molecular formula C42H85NO5 B8019865 Elasticamide

Elasticamide

Cat. No.: B8019865
M. Wt: 684.1 g/mol
InChI Key: ZFUXWVVVWGWGPQ-QLLOZFISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol is a natural product found in Azadirachta indica, Physalis philadelphica, and other organisms with data available.
See also: Wheat Bran (part of).

Properties

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXWVVVWGWGPQ-QLLOZFISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152146
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154801-30-6
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154801-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, (2S,3S,4R,2'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2'-HYDROXYTETRACOSANOYLAMINO)-OCTADECANE-1,3,4-TRIOL, (2S,3S,4R,2'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCK3J2NNE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elasticamide from Rice Bran: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of elasticamide, a ceramide [AP] found in the gummy by-products of rice bran oil. This compound has garnered significant interest for its potent biological activities, including anti-melanogenic and skin-hydrating properties. This document details the experimental protocols for its extraction and purification, presents quantitative data on its efficacy, and elucidates its role in relevant signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function and play crucial roles in cellular signaling. This compound, a specific ceramide, has been identified as a minor but highly active constituent of rice bran, a readily available and abundant agricultural by-product. Its discovery has opened new avenues for the development of natural and effective ingredients for skincare and dermatological applications. This guide will delve into the technical aspects of this compound research, from its initial discovery to its biological mechanisms of action.

Discovery and Sourcing

This compound was discovered during the analysis of the gummy by-products generated during the manufacturing process of rice bran oil.[1][2] These by-products, often considered waste, were found to contain a complex mixture of lipids, including glucosylceramides (GlcCer) and free ceramides. Through systematic fractionation and analysis, this compound was identified as a key ceramide with significant biological activity.[1][2]

Experimental Protocols

Isolation and Purification of this compound from Rice Bran By-products

The isolation of this compound from the complex lipid mixture of rice bran by-products involves a multi-step purification process.

3.1.1. Initial Extraction and Fractionation

The gummy by-products from rice bran oil manufacturing serve as the starting material. The initial step involves a crude fractionation to separate the lipid components.

  • Protocol:

    • The gummy by-products are subjected to flash column chromatography on a silica (B1680970) gel column.

    • An evaporative light scattering detector (ELSD) is used to monitor the elution of different lipid fractions.

    • This process yields crude fractions of glucosylceramides (GlcCer) and ceramides (Cer).[1]

3.1.2. High-Performance Liquid Chromatography (HPLC) Purification

The crude ceramide fraction is further purified using preparative HPLC to isolate this compound.

  • Protocol:

    • The crude ceramide fraction is dissolved in a suitable solvent.

    • The solution is injected into a preparative HPLC system equipped with a C18 column.

    • A solvent system, such as a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) (10:1), is used as the mobile phase for elution.[1]

    • The fractions corresponding to this compound are collected, and the solvent is evaporated to yield the purified compound.

Experimental Workflow for this compound Isolation

G start Gummy By-products of Rice Bran Oil flash_chrom Flash Column Chromatography (Silica Gel, ELSD) start->flash_chrom crude_fractions Crude GlcCer and Ceramide Fractions flash_chrom->crude_fractions hplc Preparative HPLC (C18 Column, MeOH/THF) crude_fractions->hplc pure_this compound Purified this compound hplc->pure_this compound G cluster_1 Keratinocyte This compound This compound GCS_gene Glucosylceramide Synthase (GCS) Gene This compound->GCS_gene Promotes expression GCS_protein GCS Protein GCS_gene->GCS_protein Transcription & Translation GlcCer Glucosylceramide (GlcCer) GCS_protein->GlcCer Catalyzes synthesis Ceramides Stratum Corneum Ceramides GlcCer->Ceramides Precursor SkinBarrier Improved Skin Barrier Function Ceramides->SkinBarrier

References

The Multifaceted Mechanism of Action of Elasticamide in Skin Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice, has garnered significant attention in the field of dermatology and cosmetology for its potential benefits to skin health. While its roles in enhancing skin hydration and mitigating hyperpigmentation are increasingly documented, its precise mechanism of action on the structural integrity and elasticity of the skin, particularly its interaction with dermal fibroblasts and the extracellular matrix, remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's effects on skin cells, detailing its known molecular pathways and presenting clinical findings. It aims to provide a comprehensive resource for researchers and professionals involved in the development of novel dermatological and cosmetic products.

Introduction

The skin's extracellular matrix (ECM), primarily composed of collagen and elastin (B1584352) fibers produced by dermal fibroblasts, provides the skin with its tensile strength and elasticity. With aging and environmental stressors, the production of these essential proteins declines, leading to the visible signs of aging such as wrinkles and sagging. Ceramides (B1148491), a class of lipid molecules, are integral components of the skin's barrier function, crucial for maintaining hydration.[1][2] this compound, a specific ceramide isolated from rice by-products, has emerged as a promising agent for skin health, with clinical studies on rice-derived ceramide products demonstrating improvements in skin firmness and elasticity.[3] This guide delves into the molecular mechanisms that may underpin these clinical observations.

Known Mechanisms of Action of this compound

The most extensively studied effects of this compound on skin cells are its roles in melanogenesis inhibition and skin hydration.

Inhibition of Melanogenesis

This compound has been shown to be a potent inhibitor of melanin (B1238610) production. In vitro studies have demonstrated its ability to suppress melanogenesis in B16 melanoma cells and normal human melanocytes.[4] This effect is, at least in part, mediated by the downregulation of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway.[4]

Enhancement of Skin Hydration

As a ceramide, this compound contributes to the skin's natural barrier, preventing transepidermal water loss (TEWL) and maintaining hydration. Clinical studies on products containing rice-derived ceramides, such as Oryza Ceramide®, have shown significant improvements in skin hydration.[3]

Putative Mechanism of Action on Skin Elasticity

While direct molecular studies on this compound's effect on elastin synthesis are limited, research on ceramides in general provides a strong basis for a putative mechanism of action in dermal fibroblasts, focusing on the regulation of the extracellular matrix.

Modulation of Fibroblast Activity and ECM Synthesis

Dermal fibroblasts are the primary cell type responsible for synthesizing and remodeling the ECM. Ceramides have been shown to influence fibroblast activity and the expression of key ECM components.

A human ceramide mixture (HC123) has been demonstrated to promote the formation of collagen fibers and fibrillin, a key component of elastic microfibrils.[5][6] This pro-collagen and pro-fibrillin activity suggests a direct role for ceramides in enhancing the structural integrity of the dermis, which is crucial for skin elasticity.

Signaling Pathways Implicated in Ceramide-Mediated ECM Regulation

The effects of ceramides on fibroblasts appear to be mediated through complex signaling pathways that regulate gene expression and protein synthesis.

  • Transforming Growth Factor-β (TGF-β) and Fibroblast Growth Factor 2 (FGF2) Signaling: The promotion of collagen and fibrillin synthesis by a human ceramide mixture has been linked to the activation of the TGF-β and FGF2 signaling pathways, respectively.[5][6] These pathways are well-established regulators of ECM production in fibroblasts.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Ceramides can also trigger the MAPK signaling cascade, including ERK1/2, SAPK/JNK, and p38 pathways, in dermal fibroblasts.[7] This can lead to an increased expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen.[7] This suggests that ceramides play a dual role in ECM remodeling, both promoting synthesis and influencing degradation, which is essential for maintaining a healthy and dynamic ECM.

The differential effects of a specific ceramide, C2-ceramide, on fibroblasts, where it can inhibit MMP-1 and elastin expression at lower concentrations, further highlight the complexity of ceramide signaling and suggest a protective role against photoaging-induced dermal damage.[8]

Inhibition of ECM Degrading Enzymes

In addition to promoting ECM synthesis, there is evidence to suggest that rice-derived ceramides may also protect the existing ECM from degradation. Promotional material for a rice ceramide product, Ceramide-PCD®, claims that it inhibits the activity of collagen-degrading enzymes such as collagenase and elastase.[9] This dual action of promoting synthesis and inhibiting degradation would synergistically contribute to improved skin elasticity.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound and related rice-derived ceramides.

Table 1: In Vitro Efficacy of this compound on Melanogenesis

Cell LineTreatmentEndpointResult (IC50)Reference
B16 Melanoma CellsThis compoundMelanin Production3.9 µM[4]

Table 2: Clinical Efficacy of Oral Rice Ceramide (RC) Supplementation on Skin Properties (3-Month Study)

ParameterMeasurement LocationBaseline (Mean ± SD)After 3 Months (Mean ± SD)% Improvementp-valueReference
Skin Firmness (VEU)Cheek0.562 ± 0.1340.662 ± 0.13117.8%< 0.01[3]
Skin Elasticity (VEU)Cheek0.562 ± 0.1340.662 ± 0.13117.8%< 0.01[3]
Skin Firmness (VEU)Neck0.775 ± 0.0650.829 ± 0.0737.0%< 0.01[3]
Skin Elasticity (VEU)Neck0.775 ± 0.0650.829 ± 0.0737.0%< 0.01[3]
Skin Firmness (VEU)Arm0.785 ± 0.0420.817 ± 0.0564.1%< 0.01[3]
Skin Elasticity (VEU)Arm0.785 ± 0.0420.817 ± 0.0564.1%< 0.01[3]

VEU: Viscoelasticity unit

Experimental Protocols

In Vitro Melanogenesis Assay
  • Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound. Melanogenesis is often induced using agents like α-melanocyte-stimulating hormone (α-MSH) or theophylline.

  • Melanin Content Measurement: After a defined incubation period (e.g., 72 hours), cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm. The results are normalized to the total protein content.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Clinical Evaluation of Skin Elasticity
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial is the gold standard.

  • Participants: A cohort of healthy volunteers with signs of skin aging is recruited.

  • Intervention: Participants are administered either a placebo or a supplement containing a standardized dose of rice-derived ceramides (e.g., 40 mg/day of Oryza Ceramide®) for a specified duration (e.g., 12 weeks).

  • Measurement of Skin Elasticity: Skin viscoelasticity is measured using a non-invasive cutometer at baseline and at specified follow-up time points. Parameters such as R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity) are recorded.

  • Data Analysis: Statistical analysis is performed to compare the changes in skin elasticity parameters between the treatment and placebo groups.

Visualizations of Signaling Pathways and Workflows

TGF_FGF_Signaling cluster_fibroblast Inside Fibroblast Ceramides Ceramides (e.g., this compound) Fibroblast Dermal Fibroblast Ceramides->Fibroblast Acts on TGF_beta_R TGF-β Receptor FGF2_R FGF2 Receptor Smad Smad Pathway TGF_beta_R->Smad Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway FGF2_R->Ras_Raf_MEK_ERK Activates Collagen_Gene Collagen Gene (e.g., COL1A1) Smad->Collagen_Gene Upregulates Fibrillin_Gene Fibrillin Gene (e.g., FBN1) Ras_Raf_MEK_ERK->Fibrillin_Gene Upregulates Collagen_Protein Collagen Synthesis Collagen_Gene->Collagen_Protein Leads to Fibrillin_Protein Fibrillin Synthesis Fibrillin_Gene->Fibrillin_Protein Leads to ECM Extracellular Matrix (Improved Elasticity) Collagen_Protein->ECM Fibrillin_Protein->ECM

Caption: Putative TGF-β and FGF2 signaling pathways activated by ceramides in dermal fibroblasts.

MAPK_Signaling cluster_fibroblast Inside Fibroblast Ceramides Ceramides (e.g., this compound) Fibroblast Dermal Fibroblast Ceramides->Fibroblast Acts on MAPKKK MAPKKK MAPKK MAPKK (MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK Activates MAPK MAPK (ERK1/2, JNK, p38) MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates MMP1_Gene MMP-1 Gene AP1->MMP1_Gene Upregulates MMP1_Protein MMP-1 Synthesis (Collagenase) MMP1_Gene->MMP1_Protein Leads to ECM_Remodeling ECM Remodeling MMP1_Protein->ECM_Remodeling

Caption: Ceramide-induced MAPK signaling pathway leading to ECM remodeling in dermal fibroblasts.

Experimental_Workflow_Elasticity Recruitment Recruit Healthy Volunteers with Signs of Skin Aging Randomization Randomization Recruitment->Randomization Group_A Group A: Placebo Randomization->Group_A Group_B Group B: Rice Ceramide Supplement Randomization->Group_B Baseline Baseline Measurements (Cutometer) Group_A->Baseline Group_B->Baseline Intervention 12-Week Intervention Baseline->Intervention Follow_up Follow-up Measurements (e.g., Weeks 4, 8, 12) Intervention->Follow_up Analysis Statistical Analysis (Comparison between groups) Follow_up->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Workflow for a clinical trial evaluating the effect of oral rice ceramides on skin elasticity.

Conclusion and Future Directions

This compound, a ceramide derived from rice, demonstrates clear benefits for skin health, particularly in improving hydration and reducing hyperpigmentation. While direct evidence for its mechanism of action on skin elasticity is still emerging, the broader scientific literature on ceramides provides a strong foundation for its putative role in modulating dermal fibroblast activity and the extracellular matrix. The activation of pro-collagen and pro-fibrillin signaling pathways (TGF-β and FGF2) and the potential to inhibit ECM-degrading enzymes present a compelling, multi-pronged mechanism for the clinically observed improvements in skin firmness and elasticity.

Future research should focus on elucidating the specific effects of pure this compound on dermal fibroblast gene and protein expression of elastin and various collagen types. Detailed studies on its interaction with key signaling pathways and its impact on the activity of matrix metalloproteinases are warranted to fully characterize its potential as a therapeutic and cosmetic agent for skin aging. Such research will be invaluable for the development of targeted and effective interventions for maintaining and restoring youthful skin.

References

The Role of Elasticamide in Enhancing Epidermal Hydration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of elasticamide and its significant role in epidermal hydration. This compound, a ceramide with a structure identical to human Ceramide[AP], has demonstrated a potent ability to improve the skin's barrier function and increase moisture retention. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and a clear visualization of its mechanism of action to support further research and development in dermatology and cosmetic science.

Executive Summary

This compound enhances epidermal hydration by directly influencing the skin's natural moisturizing factors. In vitro studies on reconstructed human epidermal models have shown that this compound significantly increases the content of ceramides (B1148491) in the stratum corneum (SC), the outermost layer of the skin. This is achieved by promoting the expression of glucosylceramide (GlcCer) synthase, a key enzyme in the ceramide synthesis pathway. The resulting increase in SC ceramides, particularly Ceramide[NS, NDS], reinforces the skin's lipid barrier, leading to a measurable reduction in transepidermal water loss (TEWL) and improved overall skin hydration.

Quantitative Data on Epidermal Hydration Effects

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on a reconstructed human epidermal keratinization (RHEK) model.

Table 1: Effect of this compound on Transepidermal Water Loss (TEWL)

This compound ConcentrationMean TEWL Reduction (%)Statistical Significance (p-value)
1 µg/mLNot specifiedNot significant
3 µg/mLNot specifiedNot significant
10 µg/mLSignificant reduction< 0.05

Data derived from a 7-day treatment period on an RHEK model.

Table 2: Effect of this compound on Stratum Corneum (SC) Ceramide Content

This compound ConcentrationKey Ceramide IncreaseMechanism of Action
10 µg/mLStratum Corneum Ceramide (Cer)Upregulation of Glucosylceramide (GlcCer) Synthase expression

This effect was observed after a 7-day treatment period on an RHEK model.

Mechanism of Action: Enhancing the Epidermal Barrier

This compound's primary mechanism for improving epidermal hydration is through the enhancement of the stratum corneum's lipid barrier. Unlike other moisturizing agents that may provide a temporary occlusive layer, this compound works by stimulating the endogenous production of essential ceramides.

The proposed signaling pathway is as follows:

  • Penetration: Topically applied this compound penetrates the stratum corneum.

  • Enzyme Upregulation: this compound upregulates the expression of glucosylceramide synthase (GCS).

  • Ceramide Synthesis: Increased GCS activity leads to a higher synthesis rate of glucosylceramides, which are subsequently converted into ceramides.

  • Barrier Reinforcement: The newly synthesized ceramides, particularly Cer[NS, NDS], are integrated into the lamellar lipid structure of the stratum corneum.

  • Hydration Improvement: This fortified lipid barrier reduces transepidermal water loss, thereby increasing the water content of the epidermis and improving overall hydration.

Elasticamide_Mechanism This compound This compound GCS Glucosylceramide Synthase (GCS) Expression This compound->GCS Upregulates Ceramide_Synthesis Increased Stratum Corneum Ceramide Content (Cer[NS, NDS]) GCS->Ceramide_Synthesis Promotes Barrier Reinforced Epidermal Lipid Barrier Ceramide_Synthesis->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Hydration Improved Epidermal Hydration TEWL->Hydration

Proposed mechanism of action for this compound in the epidermis.

Experimental Protocols

The following section details the methodology used in the key in vitro study to evaluate the efficacy of this compound.

Reconstructed Human Epidermal Keratinization (RHEK) Model
  • Model: A commercially available reconstructed human epidermal keratinization model was used. This model consists of normal human-derived epidermal keratinocytes cultured on an inert polycarbonate filter at an air-liquid interface, which allows for the formation of a stratified, differentiated epidermis.

  • Treatment: this compound, dissolved in an appropriate vehicle, was topically applied to the surface of the RHEK model at concentrations of 1, 3, and 10 µg/mL. A vehicle control was also included. The treatment was administered daily for a period of 7 days.

  • Culture Conditions: The models were maintained in a humidified incubator at 37°C with 5% CO2.

Measurement of Transepidermal Water Loss (TEWL)
  • Instrumentation: A Tewameter® or similar evaporimeter was used to measure the rate of water vapor flux from the surface of the RHEK model.

  • Procedure: TEWL measurements were taken at baseline (Day 0) and on subsequent days of the treatment period. The probe of the evaporimeter was placed directly on the surface of the stratum corneum, and measurements were recorded after the reading stabilized.

Analysis of Stratum Corneum (SC) Lipids
  • Lipid Extraction: At the end of the 7-day treatment period, the stratum corneum was separated from the underlying epidermal tissue. Lipids were then extracted from the SC using a solvent mixture, typically chloroform/methanol.

  • Lipid Analysis: The extracted lipids were analyzed by High-Performance Thin-Layer Chromatography (HPTLC). This technique allows for the separation and quantification of different lipid classes, including various ceramide subspecies.

  • Quantification: The amounts of specific ceramides were determined by densitometric analysis of the HPTLC plates and compared to known standards.

Experimental_Workflow cluster_0 In Vitro Model Preparation cluster_1 Efficacy Assessment RHEK Reconstructed Human Epidermal Keratinization (RHEK) Model Treatment Topical Application of This compound (1, 3, 10 µg/mL) and Vehicle Control RHEK->Treatment Incubation 7-Day Incubation (37°C, 5% CO2) Treatment->Incubation TEWL TEWL Measurement (Evaporimeter) Incubation->TEWL SC_Separation Stratum Corneum Separation Incubation->SC_Separation Lipid_Extraction Lipid Extraction (Chloroform/Methanol) SC_Separation->Lipid_Extraction HPTLC HPTLC Analysis of Ceramides Lipid_Extraction->HPTLC

Workflow for assessing this compound's effect on epidermal hydration.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a key bioactive molecule for improving epidermal hydration. Its mechanism of action, centered on the upregulation of ceramide synthesis, offers a targeted approach to reinforcing the skin's natural barrier function. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on:

  • Elucidating the precise molecular signaling pathways initiated by this compound that lead to the upregulation of GCS.

  • Conducting robust clinical trials to confirm these in vitro findings in human subjects, assessing both the efficacy and safety of topical this compound formulations.

  • Investigating the potential synergistic effects of this compound with other hydrating and barrier-repairing ingredients.

By continuing to explore the dermatological applications of this compound, the scientific community can unlock new and effective strategies for treating and managing dry and compromised skin conditions.

The Biological Properties of Elasticamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a naturally occurring ceramide, has garnered significant attention in the scientific community for its potent biological activities, particularly in the realms of dermatology and skincare. This technical guide provides an in-depth overview of the core biological properties of this compound, with a focus on its anti-melanogenic and skin barrier enhancement functions. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a ceramide molecule that has been isolated from various natural sources, including rice bran and Ficus elastica.[1][2] Ceramides are a class of lipid molecules that are essential components of the skin's stratum corneum, playing a crucial role in maintaining the skin's barrier function and retaining moisture.[3][4] Emerging research has highlighted this compound's specific and potent effects on skin physiology, distinguishing it from other ceramides. This guide will delve into the key biological properties of this compound, its mechanisms of action, and the experimental evidence supporting its potential therapeutic and cosmetic applications.

Anti-Melanogenic Properties

This compound has demonstrated significant inhibitory effects on melanogenesis, the process of melanin (B1238610) production.[1][5] Overproduction of melanin can lead to hyperpigmentation disorders.

Inhibition of Melanin Production

In vitro studies have consistently shown this compound's ability to suppress melanin production in B16 melanoma cells.[1] This effect is dose-dependent and compares favorably with other related compounds.

Table 1: Inhibitory Effects of this compound and Related Compounds on Melanin Production in Theophylline-Induced B16 Melanoma Cells [1]

CompoundIC50 (μM)
This compound 3.9
GlcCer [d18:2(4E,8Z)/20:0]5.2
GlcCer [d18:2(4E,8Z)/18:0]6.6
Mechanism of Anti-Melanogenic Action

This compound's anti-melanogenic activity is attributed to its ability to down-regulate the expression of key enzymes and proteins involved in the melanin synthesis pathway. Specifically, it has been shown to suppress the expression of tyrosinase-related protein 1 (TRP-1).[1][6]

Melanogenesis_Inhibition This compound This compound TRP1_mRNA TYRP1 mRNA This compound->TRP1_mRNA down-regulates expression TRP1_Protein Tyrosinase-Related Protein 1 (TRP-1) TRP1_mRNA->TRP1_Protein leads to reduced Melanogenesis Melanogenesis TRP1_Protein->Melanogenesis contributes to Skin_Barrier_Enhancement This compound This compound GCS_mRNA GCS mRNA This compound->GCS_mRNA up-regulates expression GCS_Protein Glucosylceramide Synthase (GCS) GCS_mRNA->GCS_Protein leads to increased GlcCer Glucosylceramides GCS_Protein->GlcCer catalyzes synthesis of Ceramides Ceramides GlcCer->Ceramides are precursors to Skin_Barrier Improved Skin Barrier Function Ceramides->Skin_Barrier contribute to Melanin_Assay_Workflow Start Start: B16 Melanoma Cell Culture Induction Induce Melanogenesis (e.g., with Theophylline) Start->Induction Treatment Treat with this compound (various concentrations) Induction->Treatment Incubation Incubate for Specified Period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Melanin Content (Spectrophotometry at 405 nm) Lysis->Measurement Analysis Calculate IC50 Value Measurement->Analysis RHEK_Model_Workflow Start Start: RHEK Model Culture Treatment Topical Treatment with this compound Start->Treatment Incubation Incubate for Specified Period Treatment->Incubation TEWL Measure TEWL Incubation->TEWL Lipid Lipid Extraction & HPTLC (Ceramide Content) Incubation->Lipid Expression RT-PCR & Western Blot (GCS Expression) Incubation->Expression

References

Elasticamide: A Novel Rice-Derived Ceramide for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Elasticamide, a novel ceramide [AP] isolated from the gummy by-products of rice bran oil, has emerged as a promising bioactive compound with significant potential in dermatology and cosmetic science.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its anti-melanogenic and skin hydration properties. It details the current understanding of its mechanisms of action, summarizes key quantitative data from in vitro and clinical studies, and outlines the experimental protocols used to elucidate its effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic and commercial potential of this compound.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function, playing a critical role in preventing transepidermal water loss and protecting against environmental insults. This compound is a recently identified ceramide derived from a natural and sustainable source, rice oil by-products.[1][2] Research has highlighted its dual functionality in skincare: the inhibition of melanogenesis and the enhancement of the skin's natural moisturizing capabilities.[1][3] These properties position this compound as a compelling candidate for development in treatments for hyperpigmentation and conditions associated with a compromised skin barrier.

Mechanism of Action

This compound exerts its biological effects through two primary pathways: the inhibition of melanin (B1238610) synthesis and the promotion of endogenous ceramide production.

Anti-Melanogenic Effects

This compound has been shown to significantly suppress melanin production.[1][2] Its mechanism of action involves the downregulation of key enzymes in the melanogenesis pathway. Specifically, it has been observed to suppress the expression of tyrosinase-related protein 1 (TYRP1), a critical enzyme involved in the synthesis of melanin.[1][2] By inhibiting TYRP1, this compound effectively reduces the production of melanin in melanocytes.

This compound This compound Melanocyte Melanocyte This compound->Melanocyte TYRP1 Tyrosinase-Related Protein 1 (TYRP1) Expression This compound->TYRP1 Inhibits Melanocyte->TYRP1 Melanin_Production Melanin Production TYRP1->Melanin_Production

Figure 1. Proposed signaling pathway for the anti-melanogenic effect of this compound.
Skin Hydration and Barrier Function

This compound contributes to skin hydration by stimulating the synthesis of ceramides in the stratum corneum.[1][3] It achieves this by promoting the expression of glucosylceramide (GlcCer) synthase, an enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids, including ceramides.[1][3] An increased level of ceramides reinforces the skin barrier, leading to reduced transepidermal water loss (TEWL) and improved skin hydration.

This compound This compound Keratinocyte Keratinocyte This compound->Keratinocyte GCS Glucosylceramide Synthase (GCS) Expression This compound->GCS Promotes Keratinocyte->GCS Ceramide_Synthesis Ceramide Synthesis GCS->Ceramide_Synthesis Skin_Barrier Improved Skin Barrier (Reduced TEWL) Ceramide_Synthesis->Skin_Barrier

Figure 2. Proposed signaling pathway for the skin hydration effect of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and clinical studies on this compound.

In Vitro Study: Anti-Melanogenic Activity
Parameter Value
Cell LineB16 Melanoma Cells
Inducer of MelanogenesisTheophylline
IC50 for Melanin Production3.9 μM[1][2]
In Vitro Study: Skin Hydration
Parameter Value
ModelReconstructed Human Epidermal Keratinization Model
Effective Concentration10 µg/mL
OutcomeIncreased Stratum Corneum Ceramide Content[1][3]
Promoted expression of Glucosylceramide Synthase[1][3]
Clinical Study: UV-Induced Skin Pigmentation
Parameter Value
Study DesignRandomized, double-blind, placebo-controlled
FormulationOral supplement (Oryza ceramide®) containing 1.2 mg/day of GlcCer and 56 μ g/day of this compound[1][2]
Duration8 weeks[1][2]
OutcomeSignificant suppression of melanin accumulation 7 days after UV irradiation[1][2]

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the gummy by-products generated during the manufacturing of rice bran oil. The general procedure involves:

  • Extraction: The gummy by-products are subjected to flash column chromatography with a silica (B1680970) gel column to obtain crude ceramide fractions.

  • Purification: The crude ceramide fraction is further separated and repeatedly purified by high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Start Gummy By-products of Rice Bran Oil Step1 Flash Column Chromatography (Silica Gel) Start->Step1 Step2 Crude Ceramide Fraction Step1->Step2 Step3 High-Performance Liquid Chromatography (HPLC) Step2->Step3 End Pure this compound Step3->End

Figure 3. Experimental workflow for the isolation of this compound.
In Vitro Anti-Melanogenic Activity Assay

This protocol is used to determine the inhibitory effect of this compound on melanin production in B16 melanoma cells.

  • Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Melanogenesis: The cells are treated with a melanogenesis inducer, such as theophylline, to stimulate melanin production.

  • Treatment with this compound: Various concentrations of this compound are added to the cell cultures.

  • Incubation: The cells are incubated for a specific period (e.g., 72 hours).

  • Measurement of Melanin Content: The melanin content in the cells is quantified by measuring the absorbance of the cell lysates at a specific wavelength (e.g., 405 nm). The IC50 value is then calculated.[1][2]

In Vitro Skin Hydration Assay

This protocol assesses the effect of this compound on ceramide synthesis in a reconstructed human epidermal keratinization model.

  • Model Preparation: A reconstructed human epidermal keratinization model is prepared and cultured according to the manufacturer's instructions.

  • Treatment with this compound: The models are treated with this compound at a concentration of 10 µg/mL.

  • Incubation: The models are incubated for a defined period.

  • Analysis of Ceramide Content: The stratum corneum is separated, and the ceramide content is extracted and analyzed using techniques such as high-performance thin-layer chromatography (HPTLC).

  • Gene Expression Analysis: The expression of glucosylceramide synthase is quantified using methods like quantitative real-time PCR (qRT-PCR).[1][3]

Conclusion and Future Directions

This compound represents a significant advancement in the field of natural active ingredients for dermatological applications. Its well-documented anti-melanogenic and moisturizing properties, coupled with its sustainable sourcing, make it a highly attractive compound for the development of novel skincare products and therapeutics. Further research should focus on elucidating the detailed molecular mechanisms underlying its activity, exploring its potential synergistic effects with other active ingredients, and conducting larger-scale clinical trials to fully validate its efficacy and safety in diverse populations. The development of optimized topical delivery systems will also be crucial for maximizing its therapeutic potential.

References

Elasticamide and its Effects on Melanogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice bran, has emerged as a promising agent for the modulation of melanogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on melanin (B1238610) production. It consolidates quantitative data from in vitro and clinical studies, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are investigating novel approaches to skin pigmentation disorders.

Introduction

Melanogenesis is the complex physiological process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation. Consequently, there is significant interest in identifying and characterizing compounds that can safely and effectively modulate melanin synthesis.

This compound, a specific ceramide [AP], has been identified as a potent inhibitor of melanogenesis. This guide summarizes the key findings related to its anti-melanogenic properties and provides detailed technical information to support further research and development.

Chemical Profile

This compound is a ceramide, a class of lipid molecules composed of a sphingosine (B13886) and a fatty acid. The precise chemical structure of this compound as identified in research is crucial for understanding its biological activity.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

In Vitro Efficacy of this compound on Melanogenesis

In vitro studies have been instrumental in quantifying the anti-melanogenic potential of this compound. Key findings from studies on B16 melanoma cells and 3D-cultured human melanocytes are summarized below.

Quantitative Data Summary

The inhibitory effects of this compound on melanin production have been quantified, with key data presented in the table below.

Cell LineTreatment ConditionParameterValueReference
B16 Melanoma CellsTheophylline-induced melanogenesisIC503.9 µM[1][2]
Human 3D-Cultured Melanocytes-MelanogenesisSuppressed[1][2]
Normal Human Melanocytes-TRP-1 ExpressionSuppressed[1][2]

Table 1: Summary of in vitro quantitative data on this compound's anti-melanogenic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

3.2.1. Theophylline-Induced Melanogenesis in B16 Melanoma Cells

This assay is a common method to screen for inhibitors of melanogenesis. Theophylline (B1681296) elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key signaling molecule that stimulates melanin production.

  • Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates. After adherence, the culture medium is replaced with fresh medium containing various concentrations of this compound and a melanogenesis inducer, such as theophylline (e.g., 1 mM).

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for melanin production.

  • Melanin Content Measurement:

    • After incubation, the cells are washed with phosphate-buffered saline (PBS).

    • The cells are lysed using a sodium hydroxide (B78521) (NaOH) solution (e.g., 1N NaOH) containing a solubilizing agent like DMSO.

    • The cell lysates are heated (e.g., at 80°C for 1 hour) to dissolve the melanin.

    • The absorbance of the dissolved melanin is measured spectrophotometrically at a wavelength of 405 nm.

    • The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

  • IC50 Calculation: The concentration of this compound that inhibits melanin production by 50% (IC50) is calculated from the dose-response curve.

3.2.2. Melanogenesis Assay in 3D-Cultured Human Melanocytes

Three-dimensional skin models provide a more physiologically relevant system to study melanogenesis.

  • Model System: A commercially available or in-house developed 3D-cultured human skin model containing normal human melanocytes and keratinocytes is used.

  • Treatment: this compound is topically applied to the surface of the 3D skin model or included in the culture medium.

  • Incubation: The 3D model is incubated for an extended period (e.g., 14 days) to allow for melanogenesis and pigmentation of the tissue.

  • Assessment of Pigmentation:

    • Visual Assessment: Macroscopic changes in the pigmentation of the tissue are observed and photographed.

    • Histology: The 3D model is fixed, sectioned, and stained with Fontana-Masson stain, which specifically stains melanin, allowing for microscopic visualization of melanin distribution.

    • Melanin Extraction: Melanin can be extracted from the 3D model and quantified spectrophotometrically as described for the B16 cells.

3.2.3. Western Blotting for Tyrosinase-Related Protein 1 (TRP-1)

Western blotting is used to determine the effect of this compound on the expression of key melanogenic enzymes like TRP-1.

  • Cell Culture and Treatment: Normal human melanocytes are cultured and treated with this compound for a specified duration.

  • Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for TRP-1.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to TRP-1 is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to determine the relative change in TRP-1 expression.

Clinical Evidence of Efficacy

The anti-pigmentary effects of this compound have also been evaluated in a clinical setting as part of a rice ceramide extract.

Quantitative Data Summary
Study PopulationTreatmentDurationEndpointResultReference
Healthy AdultsOral rice ceramide extract (containing 56 µ g/day this compound)8 weeksUV-B-induced skin pigmentationSignificant suppression of melanin accumulation[1][2]

Table 2: Summary of clinical trial data for an oral formulation containing this compound.

Experimental Protocol
  • Study Design: A randomized, controlled clinical trial design is typically employed.

  • Participants: A cohort of healthy volunteers with a skin type susceptible to UV-induced pigmentation is recruited.

  • Intervention: Participants are administered either the oral rice ceramide extract containing this compound or a placebo for a specified period.

  • UVB-Induced Pigmentation: A designated area of the skin on each participant is exposed to a controlled dose of UVB radiation to induce pigmentation.

  • Pigmentation Measurement: Skin pigmentation is measured at baseline and at various time points after UV irradiation using non-invasive methods such as:

    • Chromameter: Measures the color of the skin, providing values for lightness (L), redness (a), and yellowness (b*). The Individual Typology Angle (ITA°) can be calculated to represent the degree of pigmentation.

    • Mexameter: Measures the melanin index of the skin.

  • Data Analysis: Statistical analysis is performed to compare the changes in pigmentation between the treatment and placebo groups.

Proposed Mechanism of Action: Signaling Pathways in Melanogenesis

While the precise molecular mechanisms underlying the anti-melanogenic effects of this compound are not yet fully elucidated, it is hypothesized to modulate key signaling pathways that regulate melanin synthesis. The primary known effect is the suppression of TRP-1 expression.[1][2] Some studies on other ceramides (B1148491), such as C2-ceramide, have shown an inhibitory effect on melanogenesis through the Akt/PKB signaling pathway and delayed activation of the ERK pathway, which leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[3][4][5]

General Melanogenesis Signaling Pathway

The following diagram illustrates the central signaling cascade that stimulates melanogenesis, which is a likely target for inhibitory compounds like this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular UV UV Radiation alphaMSH α-MSH UV->alphaMSH stimulates keratinocytes to produce MC1R MC1R alphaMSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription of TRP1 TRP-1 MITF->TRP1 activates transcription of TRP2 TRP-2 MITF->TRP2 activates transcription of Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin

Caption: General signaling pathway of melanogenesis.

Potential Inhibitory Mechanism of Ceramides on Melanogenesis

Based on studies of related ceramides, the following pathway illustrates a potential mechanism for the anti-melanogenic action of this compound.

G cluster_0 Signaling Pathways This compound This compound / Ceramide Akt Akt/PKB Pathway This compound->Akt inhibits ERK MAPK/ERK Pathway This compound->ERK activates (delayed) MITF MITF Expression Akt->MITF negatively regulates ERK->MITF negatively regulates MelanogenicEnzymes Tyrosinase, TRP-1, TRP-2 Expression MITF->MelanogenicEnzymes downregulates Melanin Melanin Synthesis MelanogenicEnzymes->Melanin decreases

Caption: Potential inhibitory mechanism of ceramides on melanogenesis.

Safety and Toxicology

Specific toxicological studies on this compound are not extensively available in the public domain. However, ceramides, in general, are considered safe for cosmetic use. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ceramides are safe in cosmetics in the present practices of use and concentration.[1] Acute oral and dermal toxicity studies in rats have shown high LD50 values for various ceramides, indicating low toxicity.[1] For topical applications, ceramides are generally well-tolerated and are not considered to be significant skin irritants or sensitizers.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-melanogenic agent, with supporting evidence from both in vitro and clinical studies. Its ability to suppress melanin production and the expression of key melanogenic enzymes like TRP-1 underscores its promise for applications in dermatology and cosmetics.

However, a clear understanding of its molecular mechanism of action remains an area for further investigation. Future research should focus on:

  • Elucidating the specific signaling pathways modulated by this compound in melanocytes.

  • Conducting more extensive clinical trials to establish its efficacy and safety profile for topical applications.

  • Investigating its potential synergistic effects with other depigmenting agents.

This technical guide provides a solid foundation for the scientific community to build upon in harnessing the full potential of this compound for the management of skin hyperpigmentation.

References

Preliminary Studies on the Bioactivity of Elasticamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice bran, has demonstrated notable bioactive properties, particularly in the realms of dermatology and skincare. Preliminary studies have highlighted its potential as an anti-melanogenic and skin-moisturizing agent. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function. This compound, a specific ceramide, has garnered scientific interest for its potential therapeutic and cosmetic applications. This document synthesizes the findings from preliminary in vitro and clinical studies to serve as a foundational resource for further research and development of this compound-based products.

Bioactivity of this compound

Anti-Melanogenic Effects

This compound has been shown to significantly suppress melanin (B1238610) production. In vitro studies using B16 melanoma cells have demonstrated its efficacy in inhibiting theophylline-induced melanogenesis. Furthermore, in normal human melanocytes, this compound suppresses the expression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway[1][2].

Skin Moisturizing Effects

This compound contributes to skin hydration by promoting the synthesis of glucosylceramide (GlcCer), a precursor for ceramides in the stratum corneum. Studies on a reconstructed human epidermal keratinization model have shown that this compound increases the expression of GlcCer synthase, leading to an increase in stratum corneum ceramide content[1]. This enhancement of the skin's lipid barrier helps to reduce transepidermal water loss and maintain skin moisture.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's bioactivity.

Table 1: Anti-Melanogenic Activity of this compound
Assay Result
Inhibition of Melanin Production (B16 Melanoma Cells)IC50: 3.9 μM[1][2]
Suppression of Tyrosinase-Related Protein 1 (TRP-1) Expression (Normal Human Melanocytes)Significant downregulation observed[1][2]
Table 2: Skin Moisturizing Activity of this compound
Assay Result
Upregulation of GlcCer Synthase Expression (Reconstructed Human Epidermal Keratinization Model)Significant increase in expression at 10 µg/mL[1]
Increase in Stratum Corneum (SC) Ceramide ContentDose-dependent increase observed[1]

Experimental Protocols

Melanin Content Assay in B16 Melanoma Cells

This protocol details the procedure for quantifying the melanin content in B16 melanoma cells following treatment with this compound.

Materials:

  • B16-F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Theophylline (B1681296)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH

  • Microplate reader

Procedure:

  • Seed B16-F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound in the presence of a melanogenesis inducer like theophylline for 72 hours.

  • After incubation, wash the cells with PBS.

  • Lyse the cells with 1 N NaOH at 60°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The melanin content is proportional to the absorbance and can be normalized to the protein concentration of the cell lysate.

Western Blot for Tyrosinase-Related Protein 1 (TRP-1)

This protocol outlines the steps for detecting the expression of TRP-1 in normal human melanocytes treated with this compound.

Materials:

  • Normal Human Melanocytes (NHEM)

  • Melanocyte Growth Medium

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against TRP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture NHEM cells and treat with this compound for the desired duration.

  • Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with the primary anti-TRP-1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Real-Time RT-PCR for GlcCer Synthase (UGCG) Gene Expression

This protocol describes the quantification of UGCG mRNA levels in a reconstructed human epidermal keratinization model treated with this compound.

Materials:

  • Reconstructed Human Epidermal Keratinization (RHEK) model

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for UGCG and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat the RHEK model with this compound for the specified time.

  • Extract total RNA from the tissue using an appropriate RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the real-time PCR reaction with SYBR Green Master Mix, cDNA, and specific primers for UGCG and the housekeeping gene.

  • Run the reaction on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the UGCG gene, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound's bioactivity and a typical experimental workflow for its evaluation.

Elasticamide_Anti_Melanogenic_Pathway This compound This compound ERK ERK (Extracellular Signal-Regulated Kinase) This compound->ERK Delayed Activation MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF Inhibition TYRP1 TYRP1 Gene MITF->TYRP1 Transcription Melanin Melanin Synthesis TYRP1->Melanin Inhibition

Proposed Anti-Melanogenic Signaling Pathway of this compound.

Elasticamide_Moisturizing_Pathway This compound This compound PPAR PPARβ/δ (Peroxisome Proliferator-Activated Receptor beta/delta) This compound->PPAR Activation (Hypothesized) UGCG UGCG Gene (GlcCer Synthase) PPAR->UGCG Increased Transcription GlcCer Glucosylceramide (GlcCer) UGCG->GlcCer Increased Synthesis Ceramides Stratum Corneum Ceramides GlcCer->Ceramides Precursor Barrier Improved Skin Barrier Function Ceramides->Barrier

Proposed Moisturizing Signaling Pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_data Data Analysis & Interpretation Cell_Culture Cell Culture (B16 Melanoma / NHEM) Treatment This compound Treatment Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Western_Blot Western Blot (TRP-1) Treatment->Western_Blot Data_Analysis Quantitative Analysis Melanin_Assay->Data_Analysis Western_Blot->Data_Analysis RHEK_Model Reconstructed Human Epidermal Model Treatment2 This compound Treatment RHEK_Model->Treatment2 RT_PCR Real-Time RT-PCR (UGCG) Treatment2->RT_PCR RT_PCR->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Data_Analysis->Pathway_Analysis

General Experimental Workflow for this compound Bioactivity Studies.

Conclusion

The preliminary studies on this compound reveal its promising potential as a bioactive compound for dermatological applications. Its ability to inhibit melanogenesis and enhance skin hydration through distinct molecular pathways warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute advanced studies to fully elucidate the mechanisms of action and explore the therapeutic and cosmetic potential of this compound. Future research should focus on confirming the hypothesized signaling pathways and expanding the scope of in vivo and clinical trials to validate these preliminary findings.

References

The Genesis of Elasticamide in Rice By-products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a specific α-hydroxy ceramide (Cer [AP]), is a bioactive sphingolipid found in rice (Oryza sativa) by-products, particularly those derived from rice bran oil processing.[1][2] As a member of the ceramide family, this compound plays a crucial role in maintaining skin barrier function and hydration. Its presence in a readily available agricultural by-product has garnered significant interest for its potential applications in cosmetics, pharmaceuticals, and functional foods. This technical guide provides an in-depth exploration of the origin of this compound in rice by-products, detailing its biosynthesis, localization, factors influencing its concentration, and the experimental protocols for its analysis.

Data Presentation: Quantitative Analysis of Ceramides (B1148491) in Rice

The concentration of ceramides, including this compound, varies significantly across different rice varieties and by-products. The following table summarizes quantitative data on total hydrolyzed ceramide content, providing a comparative overview. It is important to note that while this data represents total ceramides, it serves as a valuable proxy for understanding the relative abundance of sphingolipids in these sources.

Rice Variety/By-productTypeHydrolyzed Ceramide Content (mg/100g)
Mali Nil SurinBlack non-glutinous rice21.11 ± 0.02
SeebukantangWhite non-glutinous rice12.69 ± 0.03
Defatted Rice BranBy-product17.43 ± 0.38
Rice Bran OilBy-product14.67 ± 0.16
Rice Bran WaxBy-product12.54 ± 0.41

Data sourced from a study on Thai color rice varieties and by-products.[3]

The Biosynthetic Pathway of this compound in Rice

The biosynthesis of this compound in rice is a multi-step enzymatic process occurring primarily in the endoplasmic reticulum. It is a specialized branch of the broader sphingolipid metabolic pathway. The key steps involve the synthesis of the long-chain base (LCB), its acylation with a very-long-chain fatty acid (VLCFA), and subsequent modifications.

Elasticamide_Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT KDS 3-ketodihydrosphingosine SPT->KDS KDSR 3-ketodihydrosphingosine reductase KDS->KDSR DHS Dihydrosphingosine (sphinganine) KDSR->DHS LCB_Hydroxylase LCB C4-hydroxylase DHS->LCB_Hydroxylase Phytosphingosine Phytosphingosine LCB_Hydroxylase->Phytosphingosine LCB_Desaturase LCB Δ8-desaturase Phytosphingosine->LCB_Desaturase VLCFA_CoA Very-long-chain fatty acyl-CoA (e.g., C24:0-CoA) CerS Ceramide Synthase (CerS) VLCFA_CoA->CerS Phytoceramide Phytoceramide CerS->Phytoceramide FAH Fatty Acid α-hydroxylase (FAH) Phytoceramide->FAH This compound This compound (α-hydroxy phytoceramide) FAH->this compound Unsaturated_LCB Unsaturated Phytosphingosine LCB_Desaturase->Unsaturated_LCB Unsaturated_LCB->CerS

Caption: Putative biosynthetic pathway of this compound in rice.

Key Enzymatic Steps:
  • Long-Chain Base (LCB) Synthesis: The pathway initiates with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketodihydrosphingosine. This is then reduced to dihydrosphingosine (sphinganine).

  • LCB Modification: Dihydrosphingosine can undergo hydroxylation at the C4 position by a long-chain base C4-hydroxylase to produce phytosphingosine.[4] Further desaturation, for instance at the Δ8 position by a LCB Δ8-desaturase , can introduce double bonds into the LCB, a common feature in plant sphingolipids.[5][6]

  • Acylation to Form Ceramide: The modified LCB is then acylated with a very-long-chain fatty acid (VLCFA) by a ceramide synthase (CerS) to form a phytoceramide.[7]

  • α-Hydroxylation: The final step in this compound synthesis is the hydroxylation of the fatty acid at the α-position. This reaction is catalyzed by a fatty acid α-hydroxylase (FAH) , which converts the phytoceramide into this compound (α-hydroxy phytoceramide).[8][9]

Localization of this compound in Rice By-products

This compound is primarily concentrated in the outer layers of the rice grain, which are removed during the milling process to produce white rice. These outer layers, collectively known as rice bran, are a rich source of lipids, vitamins, minerals, and bioactive phytochemicals.

Specifically, this compound is found within the "gummy by-products" generated during the refining of rice bran oil.[1][2] This indicates that this compound is co-extracted with the oil from the bran and subsequently separated during purification steps. Studies have shown that the ceramide content is higher in the outer bran layers compared to the inner layers.[10] Defatted rice bran, the residue left after oil extraction, also retains a significant amount of ceramides.[3][11]

Factors Influencing this compound Concentration

The concentration of this compound in rice by-products is not static and can be influenced by a variety of factors, from pre-harvest conditions to post-harvest processing.

  • Rice Variety: Different rice cultivars exhibit significant variation in their ceramide content. Studies have shown that pigmented rice varieties, such as black or red rice, tend to have higher concentrations of total ceramides compared to white rice varieties.[3]

  • Milling Process: The degree of milling directly impacts the composition of the resulting rice bran. A higher degree of milling removes more of the outer layers, potentially leading to a bran fraction with a different ceramide concentration.[12]

  • Bran Stabilization: Rice bran is highly susceptible to enzymatic degradation, particularly by lipases, which can lead to rancidity and the degradation of valuable phytochemicals.[13][14] Stabilization methods are employed to inactivate these enzymes.

    • Heat Treatments (e.g., extrusion, microwave, infrared): These methods can effectively inactivate lipases but may also impact the content of bioactive compounds. The specific temperature and duration of treatment are critical parameters.[15][16][17][18]

    • Non-Thermal Treatments (e.g., cold plasma, irradiation): These are emerging techniques that may offer better preservation of heat-sensitive compounds.[19][20]

  • Oil Extraction Method: The efficiency and conditions of rice bran oil extraction will influence the recovery of this compound in the oil and its by-products.

    • Solvent Extraction: The choice of solvent can affect the extraction yield of different lipid classes, including ceramides.[21]

    • Pressing (Cold and Hot): The temperature and pressure used during oil pressing can impact the final composition of the oil and the residual bran.

  • Storage Conditions: Improper storage of rice bran can lead to degradation of lipids and other bioactive compounds. Factors such as temperature, humidity, and exposure to oxygen play a crucial role.[13][14]

  • Germination: The process of germination alters the biochemical composition of the rice grain, potentially impacting the levels of bioactive compounds, including ceramides.[22][23]

Experimental Protocols

Extraction of Ceramides from Rice Bran (Ultrasonic-Assisted Extraction)

This protocol is based on methods optimized for the extraction of ceramides from rice bran.[2]

Materials and Reagents:

  • Rice bran, finely ground (e.g., to pass through a 140-mesh sieve)

  • 95% Ethanol (B145695)

  • Ultrasonic processor

  • Beakers

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 50 g of finely ground rice bran into a 500 mL beaker.

  • Add 95% ethanol at a material-to-liquid ratio of 1:5 (w/v).

  • Allow the mixture to stand for a sufficient time to ensure complete soaking of the bran.

  • Place the beaker in an ultrasonic processor. Set the frequency to 40 kHz and the temperature to 46°C.

  • Perform ultrasonic-assisted extraction for 46 minutes.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ceramide extract.

Quantification of Ceramides by UHPLC-Triple-TOF-MS/MS

This method allows for the identification and quantification of different ceramide species, including this compound.[2][24][25]

Instrumentation and Conditions:

  • UHPLC System: Coupled to a Triple TOF Mass Spectrometer with an ESI source.

  • Column: A suitable reversed-phase column for lipid analysis.

  • Mobile Phase A: Water/Methanol/Acetonitrile (1:1:1, v/v/v) with 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (5:1, v/v) with 5 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic ceramides, followed by re-equilibration. A representative gradient is as follows: 0-1.5 min, 20-40% B; 1.5-13 min, 40-98% B; 13.1-17 min, re-equilibration at 20% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 1 µL.

  • MS/MS Detection: Operated in both positive and negative ion modes. Data is acquired in TOF-MS and product ion scan modes.

Quantification:

Quantification is typically performed using an internal standard method. A ceramide standard that is structurally similar to the analytes of interest but not endogenously present in the sample is added at a known concentration. The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte.

Experimental_Workflow Sample_Prep Sample Preparation (Grinding of Rice Bran) Extraction Ultrasonic-Assisted Extraction (95% Ethanol, 46°C, 46 min) Sample_Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Ceramide Extract Concentration->Crude_Extract Purification Purification (Optional) (Silica Gel Chromatography) Crude_Extract->Purification Analysis UHPLC-Triple-TOF-MS/MS Analysis Crude_Extract->Analysis Direct Analysis Purified_Extract Purified Ceramide Fraction Purification->Purified_Extract Purified_Extract->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound, a valuable ceramide for skin health, originates from the sphingolipid biosynthesis pathway in rice and is concentrated in the by-products of rice bran oil processing. Its abundance is influenced by a range of factors including rice variety, milling, stabilization, and extraction methods. The detailed experimental protocols provided in this guide offer a framework for the efficient extraction and accurate quantification of this compound. A thorough understanding of these aspects is critical for researchers and professionals in drug development and cosmetics to harness the full potential of this bioactive compound from a sustainable and readily available source. Further research focusing on the specific regulation of the this compound biosynthetic pathway and the optimization of processing conditions can lead to enhanced yields and novel applications.

References

Elasticamide: A Technical Guide to its Cosmeceutical Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, chemically identified as N-oleoyl-L-leucinamide, is an amide derivative of the essential amino acid L-leucine and the unsaturated fatty acid oleic acid. Emerging research has highlighted its potential as a multifaceted cosmeceutical ingredient with promising applications in skin health and aesthetics. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its synthesis, mechanism of action, and demonstrated effects on key dermatological endpoints. This document summarizes quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and development in the field.

Chemical Properties and Synthesis

This compound is an N-acyl amino acid, a class of lipid molecules that play various roles in cellular signaling.

Chemical Structure:

  • IUPAC Name: (2S)-2-[(9Z)-octadec-9-enamido]-4-methylpentanamide

  • Molecular Formula: C24H47N2O2

  • Molecular Weight: 409.65 g/mol

Synthesis:

While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a general and sustainable method for the synthesis of N-acyl amino amides can be adapted. This typically involves the coupling of an amino acid amide (L-leucinamide) with a fatty acid (oleic acid) or its activated derivative. A common laboratory-scale synthesis is the propylphosphonic anhydride (B1165640) (T3P)-assisted amidation.

General Synthesis Protocol (T3P-Assisted Amidation):

  • Reaction Setup: In a suitable reaction vessel, combine L-leucinamide (1.2 equivalents), oleic acid (1.0 equivalent), and a tertiary amine base such as triethylamine (B128534) (Et3N) (2.0 equivalents) in an appropriate solvent like ethyl acetate (B1210297) (EtOAc).

  • Coupling Agent Addition: Add propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the resulting mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) to assess completion.

  • Workup: Upon completion, quench the reaction by adding water and ethyl acetate. Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield N-oleoyl-L-leucinamide.[1][2]

Mechanism of Action and Biological Effects

This compound exerts its cosmeceutical effects through multiple mechanisms, primarily impacting melanogenesis and the skin's barrier function.

Anti-Melanogenic Effects

This compound has been shown to significantly suppress melanin (B1238610) production.[3] This is achieved through the modulation of key signaling pathways involved in melanogenesis.

Signaling Pathways in Melanogenesis:

Melanin synthesis is a complex process regulated by several interconnected signaling pathways, including the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways converge on the master regulator of melanogenesis, Microphthalmia-associated Transcription Factor (MITF), which controls the expression of melanogenic enzymes such as tyrosinase.

  • cAMP/PKA Pathway: Activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cAMP levels. This activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of the MITF gene.[4][5][6]

  • MAPK/ERK Pathway: The MAPK/ERK pathway can also influence MITF activity. Phosphorylation of MITF by ERK can lead to its degradation, thus inhibiting melanogenesis.[7][8]

This compound's Role in Melanogenesis:

While the precise molecular target of this compound is still under investigation, it is hypothesized to interfere with these signaling cascades, leading to a downregulation of MITF and subsequent reduction in tyrosinase expression and activity. This results in a decrease in melanin synthesis.

Melanogenesis_Signaling_Pathway Melanogenesis Signaling Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Promotes Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Transcription Melanin Melanin Tyrosinase->Melanin Catalyzes synthesis ERK ERK ERK->MITF Inhibits (Degradation) This compound This compound This compound->MITF Inhibits

Caption: Simplified Melanogenesis Signaling Pathway and the putative inhibitory point of this compound.

Enhancement of Skin Barrier Function

This compound contributes to the improvement of the skin's barrier function by promoting the synthesis of ceramides (B1148491), which are essential lipid components of the stratum corneum.

Ceramide Synthesis Pathways:

Ceramides are primarily synthesized through two main pathways:

  • De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting enzyme. A series of subsequent reactions leads to the formation of dihydroceramide (B1258172), which is then converted to ceramide by dihydroceramide desaturase.[9][10][11][12][13]

  • Salvage Pathway: This pathway recycles sphingosine, a breakdown product of complex sphingolipids, back into ceramide through the action of ceramide synthases (CerS).[10]

This compound's Role in Ceramide Synthesis:

This compound has been shown to increase the expression of glucosylceramide synthase.[3] Glucosylceramides are precursors to ceramides in the stratum corneum. By upregulating this enzyme, this compound promotes the synthesis of ceramides, thereby strengthening the skin's lipid barrier, reducing transepidermal water loss (TEWL), and improving skin hydration.

Ceramide_Synthesis_Pathway Ceramide De Novo Synthesis Pathway Serine Serine SPT Serine Palmitoyl-transferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide This compound This compound This compound->Glucosylceramide_Synthase Promotes Expression

Caption: De Novo Ceramide Synthesis Pathway and the proposed action of this compound.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound.

Table 1: In Vitro Anti-Melanogenic Activity of this compound

AssayCell LineInducerIC50 (µM)Reference
Melanin Production InhibitionB16 MelanomaTheophylline (B1681296)3.9[3][14]

Table 2: In Vivo Effects of a Formulation Containing this compound (56-day study)

ParameterMethod of AssessmentImprovement vs. BaselineReference
Skin FirmnessCutometerUp to 30% increase[1]
Skin ElasticityCutometerUp to 30% increase[1]
Skin HydrationCorneometerUp to 46% increase[1]
Transepidermal Water Loss (TEWL)TewameterUp to 20% reduction[1]
Hyperpigmented SpotsMexameterUp to 14% reduction[1]
Wrinkle Volume3D Skin ImagingUp to 53% reduction[1]
Wrinkle Density3D Skin ImagingUp to 19% reduction[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Melanin Production Inhibition Assay

Melanin_Assay_Workflow Melanin Production Inhibition Assay Workflow Start Seed B16 Melanoma Cells Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Theophylline and this compound Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Melanin Content (Spectrophotometry at 475 nm) Lyse->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the in vitro melanin production inhibition assay.

Objective: To determine the concentration of this compound that inhibits 50% of melanin production (IC50) in theophylline-stimulated B16 melanoma cells.

Materials:

  • B16 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Theophylline solution

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH

  • 96-well cell culture plates

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed B16 melanoma cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and replace it with fresh medium containing a final concentration of 1 mM theophylline and varying concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for an additional 72 hours.

  • Cell Lysis and Melanin Measurement:

    • Wash the cells twice with PBS.

    • Lyse the cells by adding 100 µL of 1 N NaOH to each well and incubating at 60°C for 1 hour.

    • Measure the absorbance of the lysate at 475 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of melanin inhibition for each concentration of this compound compared to the theophylline-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[3][14]

In Vivo Assessment of Skin Elasticity and Firmness (Cutometer)

Skin_Elasticity_Workflow In Vivo Skin Elasticity Measurement Workflow Start Subject Acclimatization Baseline Baseline Measurement (Cutometer) Start->Baseline Application Topical Application of Formulation with this compound Baseline->Application Follow_up Follow-up Measurements (e.g., 28 and 56 days) Application->Follow_up Analysis Data Analysis (R0, R2, R5, R7 parameters) Follow_up->Analysis

Caption: Workflow for the in vivo assessment of skin elasticity and firmness.

Objective: To non-invasively measure changes in skin firmness and elasticity following the topical application of a formulation containing this compound.

Apparatus:

  • Cutometer® MPA 580 (Courage + Khazaka Electronic GmbH, Germany) or equivalent device.

Protocol:

  • Subject Acclimatization: Subjects should acclimatize to the controlled environmental conditions (e.g., 22 ± 2°C, 50 ± 10% relative humidity) for at least 30 minutes before measurements.

  • Measurement Site Selection: Define and mark the measurement area on the skin (e.g., forearm or cheek).

  • Baseline Measurement:

    • Place the probe of the Cutometer perpendicular to the skin surface.

    • Apply a defined negative pressure (e.g., 450 mbar) for a set time (e.g., 2 seconds), followed by a relaxation phase (e.g., 2 seconds).

    • The instrument measures the vertical deformation of the skin.

  • Topical Application: Apply a standardized amount of the formulation containing this compound to the designated treatment area.

  • Follow-up Measurements: Repeat the Cutometer measurements at specified time points (e.g., 30 minutes, 2 hours, 24 hours, 28 days, and 56 days) under the same conditions as the baseline measurement.

  • Data Analysis: Analyze the resulting curves to determine various elasticity parameters, including:

    • R0 (Firmness): The maximum deformation of the skin. A decrease in R0 indicates an increase in firmness.

    • R2 (Gross Elasticity): The overall elasticity of the skin. A value closer to 1 indicates higher elasticity.

    • R5 (Net Elasticity): The elastic recovery of the skin. A value closer to 1 indicates better elastic recovery.

    • R7 (Biological Elasticity): The ratio of elastic recovery to the total deformation. A value closer to 1 indicates higher biological elasticity.

    • Compare the changes in these parameters from baseline to the different follow-up time points to assess the effect of the formulation.

Conclusion

This compound (N-oleoyl-L-leucinamide) presents a compelling profile as a cosmeceutical ingredient with dual-action benefits. Its ability to inhibit melanogenesis suggests its potential in addressing hyperpigmentation and promoting a more even skin tone. Furthermore, its role in enhancing ceramide synthesis positions it as a valuable component for improving skin barrier function, hydration, and overall skin health. The in vivo data, demonstrating improvements in skin firmness and elasticity, further underscore its anti-aging potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and developers in the continued exploration and application of this compound in innovative skincare formulations. Further research is warranted to fully elucidate its molecular targets and to optimize its delivery and efficacy in topical applications.

References

Methodological & Application

Application Notes & Protocols: Isolation of Elasticamide from Rice Oil By-products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the isolation, purification, and characterization of Elasticamide, a ceramide with significant anti-melanogenic properties, from the gummy by-products of rice oil processing. The protocols detailed herein cover lipid extraction, flash column chromatography, and high-performance liquid chromatography (HPLC) for the purification of this compound. Furthermore, methods for the structural elucidation of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are outlined. This guide also includes a summary of quantitative data and visual representations of the experimental workflow and the relevant biological signaling pathway to facilitate a deeper understanding of the process and the compound's mechanism of action.

Introduction

This compound is a ceramide [AP] found in the by-products of rice bran oil manufacturing.[1][2][3] Recent studies have highlighted its potent biological activities, particularly its ability to suppress melanin (B1238610) production.[2][3] In theophylline-induced melanogenesis in B16 melanoma cells, this compound demonstrated a significant inhibitory effect with an IC50 value of 3.9 μM.[2][3] Its mechanism of action involves the suppression of tyrosinase-related protein 1 (TRP-1) expression in normal human melanocytes and the promotion of glucosylceramide (GlcCer) synthase expression, which in turn can increase the content of ceramides (B1148491) in the stratum corneum.[3] Given its potential applications in dermatology and cosmetics, a standardized and efficient protocol for its isolation is crucial for further research and development.

This application note provides detailed methodologies for the isolation and purification of this compound from rice oil by-products, presenting quantitative data in a structured format and visualizing complex processes for enhanced clarity.

Experimental Protocols

Overview of the Isolation and Purification Workflow

The overall process for isolating this compound from rice oil by-products involves three main stages: initial extraction of crude lipids, fractionation by flash column chromatography to obtain a ceramide-rich fraction, and final purification by HPLC to yield pure this compound.

G start Rice Oil Gummy By-products extraction Lipid Extraction (e.g., with Chloroform (B151607):Methanol) start->extraction crude_extract Crude Lipid Extract extraction->crude_extract flash_chromatography Flash Column Chromatography (Silica Gel) crude_extract->flash_chromatography crude_ceramide Crude Ceramide Fraction flash_chromatography->crude_ceramide hplc Preparative HPLC (MeOH:THF Solvent System) crude_ceramide->hplc pure_this compound Pure this compound hplc->pure_this compound characterization Structural Characterization (NMR, MS) pure_this compound->characterization final_product Characterized this compound characterization->final_product

Figure 1: Experimental workflow for the isolation of this compound.
Protocol 1: Crude Lipid Extraction

This protocol describes the extraction of total lipids from the gummy by-products of rice oil.

  • Materials:

    • Gummy by-products of rice bran oil

    • Chloroform

    • Methanol (B129727)

    • Sonicator

    • Rotary evaporator

    • Centrifuge

  • Procedure:

    • Weigh 100 g of the gummy by-product and place it in a suitable flask.

    • Add a 2:1 (v/v) mixture of chloroform and methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Sonicate the mixture for 30 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residues.

    • Decant the supernatant containing the lipid extract.

    • Repeat the extraction process (steps 2-5) on the pellet twice more to maximize the yield.

    • Combine all the supernatant fractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude lipid extract.

    • Dry the crude extract under a stream of nitrogen and store it at -20°C until further use.

Protocol 2: Flash Column Chromatography for Crude Ceramide Fractionation

This protocol details the separation of the crude lipid extract to obtain a fraction enriched with ceramides.

  • Materials:

    • Crude lipid extract

    • Silica (B1680970) gel (for column chromatography)

    • Solvents for elution (e.g., a gradient of chloroform and methanol)

    • Flash chromatography system with an Evaporative Light Scattering Detector (ELSD)

    • Fraction collector

  • Procedure:

    • Prepare a silica gel column according to the manufacturer's instructions for the flash chromatography system.

    • Dissolve a known amount of the crude lipid extract in a minimal volume of chloroform.

    • Load the dissolved sample onto the pre-equilibrated silica gel column.

    • Elute the column with a step-wise or linear gradient of increasing methanol concentration in chloroform. A typical gradient might be:

      • 100% Chloroform

      • 98:2 Chloroform:Methanol

      • 95:5 Chloroform:Methanol

      • 90:10 Chloroform:Methanol

      • 80:20 Chloroform:Methanol

      • 100% Methanol

    • Monitor the elution profile using the ELSD.

    • Collect fractions of a suitable volume (e.g., 10 mL) using a fraction collector.

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing ceramides.

    • Pool the ceramide-containing fractions and concentrate them using a rotary evaporator to yield the crude ceramide fraction.

Protocol 3: Preparative HPLC for this compound Purification

This protocol describes the final purification of this compound from the crude ceramide fraction.

  • Materials:

    • Crude ceramide fraction

    • Methanol (HPLC grade)

    • Tetrahydrofuran (THF) (HPLC grade)

    • Preparative HPLC system with a Refractive Index (RI) detector

    • Preparative C18 HPLC column

  • Procedure:

    • Dissolve the crude ceramide fraction in the mobile phase.

    • Prepare the mobile phase consisting of a 10:1 (v/v) mixture of Methanol and Tetrahydrofuran.[1]

    • Set up the preparative HPLC system with the C18 column and equilibrate the column with the mobile phase at a suitable flow rate.

    • Inject the dissolved sample onto the column.

    • Monitor the separation using the RI detector.

    • Collect the peak corresponding to this compound based on its retention time (determined by prior analytical runs or comparison to a standard if available).

    • Repeat the purification process with the collected fraction if necessary to achieve the desired purity.

    • Concentrate the purified fraction to obtain pure this compound.

Protocol 4: Structural Characterization

This protocol provides an overview of the analytical techniques used to confirm the identity and structure of the isolated this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with published data for this compound to confirm its identity.

  • Mass Spectrometry (MS):

    • Prepare the purified this compound sample for MS analysis (e.g., by dissolving in a suitable solvent).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Determine the molecular weight of the compound and compare it with the expected molecular weight of this compound.

    • Perform fragmentation analysis (MS/MS) to further confirm the structure.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and activity of this compound.

Table 1: Yields at Different Stages of Purification

Purification StepStarting MaterialProductRepresentative Yield (%)Purity (%)
Lipid ExtractionGummy By-productsCrude Lipid Extract15-25Low
Flash ChromatographyCrude Lipid ExtractCrude Ceramide Fraction5-10Moderate
Preparative HPLCCrude Ceramide FractionPure this compound0.1-0.5>98

Note: Yields are representative and can vary depending on the quality of the starting material and the efficiency of each step.

Table 2: Biological Activity of Purified this compound

AssayCell LineParameterValue
Anti-melanogenesisB16 MelanomaIC₅₀3.9 μM[2][3]

Signaling Pathway

Ceramides, including this compound, are known to influence melanogenesis. One of the proposed mechanisms is the regulation of key transcription factors and enzymes in the melanin synthesis pathway. This compound has been shown to increase the expression of glucosylceramide (GlcCer) synthase. While the direct downstream effects of this upregulation on melanogenesis are still under investigation, ceramides in general are known to modulate signaling cascades that impact melanin production. For instance, ceramides can lead to a delayed activation of the Extracellular signal-regulated kinase (ERK) pathway, which in turn can decrease the expression of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic genes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Dopachrome tautomerase (DCT). A reduction in MITF leads to decreased expression of these enzymes and consequently, reduced melanin synthesis.

G cluster_0 Proposed Signaling Pathway of this compound in Melanogenesis This compound This compound GlcCer_Synthase Glucosylceramide Synthase This compound->GlcCer_Synthase promotes expression Ceramides Increased Ceramides GlcCer_Synthase->Ceramides leads to ERK Delayed ERK Activation Ceramides->ERK induces MITF MITF Expression ERK->MITF inhibits Melanogenesis_Enzymes TYR, TRP1, DCT Expression MITF->Melanogenesis_Enzymes activates Melanin Melanin Synthesis Melanogenesis_Enzymes->Melanin catalyzes

Figure 2: Proposed signaling pathway of this compound in melanocytes.

Conclusion

The protocols and data presented in this application note provide a robust framework for the successful isolation and characterization of this compound from rice oil by-products. The detailed methodologies, supported by quantitative data and visual aids, are intended to facilitate further research into the biological activities and potential therapeutic applications of this promising natural compound. Adherence to these protocols will enable researchers to obtain high-purity this compound for in-depth studies in the fields of dermatology, cosmetology, and drug development.

References

Protocol for Elasticamide Treatment in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Elasticamide is a naturally occurring ceramide analog that has garnered interest for its potential therapeutic applications. As a member of the ceramide family, a class of lipid molecules known to be central regulators of cellular processes, this compound is anticipated to influence cell fate through various signaling pathways. Ceramides (B1148491) are implicated in the induction of apoptosis, cell cycle arrest, and the modulation of key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[1][2] This document provides a comprehensive protocol for the in vitro use of this compound, including its preparation, application in cell culture, and methods for assessing its biological effects. It is intended for researchers and drug development professionals investigating the therapeutic potential of novel compounds.

Mechanism of Action

While direct studies on the comprehensive mechanism of action of this compound are emerging, its structural similarity to other well-studied ceramide analogs suggests it may act as a tumor suppressor lipid.[1] Ceramides and their analogs are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][4] They can trigger cell cycle arrest, often in the G1 phase, by modulating the expression of cyclin-dependent kinase inhibitors.[5][6] Furthermore, ceramides have been shown to antagonize pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby promoting cell death.[3][7][8][9] One study has shown that this compound inhibits the growth of U373n glioblastoma cells, indicating its potential as an anti-cancer agent.[10]

Data Presentation

The following tables summarize the known quantitative data for this compound and the representative effects of other ceramide analogs on cancer cell lines.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₂H₈₅NO₅[10]
Molecular Weight684.13 g/mol [10]

Table 2: In Vitro Activity of this compound

Cell LineAssayEndpointIC₅₀/EC₅₀Reference
U373n (Glioblastoma)Cell Growth InhibitionCell Viability88 µM[10]
B16 MelanomaMelanin Production SuppressionMelanin Content3.9 µM[11]

Table 3: Representative Cytotoxic Effects of Other Ceramide Analogs on Cancer Cell Lines

Ceramide AnalogCell LineCancer TypeIC₅₀/EC₅₀ (µM)Reference
5R-OH-3E-C8-ceramideSKBr3Breast Cancer18.3[12]
5R-OH-3E-C8-ceramideMCF-7/AdrBreast Cancer21.2[12]
Adamantyl-ceramideSKBr3Breast Cancer10.9[12]
Adamantyl-ceramideMCF-7/AdrBreast Cancer24.9[12]
Benzene-C4-ceramideSKBr3Breast Cancer18.9[12]
Benzene-C4-ceramideMCF-7/AdrBreast Cancer45.5[12]
B13 analog (12)Caki-2Renal Cancer36[13]
B13 analog (12)HL-60Leukemia9[13]
C6-ceramideCaki-2Renal Cancer43[13]
C6-ceramideHL-60Leukemia26[13]

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is a hydrophobic molecule and requires a suitable organic solvent for dissolution before being added to aqueous cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (B145695), absolute, sterile

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube or glass vial. Perform this in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a small volume of solvent and add more if needed to ensure complete dissolution.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of solvent) in all experiments.

2. Cell Culture Treatment with this compound

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture plates or flasks

  • This compound stock solution

  • Vehicle control (DMSO or ethanol)

Protocol:

  • Cell Seeding: Seed the cells in the appropriate cell culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains below 0.1%.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

3. Assessment of Cell Viability (MTT Assay)

Protocol:

  • After the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Analysis of Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)

Protocol:

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

5. Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

  • Harvest and wash the cells as described for apoptosis analysis.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

6. Western Blot Analysis of Signaling Pathways

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

G cluster_0 This compound Treatment Workflow cluster_1 Downstream Assays prep Prepare this compound Stock Solution (in DMSO) seed Seed Cells in Culture Plate treat Treat Cells with This compound seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle western Western Blot for Signaling Proteins incubate->western

Caption: Experimental workflow for this compound treatment in cell culture.

Caption: Hypothesized signaling pathways modulated by this compound.

References

Application Notes and Protocols: Utilizing Elasticamide in 3D Skin Models for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide derived from rice bran oil, has garnered attention for its potential applications in skin health, primarily focusing on its anti-melanogenic and moisturizing properties. These application notes provide a comprehensive guide for researchers to explore the effects of this compound on skin elasticity and extracellular matrix (ECM) components within three-dimensional (3D) skin models. This document outlines the hypothesized mechanism of action, detailed experimental protocols for evaluating its efficacy, and methods for data analysis and visualization.

While direct evidence of this compound's impact on collagen and elastin (B1584352) is still emerging, its classification as a ceramide allows for the formulation of a strong scientific hypothesis. Ceramides (B1148491) are known to play a role in fibroblast signaling and can influence the expression of key ECM proteins. It is hypothesized that this compound may modulate signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways, to stimulate collagen and elastin synthesis by dermal fibroblasts, while potentially inhibiting the activity of matrix metalloproteinases (MMPs) that degrade these essential proteins.[1][2][3][4][5]

Hypothesized Signaling Pathway of this compound in Dermal Fibroblasts

The following diagram illustrates the potential mechanism by which this compound may influence collagen and elastin production in dermal fibroblasts.

Elasticamide_Pathway cluster_fibroblast This compound This compound invis1 This compound->invis1 Cell_Membrane Cell Membrane Fibroblast Dermal Fibroblast TGF_beta_R TGF-β Receptor TGF_beta_Pathway TGF-β Signaling (Smad Pathway) TGF_beta_R->TGF_beta_Pathway Collagen_Gene Collagen Gene (COL1A1) TGF_beta_Pathway->Collagen_Gene Elastin_Gene Elastin Gene (ELN) TGF_beta_Pathway->Elastin_Gene MMPs_Gene MMP Genes (e.g., MMP-1, MMP-3) TGF_beta_Pathway->MMPs_Gene Inhibits MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) MAPK_Pathway->MMPs_Gene Collagen_Protein Collagen Synthesis Collagen_Gene->Collagen_Protein Elastin_Protein Elastin Synthesis Elastin_Gene->Elastin_Protein ECM_Degradation ECM Degradation MMPs_Gene->ECM_Degradation invis1->TGF_beta_R Activates? invis1->MAPK_Pathway Modulates? invis2 workflow_3d_skin_model Start Start: Cell Culture Fibroblast_Culture Culture Human Dermal Fibroblasts (HDFs) Start->Fibroblast_Culture Keratinocyte_Culture Culture Human Epidermal Keratinocytes (HEKs) Start->Keratinocyte_Culture Dermal_Matrix Prepare Dermal Matrix (Collagen I gel with HDFs) Fibroblast_Culture->Dermal_Matrix Seed_Keratinocytes Seed HEKs onto Dermal Matrix Keratinocyte_Culture->Seed_Keratinocytes Dermal_Matrix->Seed_Keratinocytes Submerged_Culture Submerged Culture (3-4 days) Seed_Keratinocytes->Submerged_Culture Air_Lift Air-Liquid Interface (ALI) Culture (10-14 days) Submerged_Culture->Air_Lift Model_Ready 3D Skin Model Ready for Treatment Air_Lift->Model_Ready

References

Application Notes and Protocols: Elasticamide in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "Elasticamide" is not a formally recognized chemical name in scientific literature but is associated with two distinct classes of active ingredients used in topical formulations to enhance skin elasticity and firmness. This document provides detailed application notes and protocols for both interpretations: a rice-derived ceramide and a synthetic lipo-dipeptide, N-Acetyl-Tyrosyl-Arginyl-Hexadecyl Ester. The information presented is intended to guide researchers in the evaluation and application of these compounds in the development of advanced dermatological and cosmetic products.

Part 1: Rice-Derived Ceramide (this compound)

Introduction and Mechanism of Action

This compound, in this context, refers to a specific ceramide isolated from the by-products of rice bran oil. Ceramides (B1148491) are integral lipid molecules in the stratum corneum, crucial for maintaining the skin's barrier function and retaining moisture.[1][2][3] Rice-derived ceramides, including this compound, have been shown to support skin hydration, barrier function, and may also possess anti-inflammatory and anti-melanogenic properties.[4][5]

The primary mechanism of action for rice-derived this compound in improving skin barrier and hydration involves:

  • Promoting Ceramide Synthesis: It increases the expression of glucosylceramide (GlcCer) synthase, an enzyme essential for the production of ceramides in the epidermis.[1]

  • Upregulating Key Barrier Proteins: It enhances the expression of filaggrin and corneodesmosin. Filaggrin is a protein that plays a critical role in the formation of the cornified cell envelope and the production of Natural Moisturizing Factors (NMFs). Corneodesmosin is a key protein in corneodesmosomes, which are responsible for cell cohesion in the stratum corneum.[1]

The combined effect of these actions leads to a strengthened skin barrier, reduced transepidermal water loss (TEWL), and improved skin hydration.[1]

Signaling Pathway for Skin Barrier Enhancement

G cluster_0 Epidermal Keratinocyte This compound This compound (Rice-Derived Ceramide) GCS GlcCer Synthase (GCS) Gene Expression This compound->GCS Upregulates Filaggrin Filaggrin (FLG) Gene Expression This compound->Filaggrin Upregulates Corneodesmosin Corneodesmosin (CDSN) Gene Expression This compound->Corneodesmosin Upregulates CeramidePool Increased Stratum Corneum Ceramide Pool GCS->CeramidePool BarrierProteins Enhanced Expression of Key Barrier Proteins Filaggrin->BarrierProteins Corneodesmosin->BarrierProteins SkinBarrier Improved Skin Barrier Function & Hydration CeramidePool->SkinBarrier BarrierProteins->SkinBarrier

Caption: Signaling pathway of rice-derived this compound in keratinocytes.

Efficacy Data Summary

While direct quantitative data on "elasticity" for this specific ceramide is limited, its positive impact on skin barrier and hydration, which are foundational to healthy skin elasticity, is documented.

ParameterTest SystemConcentrationResultSource
Transepidermal Water Loss (TEWL)Reconstructed Human Epidermis10 µg/mLSignificantly reduced TEWL[1]
GlcCer Synthase ExpressionReconstructed Human Epidermis10 µg/mLIncreased expression[1]
Melanin (B1238610) Production (IC50)B16 Melanoma Cells3.9 µMInhibition of melanogenesis[4]
UV-Induced PigmentationHuman Clinical Trial (Oral)56 µ g/day (with 1.2 mg/day GlcCer)Significantly suppressed melanin accumulation[4]
Experimental Protocols

Objective: To quantify the effect of rice-derived this compound on filaggrin expression in an in vitro 3D skin model.

Materials:

  • Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RHE model manufacturer

  • Rice-derived this compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit

  • qPCR master mix and primers for Filaggrin (FLG) and a housekeeping gene (e.g., GAPDH)

  • Real-Time PCR System

  • Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and membranes

  • Primary antibodies (anti-Filaggrin, anti-GAPDH)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • RHE Culture: Culture the RHE models according to the manufacturer's instructions.

  • Treatment: Prepare different concentrations of this compound in the assay medium. The final vehicle concentration should be consistent across all wells and not exceed 0.1%. Apply the treatment medium topically to the RHE models. Include a vehicle-only control.

  • Incubation: Incubate the treated models for 24-72 hours.

  • Harvesting:

    • For qPCR: Wash the RHE tissue with PBS and extract total RNA using a suitable kit.

    • For Western Blot: Wash the RHE tissue with PBS and homogenize in protein extraction buffer.

  • qPCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to determine the relative expression of the FLG gene, normalized to the housekeeping gene.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against filaggrin and a loading control (e.g., GAPDH).

    • Incubate with the secondary antibody and visualize using a chemiluminescence system.

    • Quantify band intensity to determine the relative protein expression.

Data Analysis: Calculate the fold change in FLG mRNA and protein expression in this compound-treated samples relative to the vehicle control.

Part 2: Synthetic Lipo-Dipeptide (this compound-like Peptide)

Introduction and Mechanism of Action

This class of compounds, often marketed with terms like "Elasti-peptides," includes the synthetic lipo-dipeptide N-Acetyl-Tyrosyl-Arginyl-Hexadecyl Ester (INCI: Acetyl Dipeptide-1 Cetyl Ester). It is known commercially under trade names such as Idealift™ and Calmosensine™.[6] This peptide is designed to combat skin sagging and improve firmness by targeting the elastic fiber network.

The mechanism of action for this lipo-dipeptide is twofold:

  • Stimulation of Elastin (B1584352) Synthesis: It has been shown to significantly increase the production of elastin and tropoelastin by fibroblasts. It also helps in the correct structuring of elastic fibers by stimulating key elements of the tissue architecture.[6][7] This leads to an improvement in the skin's viscoelastic properties.

  • Neuromodulation: The peptide can modulate the perception of sensations in the skin by stimulating the release of pro-endorphins. This can lead to muscle relaxation, which helps in preventing the formation of expression lines and wrinkles.[8][9][10][11]

Signaling Pathway for Elastin Synthesis

G cluster_1 Dermal Fibroblast Peptide Acetyl Dipeptide-1 Cetyl Ester Receptor Fibroblast Receptor Peptide->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling GeneExp Increased Transcription of Elastin (ELN) and Fibrillin (FBN1) Genes Signaling->GeneExp Synthesis Enhanced Synthesis & Secretion of Tropoelastin & Fibrillin GeneExp->Synthesis Assembly Functional Elastic Fiber Assembly Synthesis->Assembly Result Improved Skin Firmness & Elasticity Assembly->Result

Caption: Pathway for Acetyl Dipeptide-1 Cetyl Ester in fibroblasts.

Efficacy Data Summary

Clinical and in vitro studies have demonstrated the efficacy of Acetyl Dipeptide-1 Cetyl Ester in improving skin firmness and elasticity.

ParameterTest SystemConcentrationDurationResultSource
Elastin/Tropoelastin SynthesisIn Vitro (Fibroblasts)Not specified-+94% increase in deposition[6]
Skin FirmnessIn Vivo (Women 54-75)4% (in cream)8 weeks+28% increase[7]
Skin DensityIn Vivo (Women 54-75)4% (in cream)8 weeks+34% increase[7]
Skin SaggingIn Vivo (Women 54-75)4% (in cream)8 weeks-43% reduction[7]
Jawline ContourIn Vivo (Women 54-75)4% (in cream)4 weeks35% improvement[7]
Experimental Protocols

Objective: To quantify the effect of Acetyl Dipeptide-1 Cetyl Ester on the synthesis and deposition of elastin by human dermal fibroblasts.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Acetyl Dipeptide-1 Cetyl Ester

  • Vehicle control (e.g., sterile water or DMSO)

  • Fastin™ Elastin Assay Kit (or similar)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture HDFs in T75 flasks until they reach 80-90% confluency.

  • Seeding: Seed the HDFs into 24-well plates at a density that allows for growth over the experimental period. Allow cells to adhere for 24 hours.

  • Treatment: Replace the medium with a low-serum medium (e.g., 1% FBS) containing various concentrations of Acetyl Dipeptide-1 Cetyl Ester or vehicle control.

  • Incubation: Incubate the cells for 72-96 hours to allow for elastin synthesis and deposition into the extracellular matrix.

  • Elastin Extraction:

    • Separate the medium (containing soluble tropoelastin) and the cell layer (containing insoluble elastin).

    • Wash the cell layer with PBS.

    • Extract the insoluble elastin from the cell layer according to the Fastin™ Elastin Assay Kit protocol (typically involves oxalic acid extraction).

  • Quantification:

    • Quantify the amount of soluble and insoluble elastin using the dye-binding method provided in the assay kit.

    • Measure the absorbance at the specified wavelength (e.g., 513 nm).

  • Normalization: Lyse a parallel set of wells to determine the total protein content using a BCA assay. Normalize the elastin quantity to the total protein content.

Data Analysis: Compare the amount of elastin (soluble, insoluble, and total) in peptide-treated wells to the vehicle control.

Objective: To evaluate the effect of a topical formulation containing Acetyl Dipeptide-1 Cetyl Ester on the viscoelastic properties of human skin.

Materials:

  • Cutometer® device (e.g., MPA 580) with a suitable probe (e.g., 2 mm aperture)

  • Test formulation containing Acetyl Dipeptide-1 Cetyl Ester

  • Placebo formulation (vehicle only)

  • Human volunteers meeting inclusion/exclusion criteria

  • Skin cleaning supplies

  • Controlled environment room (constant temperature and humidity)

Procedure:

  • Volunteer Recruitment: Recruit a panel of volunteers (e.g., n=30) with signs of skin aging (e.g., loss of firmness).

  • Acclimatization: Before each measurement, have the volunteers acclimatize in a controlled environment room (e.g., 21°C, 50% RH) for at least 20 minutes.

  • Baseline Measurement (T0):

    • Define the test areas on the subjects (e.g., forearm, cheek).

    • Gently clean the test areas.

    • Perform baseline elasticity measurements using the Cutometer®. The device applies negative pressure to pull the skin into the probe, and optical sensors measure its ability to be deformed and to return to its original state.[12][13][14][15][16]

    • Key parameters to record include R0 (firmness), R2 (gross elasticity), and R7 (net elasticity).

  • Product Application:

    • Randomize and blind the application of the test and placebo formulations to the respective test sites.

    • Instruct subjects to apply the products twice daily for the duration of the study (e.g., 8 weeks).

  • Follow-up Measurements: Repeat the Cutometer® measurements at specified time points (e.g., T4 weeks, T8 weeks) under the same controlled conditions.

  • Data Analysis:

    • Calculate the percentage change from baseline for each parameter (R0, R2, R7) at each time point.

    • Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare the changes in the active-treated site versus the placebo-treated site.

G cluster_0 In Vivo Elasticity Study Workflow A Volunteer Recruitment & Screening B Baseline Measurement (T0) (Cutometer®) A->B C Product Application Phase (8 Weeks, Twice Daily) B->C D Mid-point Measurement (T4) (Cutometer®) C->D E Final Measurement (T8) (Cutometer®) D->E F Data Analysis (% Change from Baseline, Statistical Comparison) E->F

Caption: Workflow for an in vivo clinical study on skin elasticity.

Formulation Considerations

Both rice-derived ceramides and peptide-based ingredients like Acetyl Dipeptide-1 Cetyl Ester are typically incorporated into the aqueous phase of emulsions (creams, lotions) or into serums.

  • pH Stability: The optimal pH for formulation stability and efficacy should be considered. For peptides, a pH range of 5.5-7.0 is generally recommended.

  • Solubility: Acetyl Dipeptide-1 Cetyl Ester is often supplied as a solution for ease of incorporation. Rice-derived ceramides may require specific solvent systems or encapsulation for optimal delivery.

  • Compatibility: Compatibility with other formulation ingredients, especially chelating agents, preservatives, and other active ingredients, should be thoroughly evaluated.

  • Penetration Enhancers: The use of penetration enhancers may be considered to improve the bioavailability of the active ingredient in the target skin layer, although lipophilic modifications like the cetyl ester on the dipeptide are designed to improve penetration.

Conclusion

"this compound" encompasses two distinct types of ingredients that address skin elasticity through different but complementary mechanisms. Rice-derived ceramides focus on reinforcing the skin's barrier and hydration, which is essential for maintaining skin's physical properties. Synthetic lipo-dipeptides directly stimulate the synthesis of elastic fibers, providing a more targeted approach to improving skin firmness and reducing sagging. The protocols and data provided herein offer a framework for researchers to effectively evaluate and utilize these advanced ingredients in the development of efficacious topical products.

References

Application Note: Quantification of Elasticamide in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of Elasticamide, a specific ceramide (Cer[AP]), in biological tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific, validated method for this compound has not been published, this protocol is based on well-established and validated methods for the quantification of other ceramides (B1148491) in tissue.[1][2]

Principle

This method quantifies this compound in tissue homogenates using a robust lipid extraction procedure followed by sensitive and selective analysis with LC-MS/MS. Tissue samples are first homogenized and spiked with a non-endogenous internal standard (C17:0 Ceramide) to correct for matrix effects and procedural losses. Lipids, including this compound, are extracted using a modified Bligh and Dyer method.[3][4] The extract is then concentrated and analyzed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[1][5]

Materials and Reagents

  • Solvents: HPLC-grade or MS-grade Chloroform (B151607), Methanol (B129727), Acetonitrile, Isopropanol, and Water. Formic Acid (LC-MS grade).

  • Standards:

    • This compound analytical standard (Source to be determined by the researcher).

    • Ceramide C17:0 (Internal Standard, IS).

  • Reagents: Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment:

    • Tissue homogenizer (e.g., bead beater or rotor-stator).

    • Centrifuge capable of 4°C and >3000 x g.

    • Solvent evaporator (e.g., nitrogen evaporator or SpeedVac).

    • Vortex mixer.

    • Analytical balance.

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and C17:0 Ceramide (IS) in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock with methanol:acetonitrile (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the C17:0 Ceramide primary stock with methanol.

Sample Preparation: Lipid Extraction from Tissue

This protocol is adapted from the Bligh and Dyer method, suitable for extracting lipids from wet tissue.[6][7][8]

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue into a homogenization tube.

    • Add 1.0 mL of ice-cold PBS.

    • Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process.

  • Extraction:

    • Transfer 100 µL of the tissue homogenate to a glass tube.

    • Add 10 µL of the 100 ng/mL IS working solution.

    • Add 375 µL of chloroform:methanol (1:2, v/v) to the homogenate.

    • Vortex vigorously for 2 minutes to create a single-phase mixture.[4]

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection and Drying:

    • Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, bypassing the protein disk, and transfer it to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., Acetonitrile:Isopropanol:Water 65:30:5, v/v/v).

    • Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.2% Formic Acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (60:40, v/v) with 0.2% Formic Acid.[1]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 50% B

      • 1-4 min: Linear gradient to 100% B

      • 4-15 min: Hold at 100% B

      • 15.1-20 min: Return to 50% B (re-equilibration).

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • This compound (Precursor > Product): To be determined based on its structure (N-(2'-hydroxy-26-arachidoyl)-phytosphingosine). For example: m/z 700.7 > 284.3 (Precursor ion corresponds to [M+H-H₂O]⁺, product ion to the sphingoid base after fragmentation).

      • C17:0 Ceramide (IS) (Precursor > Product): m/z 552.5 > 264.3.

    • Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[9]

Data Presentation and Method Validation

For reliable quantification, the method should be validated according to regulatory guidelines (e.g., FDA M10).[10][11] Key validation parameters are summarized below.

Table 1: Typical Performance Characteristics for a Ceramide LC-MS/MS Assay (Note: These are representative values based on published ceramide assays and should be established specifically for the this compound method.)

ParameterTypical Acceptance CriteriaExample PerformanceCitation
Linearity (r²) ≥ 0.990.995[12]
Range -1 - 1000 ng/mL[1]
LLOQ S/N ≥ 10; Accuracy ±20%; Precision ≤20%1 ng/mL[1]
LOD S/N ≥ 30.5 ng/mL (50 pg/mL)[1]
Accuracy (%RE) Within ±15% (±20% at LLOQ)-10.5% to 8.2%[5][12]
Precision (%CV) ≤ 15% (≤20% at LLOQ)Intra-day: ≤ 8.9%; Inter-day: ≤ 11.2%[5][12]
Recovery (%) Consistent and reproducible75% - 95%[1][2]
Matrix Effect CV ≤ 15%Within acceptable limits[5][12]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (50-100 mg) Homogenate Homogenize in PBS Tissue->Homogenate Spike Spike with Internal Standard Homogenate->Spike Extract Bligh & Dyer Lipid Extraction (CHCl₃/MeOH/H₂O) Spike->Extract Separate Centrifuge for Phase Separation Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitute->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Workflow for this compound quantification in tissue.

Potential Mechanism of Action

This compound has been shown to have anti-melanogenic effects.[13][14] This diagram illustrates a simplified melanogenesis pathway and the potential point of inhibition by this compound.

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Oxidation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigmentation) Dopaquinone->Melanin Tyrosinase Tyrosinase Enzyme Tyrosinase:e->Tyrosine:w Tyrosinase:e->DOPA:w This compound This compound This compound->Tyrosinase Inhibition

Caption: Proposed inhibition of melanogenesis by this compound.

References

Application Notes and Protocols for Testing Elasticamide's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to assess the efficacy of Elasticamide, a ceramide derived from rice oil by-products, on skin health. The protocols detailed below are designed to investigate both its established roles in skin hydration and pigmentation, as well as to explore its potential, yet unproven, effects on elastogenesis—the process of elastic fiber formation.

Introduction to this compound and Experimental Rationale

This compound is a ceramide molecule, specifically Cer[AP], isolated from the gummy by-products of rice bran oil.[1][2][3] Published research indicates that this compound contributes to skin health through two primary mechanisms:

  • Inhibition of Melanogenesis: It has been shown to suppress melanin (B1238610) production in melanoma cells and human melanocytes, suggesting its potential as a skin-lightening agent.[1][4]

  • Enhancement of Skin Hydration: this compound has been found to increase the content of stratum corneum ceramides (B1148491) by promoting the expression of glucosylceramide synthase, thereby improving the skin's barrier function and hydration.[3][4][5]

While the name "this compound" might imply a direct effect on skin elasticity, there is currently no scientific evidence to support its direct involvement in the synthesis or assembly of elastin (B1584352), the primary protein responsible for skin's elastic recoil. This experimental design, therefore, aims to first validate its known activities and then to rigorously investigate the novel hypothesis that this compound may also promote elastogenesis.

The following protocols are divided into two phases:

  • Phase 1: Confirmation of this compound's known anti-melanogenic and hydrating effects.

  • Phase 2: A comprehensive and exploratory investigation into its potential pro-elastogenic efficacy.

Phase 1: Confirmation of Known Activities

Detailed protocols for assessing anti-melanogenic and skin hydration effects are widely established. Key endpoint assays are summarized below.

Table 1: Data Presentation for Phase 1 Experiments
Experiment Cell/Tissue Model Primary Endpoint Measurement Technique Expected Outcome with this compound
Melanin Content Assay B16-F10 Melanoma Cells or Normal Human Epidermal Melanocytes (NHEM)Melanin ConcentrationSpectrophotometry (A405 nm)Dose-dependent decrease in melanin content
Tyrosinase Activity Assay Cell Lysates from NHEML-DOPA Oxidation RateSpectrophotometry (A475 nm)Inhibition of tyrosinase activity
Gene Expression of Key Melanogenesis Enzymes NHEMmRNA levels of TYR, TRP-1, TRP-2qRT-PCRDownregulation of gene expression
Transepidermal Water Loss (TEWL) Reconstructed Human Epidermis (RHE) Model or Human Skin ExplantsRate of Water Loss (g/m²/h)Tewameter®Reduction in TEWL, indicating improved barrier function
Glucosylceramide Synthase (GCS) Expression Human Keratinocytes or RHE ModelsGCS Protein LevelsWestern Blot / ELISAUpregulation of GCS protein expression

Phase 2: Investigation of Pro-Elastogenic Efficacy (Exploratory)

This phase will determine if this compound has a direct effect on the synthesis, deposition, and cross-linking of elastin in dermal fibroblasts, the primary producers of the skin's extracellular matrix.[6][7]

In Vitro Assays

The initial in vitro screening will be performed using primary Human Dermal Fibroblasts (HDFs).

Experimental Workflow for In Vitro Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_analysis Endpoint Analysis start Culture Human Dermal Fibroblasts (HDFs) viability Determine Optimal Non-Toxic Dose Range of this compound (MTT Assay) start->viability treatment Treat HDFs with various concentrations of this compound viability->treatment q_pcr Gene Expression Analysis (Tropoelastin, LOX) qRT-PCR treatment->q_pcr elisa Protein Quantification (Soluble Tropoelastin) ELISA treatment->elisa lox_activity Enzyme Activity Assay (Lysyl Oxidase) treatment->lox_activity insoluble_elastin Insoluble Elastin Quantification (Fastin™ Elastin Assay) treatment->insoluble_elastin immunofluorescence Visualization of Elastin Fibers (Immunofluorescence Microscopy) treatment->immunofluorescence

Caption: Workflow for in vitro analysis of this compound's pro-elastogenic effects.

Table 2: Data Presentation for In Vitro Pro-Elastogenic Assays
Experiment Primary Endpoint Measurement Technique Positive Control Negative Control
Cell Viability (MTT Assay) % Cell ViabilitySpectrophotometry (A570 nm)-Vehicle Control
Tropoelastin (ELN) Gene Expression Relative mRNA Fold ChangeqRT-PCRTGF-β1Vehicle Control
Soluble Tropoelastin Secretion Tropoelastin Concentration (ng/mL)ELISA[8]TGF-β1Vehicle Control
Lysyl Oxidase (LOX) Gene Expression Relative mRNA Fold ChangeqRT-PCRTGF-β1Vehicle Control
Lysyl Oxidase (LOX) Activity H₂O₂ Production (RFU)Fluorometric Assay[9][10]Recombinant LOXBAPN (LOX Inhibitor)
Insoluble Elastin Deposition Insoluble Elastin (µ g/well )Fastin™ Elastin Assay[11]TGF-β1Vehicle Control
Desmosine Cross-link Quantification Desmosine Concentration (pmol/µg elastin)ELISA[11]-BAPN (LOX Inhibitor)
Ex Vivo Assays

To assess the effect of this compound in a more physiologically relevant system, human skin explants will be utilized.[12]

Table 3: Data Presentation for Ex Vivo Pro-Elastogenic Assays
Experiment Primary Endpoint Measurement Technique Positive Control Negative Control
Elastin Fiber Network Visualization Fiber Density and OrganizationImmunohistochemistry (IHC) with anti-elastin antibody, followed by image analysisRetinoic AcidVehicle Control
Fibrillin-1 Network Visualization Microfibril Density and OrganizationIHC with anti-fibrillin-1 antibody, followed by image analysis[13]Retinoic AcidVehicle Control
Total Elastin Content Elastin (µg/mg of dry tissue)Biochemical Assay (e.g., Fastin™)Retinoic AcidVehicle Control

Signaling Pathway Diagrams

Known Signaling Pathway: Ceramide and Skin Barrier Function

Ceramides, including this compound, are integral to the formation of the lamellar lipid structure in the stratum corneum, which is crucial for the skin's barrier function.[14] this compound has been shown to upregulate Glucosylceramide Synthase (GCS), the enzyme that catalyzes the formation of glucosylceramide, a precursor for many complex sphingolipids and ceramides in the epidermis.[3]

ceramide_pathway This compound This compound GCS Glucosylceramide Synthase (GCS) Expression This compound->GCS Upregulates GlcCer Glucosylceramide (GlcCer) Synthesis GCS->GlcCer Catalyzes Ceramides Increased Stratum Corneum Ceramide Pool GlcCer->Ceramides Leads to Barrier Enhanced Skin Barrier Function Ceramides->Barrier Hydration Improved Skin Hydration (Reduced TEWL) Barrier->Hydration

Caption: this compound's role in enhancing skin barrier function and hydration.

Hypothetical Signaling Pathway: Potential Pro-Elastogenic Action of this compound

This diagram illustrates a hypothetical pathway by which this compound, as a bioactive lipid, might influence elastogenesis. This is a speculative model for testing purposes. Bioactive sphingolipids can influence various signaling cascades, including those involving growth factors like TGF-β, which is a known potent stimulator of elastin synthesis.[15][16]

hypothetical_elastin_pathway This compound This compound Receptor Membrane Receptor / Lipid Raft Modulation This compound->Receptor Interacts with TGF_beta_pathway TGF-β / Smad Signaling Pathway Receptor->TGF_beta_pathway Potentially Activates ELN_Gene Tropoelastin (ELN) Gene Transcription TGF_beta_pathway->ELN_Gene LOX_Gene Lysyl Oxidase (LOX) Gene Transcription TGF_beta_pathway->LOX_Gene Tropoelastin Tropoelastin Synthesis & Secretion ELN_Gene->Tropoelastin Elastin_Fiber Elastic Fiber Assembly & Cross-linking Tropoelastin->Elastin_Fiber LOX_Enzyme LOX Enzyme Synthesis LOX_Gene->LOX_Enzyme LOX_Enzyme->Elastin_Fiber Catalyzes Cross-linking

Caption: Hypothetical pathway for this compound's potential pro-elastogenic effects.

Detailed Experimental Protocols

Protocol 1: Quantification of Soluble Tropoelastin by ELISA

Objective: To quantify the amount of soluble tropoelastin monomer secreted by HDFs into the culture medium following treatment with this compound.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (FGM)

  • This compound stock solution (in DMSO)

  • TGF-β1 (Positive Control)

  • 96-well ELISA plates

  • Bovine Tropoelastin standard (for standard curve)

  • Primary antibody: Mouse anti-elastin (e.g., BA-4)

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (3% BSA in PBS)

Procedure:

  • Cell Culture: Seed HDFs in a 24-well plate at a density of 5 x 10⁴ cells/well and culture until 80-90% confluent.

  • Treatment: Starve cells in serum-free medium for 24 hours. Then, treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM), TGF-β1 (10 ng/mL), or vehicle control (DMSO) in fresh serum-free medium for 72 hours.

  • Sample Collection: Collect the conditioned media from each well. Centrifuge at 2000 x g for 10 minutes to remove cell debris. Store supernatant at -80°C.

  • ELISA Plate Coating: Coat a 96-well plate with the collected conditioned media (diluted if necessary in coating buffer) or tropoelastin standards overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer. Block with 200 µL/well of blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Wash the plate 3 times. Add 100 µL/well of the primary anti-elastin antibody (diluted in blocking buffer) and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL/well of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Read Absorbance: Stop the reaction by adding 50 µL/well of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate tropoelastin concentration in samples by interpolating from the standard curve. Normalize to total protein content or cell number.

Protocol 2: Fluorometric Lysyl Oxidase (LOX) Activity Assay

Objective: To measure the enzymatic activity of LOX secreted by HDFs, which is essential for elastin cross-linking.[17][18] This assay measures hydrogen peroxide (H₂O₂), a byproduct of LOX-catalyzed amine oxidation.[9]

Materials:

  • Conditioned media from treated HDFs (as prepared in Protocol 5.1)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • LOX substrate (e.g., 1,5-diaminopentane or a proprietary substrate)

  • β-Aminopropionitrile (BAPN) (LOX inhibitor)

  • H₂O₂ standard (for standard curve)

  • Reaction buffer (e.g., 50 mM sodium borate, pH 8.2)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing Amplex™ Red (e.g., 50 µM), HRP (e.g., 0.1 U/mL), and the LOX substrate in reaction buffer.

  • Sample Preparation: Add 50 µL of conditioned media per well of the 96-well plate. For inhibitor controls, pre-incubate media with BAPN (e.g., 500 µM) for 30 minutes.

  • Initiate Reaction: Add 50 µL of the reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: Generate an H₂O₂ standard curve to quantify the amount of H₂O₂ produced. LOX activity is proportional to the rate of H₂O₂ generation (RFU/min) and can be expressed relative to the vehicle control.

Protocol 3: Quantification of Insoluble Elastin Deposition

Objective: To quantify the amount of cross-linked, insoluble elastin deposited into the extracellular matrix by HDFs.

Materials:

  • HDF cell layers (from the same treatment plates as Protocol 5.1)

  • Fastin™ Elastin Assay Kit (or similar)

  • Oxalic acid

  • Microcentrifuge

Procedure:

  • Cell Lysis and Matrix Isolation: After removing the conditioned media, wash the cell layers with PBS. Lyse the cells with a non-ionic detergent and wash away cellular debris, leaving the extracellular matrix attached to the plate.

  • Elastin Solubilization: Add 0.25 M oxalic acid to each well to solubilize the insoluble elastin. Heat at 100°C for 1 hour. Repeat this step twice to ensure complete extraction.

  • Precipitation and Dye Binding (Follow Kit Instructions):

    • Cool the oxalic acid extracts and centrifuge to pellet any non-elastin debris.

    • Transfer the supernatant (containing solubilized α-elastin) to a new tube.

    • Add the Elastin Precipitating Reagent from the kit to precipitate the α-elastin.

    • Centrifuge to pellet the elastin.

    • Add the Dye Reagent to the pellet, which will bind specifically to the elastin.

  • Quantification: After incubation, release the bound dye with the Dye Destain Reagent. Transfer the colored solution to a 96-well plate and read the absorbance at 513 nm.

  • Data Analysis: Calculate the amount of insoluble elastin in each sample using the α-elastin standard curve provided with the kit. Normalize data to total protein content or cell number from a parallel well.

References

Application Notes and Protocols: Elasticamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide known for its significant anti-melanogenic and skin-moisturizing properties, has garnered considerable interest in the fields of dermatology and cosmetic science. As a member of the ceramide family, this compound consists of a sphingoid base linked to a fatty acid via an amide bond. This document provides detailed protocols for the chemical synthesis and purification of this compound, offering a foundational methodology for researchers engaged in its study and application. The synthesis protocol outlined is a representative method based on established principles of ceramide synthesis.

Data Presentation

Table 1: Key Reagents and Materials for this compound Synthesis

Reagent/MaterialPurposeSupplier (Example)
Sphingoid Base PrecursorBackbone of this compoundCommercially available
Fatty Acid PrecursorAcyl chain of this compoundCommercially available
Dicyclohexylcarbodiimide (B1669883) (DCC)Amide coupling reagentSigma-Aldrich
N,N-Dimethylaminopyridine (DMAP)Catalyst for couplingSigma-Aldrich
Dichloromethane (DCM)Anhydrous solventFisher Scientific
Silica (B1680970) Gel (230-400 mesh)Stationary phase for chromatographyMerck
Hexane (B92381)Mobile phase componentVWR
Ethyl Acetate (B1210297)Mobile phase componentVWR

Table 2: Typical Yield and Purity Data for this compound Synthesis

StepProductTypical Yield (%)Purity (%)Analytical Method
Amide CouplingCrude this compound80-90>85TLC, ¹H NMR
Column ChromatographyPurified this compound60-75 (overall)>98HPLC, ¹H NMR, MS

Experimental Protocols

I. Synthesis of this compound via Amide Coupling

This protocol describes the synthesis of this compound through the coupling of a sphingoid base with a fatty acid using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • Sphingoid base (e.g., phytosphingosine)

  • Fatty acid (e.g., a specific long-chain fatty acid corresponding to this compound's structure)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the sphingoid base (1.0 eq) and the fatty acid (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Initiation of Coupling: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the flask with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. .

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

II. Purification of this compound by Column Chromatography

This protocol details the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., starting with a gradient of 0% to 50% ethyl acetate in hexane).

    • The optimal solvent system should be predetermined by TLC analysis of the crude product.

  • Fraction Collection: Collect fractions of the eluent in a fraction collector or test tubes.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Isolation of Pure Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield purified this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.

Mandatory Visualizations

Synthesis_Workflow Sphingoid_Base Sphingoid Base Coupling Amide Coupling (DCC, DMAP, DCM) Sphingoid_Base->Coupling Fatty_Acid Fatty Acid Fatty_Acid->Coupling Crude_Product Crude this compound Coupling->Crude_Product Reaction Purification Column Chromatography Crude_Product->Purification Purification Pure_Product Purified this compound Purification->Pure_Product Isolation

Caption: Workflow for the synthesis and purification of this compound.

Purification_Logic start Crude this compound Mixture load Load on Silica Column start->load elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane) load->elute_nonpolar elute_polar Gradually Increase Polarity (e.g., add Ethyl Acetate) elute_nonpolar->elute_polar collect Collect Fractions elute_polar->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Impure pool Pool Pure Fractions analyze->pool Pure evaporate Evaporate Solvent pool->evaporate end Pure this compound evaporate->end

Caption: Logical flow of the column chromatography purification process.

Application Notes and Protocols for Measuring Elasticamide's Anti-Melanogenic Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-melanogenic properties of Elasticamide using established in vitro assays. The methodologies described herein are fundamental for screening and characterizing compounds that may modulate melanin (B1238610) synthesis, a key process in skin pigmentation.

Introduction

Melanogenesis is the physiological process of melanin synthesis, which is crucial for protecting the skin from ultraviolet (UV) radiation.[1] However, the overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[2] The key regulatory enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin biosynthesis.[3][4] The expression and activity of tyrosinase and other melanogenic proteins, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), are controlled by the microphthalmia-associated transcription factor (MITF).[5][6] The activation of MITF is largely regulated by the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway.[5][7][8]

This compound, a ceramide derived from rice oil by-products, has been identified as a compound with potential anti-melanogenic activity.[9] It has been shown to significantly suppress melanin production in theophylline-induced B16 melanoma cells.[9][10] This document outlines the in vitro assays to quantify the anti-melanogenic effects of this compound and to investigate its mechanism of action.

Key In Vitro Assays

A panel of in vitro assays is essential to thoroughly evaluate the anti-melanogenic potential of this compound. These assays, performed using the B16F10 murine melanoma cell line, a well-established model for studying melanogenesis, will assess cytotoxicity, melanin production, and tyrosinase activity.[11] Further mechanistic studies can be performed by analyzing the expression of key melanogenic proteins.

1. Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound.[12][13] 2. Melanin Content Assay: To quantify the inhibitory effect of this compound on melanin production in B16F10 cells.[12][14] 3. Cellular Tyrosinase Activity Assay: To measure the effect of this compound on the activity of the primary enzyme responsible for melanin synthesis within the cells.[15][16] 4. Western Blot Analysis: To investigate the effect of this compound on the expression levels of key melanogenesis-related proteins such as MITF, tyrosinase, TRP-1, and TRP-2.[6][17]

Data Presentation

The quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Anti-melanogenic Activity of this compound in B16F10 Melanoma Cells

AssayParameterThis compound Concentration (µM)Result
Cell ViabilityIC50>100 (example)To be determined
Melanin ContentIC503.9[9][10]To be determined
Cellular Tyrosinase ActivityIC50To be determinedTo be determined

Table 2: Effect of this compound on Melanogenic Protein Expression

ProteinThis compound Concentration (µM)Relative Expression (%)
MITFTo be determinedTo be determined
TyrosinaseTo be determinedTo be determined
TRP-1To be determinedTo be determined
TRP-2To be determinedTo be determined

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Cell Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action B16F10 B16F10 Melanoma Cells Culture Cell Culture B16F10->Culture Seed Seed cells in plates Culture->Seed Treatment Treat with this compound & α-MSH/Theophylline Seed->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Melanin Melanin Content Assay Treatment->Melanin Tyrosinase Cellular Tyrosinase Activity Assay Treatment->Tyrosinase Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot (MITF, Tyrosinase, TRP-1, TRP-2) Lysis->WesternBlot

Caption: Experimental workflow for assessing this compound's anti-melanogenic activity.

melanogenesis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF_gene MITF Gene pCREB->MITF_gene Activates Transcription MITF MITF MITF_gene->MITF Tyr_gene Tyrosinase Gene MITF->Tyr_gene Activates Transcription TRP1_gene TRP-1 Gene MITF->TRP1_gene Activates Transcription TRP2_gene TRP-2 Gene MITF->TRP2_gene Activates Transcription Tyrosinase Tyrosinase Tyr_gene->Tyrosinase TRP1 TRP-1 TRP1_gene->TRP1 TRP2 TRP-2 TRP2_gene->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin alphaMSH α-MSH alphaMSH->MC1R Activates This compound This compound This compound->TRP1 Inhibits Expression

Caption: Key signaling pathway in melanogenesis and the potential target of this compound.

Experimental Protocols

Cell Culture and Treatment

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[14] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14] For experiments, cells are seeded in appropriate well plates and allowed to adhere for 24 hours. Subsequently, the medium is replaced with fresh medium containing various concentrations of this compound with or without a melanogenesis inducer like α-melanocyte-stimulating hormone (α-MSH) (e.g., 100-300 nM) or theophylline.[9][14]

MTT Cell Viability Assay

This assay is crucial to ensure that the observed anti-melanogenic effects are not due to cytotoxicity.

Materials:

  • B16F10 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/mL.[14]

  • After 24 hours of incubation, treat the cells with various concentrations of this compound for 24 or 48 hours.[14]

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]

  • Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[20]

  • Cell viability is calculated as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the B16F10 cells after treatment with this compound.

Materials:

  • B16F10 cells

  • 6-well plates

  • This compound stock solution

  • α-MSH or other inducer

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO[15]

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 6-well plate at a density of 1.25 x 10^5 cells/mL.[14]

  • After 24 hours, treat the cells with various concentrations of this compound and α-MSH for 48-72 hours.[14][15]

  • Wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 60-70°C for 1-2 hours to solubilize the melanin.[12][15]

  • Measure the absorbance of the supernatant at 405 nm or 492 nm using a microplate reader.[12][21]

  • The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity.

Materials:

  • B16F10 cells

  • 6-well or 96-well plates

  • This compound stock solution

  • α-MSH or other inducer

  • Cell lysis buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF)[2][16]

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution

  • Microplate reader

Protocol:

  • Seed and treat B16F10 cells as described for the melanin content assay.

  • After treatment, wash the cells with PBS and lyse them with the cell lysis buffer on ice.[2]

  • Centrifuge the lysate at 10,000-15,000 rpm for 20 minutes at 4°C.[2][15]

  • Collect the supernatant containing the tyrosinase enzyme.

  • In a 96-well plate, mix the cell lysate (supernatant) with L-DOPA solution.[2]

  • Incubate at 37°C and measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at different time points.[2][16]

  • Tyrosinase activity is expressed as a percentage of the control.

Western Blot Analysis

This technique is used to determine the effect of this compound on the protein levels of key players in the melanogenesis pathway.

Materials:

  • B16F10 cells

  • 60-mm or 100-mm dishes

  • This compound stock solution

  • α-MSH or other inducer

  • RIPA lysis buffer with protease and phosphatase inhibitors[12][15]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-MITF, anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed and treat B16F10 cells in larger culture dishes.

  • After treatment for 48-72 hours, lyse the cells using RIPA buffer.[15]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE and transfer them to a PVDF membrane.[22]

  • Block the membrane with 5% skim milk or BSA in TBST.

  • Incubate the membrane with specific primary antibodies overnight at 4°C.[22]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.[22]

  • Use β-actin as a loading control to normalize the expression of the target proteins.[23]

References

Formulating Stable Elasticamide Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide designated as Ceramide [AP], is a bioactive lipid derived from rice bran that has garnered significant interest for its potential therapeutic applications, notably in dermatology for its anti-melanogenic and skin barrier enhancement properties. As a waxy, lipophilic molecule, formulating stable and bioavailable this compound solutions for in vitro and in vivo research presents a considerable challenge. These application notes provide detailed protocols and critical data to enable researchers to prepare stable this compound solutions, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties of this compound (Ceramide NP)

This compound is a type of Ceramide NP. Understanding its fundamental physicochemical properties is crucial for the successful development of stable formulations.

PropertyValueSource
Appearance White to off-white waxy solid[1]
Molecular Formula C₃₆H₇₁NO₄[2]
Molecular Weight 563.92 g/mol [1]
Melting Point 98-110°C[2][3]
Water Solubility Insoluble (9.71e-05 mg/mL)[1][2][4]
Solubility in Organic Solvents Soluble in oil and some fatty alcohols. Soluble in ethanol (B145695), DMSO, and dimethyl formamide.[1][2][5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound (Ceramide NP) is limited. However, data for structurally similar ceramides (B1148491) provide valuable guidance for solvent selection.

SolventSolubility of C24:1 Ceramide (Proxy for this compound)Source
Ethanol ~3 mg/mL[5]
Dimethyl Sulfoxide (DMSO) <20 µg/mL[5]
Dimethyl Formamide (DMF) >5.5 mg/mL[5]
PBS (pH 7.4) with 10% PEG 400 224.45 µg/mL (for Ceramide NP)[6]
PBS (pH 7.4) with 2% Tween 80 71.5 µg/mL (for Ceramide NP)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of this compound suitable for use in various in vitro experimental models, including cell-based assays.

Materials:

  • This compound powder

  • Ethanol (100%, sterile-filtered) or Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated pipettes and sterile tips

Procedure:

  • Solvent Selection: Choose either 100% ethanol or DMSO as the solvent. Ethanol is often preferred for cell culture applications due to its lower cytotoxicity at low final concentrations.

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.64 mg of this compound.

  • Initial Dissolution: Add the appropriate volume of the chosen solvent to the vial containing the this compound powder.

  • Warming and Vortexing: Gently warm the mixture to 37°C in a water bath to aid dissolution. Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should appear clear.

  • Sonication (if necessary): If any particulate matter remains, place the vial in a water bath sonicator at room temperature for 10-15 minutes.

  • Sterile Filtration (Recommended): For applications in cell culture, it is highly recommended to sterile-filter the stock solution using a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., a PTFE filter for organic solvents).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the this compound stock solution into an aqueous cell culture medium. The key challenge is to avoid precipitation of the lipophilic compound.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile polypropylene (B1209903) tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final concentration of the organic solvent (ethanol or DMSO) in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity. [7] For example, to achieve a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Dilution into Pre-warmed Medium: Directly add the calculated volume of the this compound stock solution to the pre-warmed (37°C) cell culture medium.

  • Immediate and Thorough Mixing: Immediately after adding the stock solution, mix the working solution thoroughly by gentle vortexing or by inverting the tube several times. This rapid dispersion is critical to prevent the precipitation of this compound.

  • Visual Inspection: Visually inspect the working solution to ensure it is clear and free of any precipitates before adding it to your cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (ethanol or DMSO) in the cell culture medium to account for any effects of the solvent on the cells.

Stability of this compound Solutions

Ceramides, including this compound, can be prone to instability in solution, leading to recrystallization and loss of activity. To ensure the integrity of your prepared solutions, consider the following:

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by storing in single-use aliquots. When preparing working solutions, warming the aqueous medium can aid in initial solubilization, but be aware that precipitation may occur upon cooling.

  • Light: Protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

  • pH: Ceramides are most stable in a pH range of 4.5 to 6.5.[7] While cell culture media are typically buffered around pH 7.4, the low concentrations used in most experiments should minimize pH-related degradation. For other applications, consider buffering your formulation within the optimal pH range.

Signaling Pathways and Experimental Workflows

This compound's Role in Melanogenesis Inhibition

This compound has been shown to suppress melanin (B1238610) production by downregulating the expression of Tyrosinase-Related Protein 1 (TYRP1), a key enzyme in the melanogenesis pathway.[8] The following diagram illustrates the simplified signaling cascade.

Melanogenesis_Inhibition cluster_0 Melanocyte MITF MITF TYRP1_Gene TYRP1 Gene MITF->TYRP1_Gene Activates Transcription TYRP1_Protein TYRP1 Protein TYRP1_Gene->TYRP1_Protein Translation Melanin Melanin Synthesis TYRP1_Protein->Melanin Catalyzes This compound This compound This compound->TYRP1_Gene Inhibits Expression

Caption: this compound inhibits melanin synthesis by suppressing the MITF-mediated expression of the TYRP1 gene.

This compound's Role in Enhancing Epidermal Hydration

This compound contributes to skin hydration by upregulating the expression of Glucosylceramide Synthase (GCS), an enzyme crucial for the synthesis of glucosylceramides. These lipids are precursors to ceramides that are essential for the formation of the skin's permeability barrier. Furthermore, Ceramide NP, the class to which this compound belongs, has been shown to increase the expression of filaggrin, a protein vital for maintaining skin hydration.[9]

Epidermal_Hydration cluster_1 Keratinocyte This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Upregulates Expression Filaggrin Filaggrin Expression This compound->Filaggrin Increases Glucosylceramides Glucosylceramides GCS->Glucosylceramides Synthesizes Ceramides Barrier Ceramides Glucosylceramides->Ceramides Precursor for Hydration Improved Skin Hydration & Barrier Ceramides->Hydration Filaggrin->Hydration

Caption: this compound improves skin hydration by increasing GCS and filaggrin expression in keratinocytes.

Experimental Workflow for Assessing this compound Stability

To ensure the reliability of experimental results, it is essential to periodically assess the stability of prepared this compound solutions.

Stability_Workflow Start Prepare this compound Stock Solution Storage Store at -20°C or -80°C in aliquots Start->Storage Timepoints Time Points (e.g., 0, 1, 3, 6 months) Storage->Timepoints Analysis Stability Analysis Timepoints->Analysis Visual Visual Inspection (Clarity, Precipitation) Analysis->Visual HPLC HPLC-UV/MS for Concentration & Purity Analysis->HPLC End Data Evaluation Visual->End HPLC->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Elasticamide In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elasticamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

A1: this compound, also known as Ceramide AP or Ceramide 6-II, is a lipid molecule composed of a phytosphingosine (B30862) backbone linked to an alpha-hydroxy stearic acid.[1][2] Its long hydrocarbon chain makes it highly lipophilic and poorly soluble in aqueous solutions like cell culture media. This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on the solubility of similar long-chain ceramides, we recommend using 100% ethanol (B145695) or Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution of this compound.[3][4][5] Ethanol is a good first choice as it can be less toxic to some cell lines than DMSO.[3]

Q3: What is the maximum recommended final concentration of solvent in my cell culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept as low as possible. For ethanol, a final concentration of ≤ 0.1% is recommended.[3] For DMSO, a final concentration of ≤ 0.1% is generally considered safe for most cell lines, although some robust lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment with the same final solvent concentration to assess its effect on your specific cells.

Q4: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitate formation is a common issue with poorly soluble compounds. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolve this issue.

Troubleshooting Guide: this compound Precipitation in Cell Culture

This guide will help you diagnose and solve common precipitation issues with this compound.

Problem: Immediate Precipitation Upon Dilution

Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.- Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
"Solvent Shock" Rapid dilution of the concentrated organic stock solution in the aqueous medium causes the compound to crash out of solution.- Perform a serial dilution of the stock solution in your pre-warmed (37°C) culture medium. - Add the stock solution dropwise to the medium while gently vortexing or swirling.
Low Temperature of Medium The solubility of lipophilic compounds like this compound decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
Incorrect Solvent The chosen solvent may not be optimal for this compound.- If using DMSO, try preparing a stock solution in 100% ethanol.[3] - Consider a solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) for improved dispersion in aqueous solutions.[6]
Problem: Delayed Precipitation (after incubation)

Observation: The medium is clear initially, but a precipitate forms after a period of incubation (e.g., hours to days).

Potential Cause Explanation Recommended Solution
Evaporation of Medium Evaporation from the culture vessel can increase the concentration of this compound and the solvent, leading to precipitation.- Ensure proper humidification of your incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.- Minimize the time that culture vessels are outside the incubator. - If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Serum Proteins This compound may bind to proteins in the serum, leading to aggregation and precipitation over time.- Consider reducing the serum concentration in your culture medium if your cell line can tolerate it. - Prepare the this compound working solution in a serum-free medium first, and then add it to your cells in complete medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • 100% Ethanol (or DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Calculate the amount of this compound powder needed to prepare your desired volume and concentration of stock solution.

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% ethanol (or DMSO) to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (Example for a 10 µM final concentration with ≤ 0.1% ethanol):

    • Prepare a 1000X stock solution in 100% ethanol (e.g., 10 mM for a 10 µM final concentration).

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.

    • Immediately after adding the stock, vortex the solution gently to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

Materials:

  • This compound stock solution (e.g., 10 mM in 100% ethanol)

  • Complete cell culture medium

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 600 nm (optional)

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.

  • In a 96-well plate, add 200 µL of pre-warmed medium to each well.

  • Prepare a 2-fold serial dilution of your this compound stock solution directly in the wells containing the medium. For example, add 2 µL of a 10 mM stock to the first well (final concentration 100 µM), then transfer 102 µL from this well to the next to create a serial dilution.

  • Include a vehicle control well containing only the medium and the highest concentration of the solvent used.

  • Incubate the plate at 37°C in a humidified incubator.

  • Visually inspect the wells for any signs of precipitation at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.

Visual Guides

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed check_time When did precipitation occur? start->check_time immediate Immediately upon dilution check_time->immediate Immediately delayed After incubation check_time->delayed Delayed cause_immediate Potential Causes: - High Final Concentration - 'Solvent Shock' - Low Temperature - Incorrect Solvent immediate->cause_immediate cause_delayed Potential Causes: - Evaporation of Medium - Temperature Fluctuations - Serum Protein Interaction delayed->cause_delayed solution_immediate Solutions: - Decrease concentration - Perform serial dilution - Use pre-warmed medium - Try alternative solvent (e.g., Ethanol) cause_immediate->solution_immediate end Clear Solution Achieved solution_immediate->end solution_delayed Solutions: - Ensure proper humidification - Minimize incubator opening - Reduce serum concentration cause_delayed->solution_delayed solution_delayed->end

Caption: A flowchart for troubleshooting this compound precipitation in vitro.

CeramideSignaling Potential Signaling Pathways of this compound (Ceramide AP) This compound This compound (Ceramide AP) Membrane Plasma Membrane Integration This compound->Membrane Melanogenesis Melanogenesis Inhibition This compound->Melanogenesis inhibits (pathway under investigation) PKCz Protein Kinase C zeta (PKCζ) Membrane->PKCz activates PP1_PP2A Protein Phosphatase 1/2A (PP1/PP2A) Membrane->PP1_PP2A activates Apoptosis Apoptosis PKCz->Apoptosis promotes CellCycleArrest Cell Cycle Arrest PKCz->CellCycleArrest promotes PP1_PP2A->Apoptosis promotes

Caption: A diagram of potential ceramide-mediated signaling pathways.

References

Technical Support Center: Optimizing Elasticamide Concentration for Melanocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elasticamide in melanocyte studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective and accurate use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in melanocytes?

A1: this compound is a ceramide that has been shown to have anti-melanogenic properties.[1][2] Its primary mechanism of action is the suppression of melanin (B1238610) production.[1][2] While the precise signaling cascade for this compound is still under investigation, related ceramides (B1148491) have been shown to act through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. This activation leads to the degradation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. The reduction in MITF levels subsequently decreases the expression of crucial melanogenic enzymes such as tyrosinase and tyrosinase-related protein 1 (TRP-1).[1][2]

Q2: What is the recommended concentration range for this compound in melanocyte studies?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental design. For inhibiting theophylline-induced melanogenesis in B16 melanoma cells, this compound has an IC50 value of 3.9 μM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary melanocytes or cell line. A starting point for such an experiment could be a range from 1 µM to 20 µM.

Q3: Is this compound cytotoxic to melanocytes?

A3: The available literature suggests that the effects of this compound on the viability of normal human epidermal melanocytes (NHEMs) have been assessed using a WST-8 assay after 48 hours of treatment.[2] While the specific cytotoxicity data is not detailed in the provided information, it is crucial to perform your own cytotoxicity assays (e.g., MTT, WST-8, or trypan blue exclusion) to determine the non-toxic concentration range for your specific cells and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: While a specific protocol for this compound is not available in the provided search results, a general procedure for preparing stock solutions of similar hydrophobic compounds for cell culture is as follows:

  • Solvent: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO).

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to your cell culture medium, minimizing the final solvent concentration.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration.

    • Gently vortex until the solution is clear.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: What are the key downstream targets of this compound in melanocytes?

A5: this compound has been shown to suppress the expression of tyrosinase-related protein 1 (TRP-1) in normal human melanocytes.[1][2] Based on the mechanism of similar ceramides, it is also likely to downregulate the expression of tyrosinase and potentially other melanogenesis-related proteins like dopachrome (B613829) tautomerase (DCT) through the degradation of MITF.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of melanin production 1. Suboptimal concentration of this compound.2. Inactive this compound due to improper storage or handling.3. Cell line is resistant to this compound.4. Insufficient incubation time.1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare a fresh stock solution of this compound.3. Verify the responsiveness of your cell line with a known melanogenesis inhibitor.4. Extend the incubation time (e.g., 48-72 hours).
High cell death or cytotoxicity 1. This compound concentration is too high.2. High final concentration of the solvent (e.g., DMSO).3. Pre-existing stress in the cultured melanocytes.1. Lower the concentration of this compound.2. Ensure the final solvent concentration in the culture medium is below 0.1%.3. Check the health and morphology of your cells before treatment.
Difficulty dissolving this compound 1. Incorrect solvent.2. Low-quality or hydrated solvent.1. Use high-purity, anhydrous DMSO.2. Gentle warming and vortexing may aid dissolution.
Inconsistent Western blot results for TRP-1 or Tyrosinase 1. Low protein concentration in the cell lysate.2. Inefficient protein transfer.3. Primary antibody not optimized.1. Ensure adequate cell numbers and efficient lysis.2. Optimize transfer conditions (time, voltage).3. Titrate the primary antibody to find the optimal concentration.

Quantitative Data Summary

Parameter Cell Line Value Reference
IC50 for Melanin Production Inhibition Theophylline-induced B16 Melanoma Cells3.9 μM[1][2]
Effect on Gene Expression Normal Human MelanocytesSuppression of Tyrosinase-Related Protein 1 (TRP-1)[1][2]
Cell Viability Assay Mentioned Normal Human Epidermal MelanocytesWST-8 Assay (48h treatment)[2]

Experimental Protocols

Protocol 1: Melanin Content Assay

This protocol is adapted from standard methods for determining cellular melanin content.

Materials:

  • Cultured melanocytes treated with this compound

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • After treating melanocytes with the desired concentrations of this compound for the specified duration (e.g., 72 hours), wash the cells twice with PBS.

  • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Lyse the cell pellet by adding 1 N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Centrifuge the lysate to remove any insoluble material.

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance at 475 nm using a spectrophotometer.

  • Normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Western Blot for TRP-1 and Tyrosinase

This protocol provides a general workflow for assessing the protein levels of key melanogenic enzymes.

Materials:

  • Cultured melanocytes treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against TRP-1, Tyrosinase, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated melanocytes with RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathway

Elasticamide_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothesized) This compound->Receptor Binds ERK ERK Activation Receptor->ERK Activates MITF_p MITF Phosphorylation & Degradation ERK->MITF_p Phosphorylates MITF MITF MITF_p->MITF Leads to degradation of Melanogenesis_Genes Tyrosinase, TRP-1, DCT Gene Expression MITF->Melanogenesis_Genes Regulates Melanin Melanin Synthesis (Inhibited) Melanogenesis_Genes->Melanin Reduced expression leads to

Caption: Hypothesized signaling pathway of this compound in melanocytes.

Experimental Workflow

Experimental_Workflow start Start: Melanocyte Culture treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation harvest Harvest Cells incubation->harvest melanin_assay Melanin Content Assay harvest->melanin_assay western_blot Western Blot for TRP-1 & Tyrosinase harvest->western_blot cytotoxicity_assay Cytotoxicity Assay (e.g., WST-8) harvest->cytotoxicity_assay data_analysis Data Analysis melanin_assay->data_analysis western_blot->data_analysis cytotoxicity_assay->data_analysis Troubleshooting_Logic problem Problem: Inconsistent Melanin Inhibition check_conc Is the this compound concentration optimal? problem->check_conc dose_response Solution: Perform dose-response experiment check_conc->dose_response No check_stock Is the stock solution fresh? check_conc->check_stock Yes new_stock Solution: Prepare fresh stock check_stock->new_stock No check_cells Are the cells healthy and responsive? check_stock->check_cells Yes positive_control Solution: Use a known inhibitor as a positive control check_cells->positive_control No other_issues Consider other factors: - Incubation time - Cell passage number check_cells->other_issues Yes

References

How to improve the delivery of Elasticamide to skin cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elasticamide delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of this compound to skin cells. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to skin cells challenging?

A1: this compound is a specific type of ceramide (Ceramide AP) known for its beneficial effects on skin barrier function and hydration. Like other ceramides, this compound is a highly lipophilic and hydrophobic molecule. This property makes it difficult for it to penetrate the primary barrier of the skin, the stratum corneum, which is composed of tightly packed corneocytes and intercellular lipids. Its poor solubility in aqueous vehicles can also lead to formulation challenges, resulting in low bioavailability in target skin cells such as keratinocytes and fibroblasts.

Q2: My in vitro experiment shows low permeability of this compound through a skin model. What are the common causes?

A2: Low permeability is a frequent issue. The primary causes include:

  • Suboptimal Vehicle Formulation: The vehicle may not effectively solubilize the this compound or facilitate its partitioning into the stratum corneum.

  • Aggregation of this compound: Due to its hydrophobicity, this compound may aggregate in the formulation, reducing the concentration of monomeric molecules available for penetration.

  • Inadequate Penetration Enhancement: The formulation may lack effective penetration enhancers that can transiently and reversibly disrupt the stratum corneum's lipid barrier.

  • Experimental Setup: Issues such as air bubbles under the skin membrane in a Franz Diffusion Cell, improper skin model hydration, or non-sink conditions in the receptor fluid can artificially lower permeability readings.

Q3: What are the most promising strategies to improve this compound delivery?

A3: Encapsulation within lipid-based nanocarriers is a leading strategy. These systems can improve the solubility of this compound, protect it from degradation, and enhance its penetration through the skin barrier. The two most common and effective systems are:

  • Liposomes: Vesicles composed of phospholipid bilayers that can encapsulate lipophilic molecules like this compound within their membrane. Their lipid composition can be tailored to enhance skin penetration.

  • Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids. They offer high stability and can provide controlled release of the encapsulated compound. SLNs can increase the bioavailability of the active ingredient and are well-tolerated by the skin.[1]

Q4: How do I choose between liposomes and solid lipid nanoparticles (SLNs) for my experiment?

A4: The choice depends on your specific experimental goals.

  • Choose Liposomes for: High payload of lipophilic drugs, flexibility in composition (e.g., creating elastic liposomes for better penetration), and biomimicry of cell membranes, which can facilitate cellular uptake.

  • Choose SLNs for: Enhanced stability, protection of the encapsulated compound from chemical degradation, and providing a more controlled, sustained release profile. SLNs are generally considered more stable over time than conventional liposomes.

Q5: How can I quantify the amount of this compound delivered to the skin layers or taken up by cells?

A5: The standard method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This requires developing a validated method to extract this compound from the skin matrix (e.g., tape strips of the stratum corneum, separated epidermis/dermis) or from cell lysates, followed by chromatographic separation and quantification against a standard curve.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Drug Entrapment Efficiency (<70%) in Nanoparticles 1. This compound concentration exceeds the solubilizing capacity of the lipid matrix.2. Improper homogenization/sonication parameters (time, power).3. Incompatible lipid composition.1. Reduce the initial this compound concentration or increase the lipid-to-drug ratio.2. Optimize homogenization speed/time or sonication amplitude/duration.3. Screen different lipids (e.g., for SLNs) or phospholipid compositions (for liposomes) to improve drug incorporation.
Vehicle Instability (Phase Separation, Precipitation) 1. Poor solubility of this compound in the chosen solvent system.2. pH of the formulation is not optimal.3. Incompatible excipients.1. Use a co-solvent system (e.g., ethanol-water mixtures) or incorporate solubilizing agents.2. Adjust the pH to improve the stability of the formulation components.3. Test the compatibility of all excipients before preparing the final formulation.
High Variability in Permeation Data (Franz Cell Assay) 1. Inconsistent skin sample thickness or integrity.2. Air bubbles trapped between the membrane and receptor fluid.3. Inconsistent dosing on the skin surface.4. Receptor fluid does not maintain sink conditions.1. Use skin samples from the same donor and anatomical site with a consistent thickness. Screen for damage before use.2. Degas the receptor fluid and carefully assemble the cells to ensure no bubbles are present.3. Use a positive displacement pipette to apply a precise and consistent amount of the formulation.4. Increase the volume of the receptor chamber, increase the sampling frequency, or add a solubilizing agent (e.g., a small percentage of ethanol) to the receptor fluid to ensure the concentration remains well below saturation.[2]
Low Cellular Uptake in in vitro Cell Culture 1. Nanoparticle size is too large (>500 nm).2. Surface charge of nanoparticles is not optimal for interaction with cell membranes.3. Cell confluence is too high, limiting access to cell surfaces.1. Optimize the formulation and preparation process to achieve a smaller particle size (ideally 100-200 nm).2. Modify the surface charge. Cationic (positive) surfaces often enhance uptake but can be cytotoxic. Anionic (negative) surfaces are common and generally well-tolerated.3. Seed cells at a lower density to ensure adequate surface area is available for nanoparticle interaction during the experiment.

Data Presentation: Comparative Delivery Efficiency

The following tables present representative data comparing different formulations for this compound delivery. Note: This data is hypothetical but based on typical results reported for ceramide and lipophilic drug delivery systems.

Table 1: Ex Vivo Skin Permeation of this compound Formulations via Franz Diffusion Cell Assay

FormulationMean Particle Size (nm)Encapsulation Efficiency (%)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)
This compound in Propylene Glycol (Control)N/AN/A0.45 ± 0.090.09 ± 0.02
This compound Liposomes155 ± 1291.5 ± 4.22.87 ± 0.310.57 ± 0.06
This compound SLNs180 ± 1588.7 ± 5.13.54 ± 0.450.71 ± 0.09

Table 2: In Vitro Cellular Uptake of this compound in Human Keratinocytes (HaCaT)

FormulationConcentrationIncubation Time (h)Cellular Uptake (% of initial dose)
This compound Solution10 µM48.2 ± 1.5
This compound Liposomes10 µM435.6 ± 3.8
This compound SLNs10 µM442.1 ± 4.5

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound into SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Purified Water

  • Homogenizer

  • Probe Sonicator

Methodology:

  • Preparation of Lipid Phase: Weigh the required amounts of solid lipid and this compound. Heat them together in a beaker at 75-80°C (approximately 5-10°C above the melting point of the lipid) until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes. This creates a coarse pre-emulsion.

  • Ultrasonication: Immediately subject the hot pre-emulsion to high-intensity probe sonication for 3-5 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification: Place the resulting hot nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of this compound from a formulation through an excised skin sample.

Materials:

  • Franz Diffusion Cells

  • Excised human or porcine skin

  • Receptor fluid (e.g., Phosphate Buffered Saline (PBS) with 2% Oleth-20 to maintain sink conditions for a lipophilic compound)

  • Magnetic stirrer

  • Water bath circulator

  • Test formulation

  • HPLC system for analysis

Methodology:

  • Skin Preparation: Thaw frozen full-thickness skin and excise the subcutaneous fat. Cut the skin into sections suitable for mounting on the Franz cells.

  • Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing up towards the donor compartment. Clamp the compartments together securely.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C), degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber and begin stirring.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain the skin surface temperature at 32°C for at least 30 minutes.

  • Dosing: Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid via the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Mandatory Visualizations

Signaling Pathways

Elasticamide_Keratinocyte_Pathway cluster_nucleus This compound This compound (Ceramide AP) PP2A_Inhibitor SET/I2PP2A (Inhibitor) This compound->PP2A_Inhibitor Binds & Disrupts PPARd PPARδ (Nuclear Receptor) This compound->PPARd Activates Membrane Cell Membrane PP2A PP2A (Phosphatase) PP2A_Inhibitor->PP2A Akt Akt (Pro-proliferation) PP2A->Akt RXR RXR PPARd->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds Nucleus Nucleus Genes Target Gene Expression (Filaggrin, Corneodesmosin, GlcCer Synthase) PPRE->Genes Upregulates Differentiation Enhanced Keratinocyte Differentiation & Barrier Function Genes->Differentiation

Caption: Proposed signaling of this compound in keratinocytes.

Elasticamide_Fibroblast_Pathway TGFb TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor SMAD Smad2/3 Receptor->SMAD Phosphorylates pSMAD p-Smad2/3 Complex Smad Complex pSMAD->Complex Binds SMAD4 Smad4 SMAD4->Complex Binds DNA DNA Complex->DNA Translocates to Nucleus & Binds DNA Nucleus Nucleus Collagen Collagen & ECM Gene Expression DNA->Collagen Upregulates Fibrosis Fibroblast Activation & Matrix Deposition Collagen->Fibrosis This compound This compound This compound->SMAD Potential Inhibition (Hypothesized) Experimental_Workflow Formulation 1. Formulate this compound (e.g., SLNs, Liposomes) Characterization 2. Characterize Formulation (Size, Zeta, EE%) Formulation->Characterization Permeation 3. Ex Vivo Permeation (Franz Diffusion Cell) Characterization->Permeation CellCulture 4. In Vitro Cellular Uptake (Keratinocyte/Fibroblast Culture) Characterization->CellCulture Sampling 5. Collect Samples (Receptor Fluid, Skin Layers, Cell Lysates) Permeation->Sampling CellCulture->Sampling Analysis 6. Quantify this compound (HPLC Analysis) Sampling->Analysis Data 7. Data Analysis (Calculate Flux, Uptake %) Analysis->Data

References

Addressing batch-to-batch variability of rice-derived Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of rice-derived Elasticamide. The information is designed to help ensure the consistency and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues that may arise from batch-to-batch variability of this compound.

Observed Issue Potential Cause (Batch-to-Batch Variability Related) Recommended Action
Reduced biological activity (e.g., lower than expected anti-melanogenic effect). Variation in the concentration of this compound in the new batch.1. Quantify this compound Concentration: Use High-Performance Liquid Chromatography (HPLC) to determine the precise concentration of this compound in each batch. 2. Adjust Experimental Concentration: Normalize the concentration of this compound used in your experiments based on the HPLC quantification to ensure consistent dosing.
Presence of interfering compounds from the rice source.1. Perform Chemical Profiling: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to create a chemical fingerprint of each batch.[1][2] 2. Compare Profiles: Compare the chemical profiles of batches with good and poor performance to identify potential interfering compounds.
Inconsistent results across different experiments using the same batch. Improper storage or handling of the this compound batch leading to degradation.1. Review Storage Conditions: Ensure this compound is stored according to the manufacturer's recommendations (typically in a cool, dark, and dry place). 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Unexpected cytotoxic effects at previously safe concentrations. Presence of contaminants (e.g., pesticides, heavy metals, microbial toxins) from the raw rice material.[1]1. Request Certificate of Analysis (CoA): Obtain a comprehensive CoA from the supplier for each batch, detailing purity and contaminant levels. 2. Perform Toxicity Assays: Conduct a simple cytotoxicity assay (e.g., MTT or LDH assay) on a new batch before use in extensive experiments.
Variability in skin permeation or moisturizing effect. Differences in the lipid profile of the this compound extract, affecting its formulation and delivery.1. Characterize Lipid Profile: Analyze the overall lipid composition of each batch using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). 2. Standardize Formulation: If formulating this compound for topical application, ensure consistent formulation procedures and excipient quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a type of ceramide, specifically a Ceramide [AP], that has been isolated from the gummy by-products of rice bran oil.[3] It is a plant-derived bioactive molecule.[4]

Q2: What is the known mechanism of action for this compound's anti-melanogenic effects?

A2: this compound has been shown to suppress melanin (B1238610) production.[3][5] In studies with B16 melanoma cells, it significantly suppressed theophylline-induced melanogenesis.[3][5] It has also been observed to suppress the expression of tyrosinase-related protein 1 (TRP-1) in normal human melanocytes.[3][5]

Q3: How does this compound contribute to skin moisturization?

A3: this compound promotes the expression of glucosylceramide (GlcCer) synthase, which in turn increases the content of ceramides (B1148491) in the stratum corneum (SC).[6] This enhances the skin's barrier function and helps to reduce transepidermal water loss (TEWL).[6]

Q4: Why is batch-to-batch variability a concern for rice-derived this compound?

A4: As a natural product derived from a plant source, the chemical composition of this compound extracts can vary.[4][7] Factors such as the variety of rice, growing conditions (climate, soil), harvesting time, and extraction processes can all influence the purity and concentration of this compound, as well as the presence of other accompanying molecules.[7] This variability can affect its biological activity and the reproducibility of experiments.[8][9]

Q5: What are the key quality control measures to consider when working with this compound?

A5: To ensure the quality and consistency of your this compound, consider the following:

  • Chemical Identification and Purity: Confirm the identity and purity of this compound in each batch using techniques like HPLC and mass spectrometry.

  • Contaminant Screening: Test for the presence of heavy metals, pesticides, and microbial contaminants.[1]

  • Chemical Fingerprinting: Establish a chemical fingerprint for each batch to monitor for significant variations in the overall composition.[2]

  • Biological Activity Assay: Perform a standardized in-vitro assay to confirm the biological activity of each new batch before proceeding with large-scale experiments.

Q6: Are there any known signaling pathways affected by this compound?

A6: The primary reported mechanism of action for its anti-melanogenic effects involves the downregulation of tyrosinase-related protein 1 (TRP-1).[3][5] Tyrosinase and TRP-1 are key enzymes in the melanin synthesis pathway.

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in a suitable solvent (e.g., methanol (B129727)/chloroform mixture). Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known weight of the this compound batch in the same solvent as the standard. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and samples. Construct a standard curve by plotting peak area against concentration. Use the standard curve to determine the concentration of this compound in your sample.

Protocol 2: In-Vitro Melanin Content Assay in B16 Melanoma Cells
  • Cell Culture: Culture B16 melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound from different batches. Include a positive control (e.g., Kojic acid) and a negative control (vehicle). Induce melanogenesis with a stimulator like α-MSH or theophylline.

  • Incubation: Incubate the cells for 72 hours.

  • Melanin Extraction: Wash the cells with PBS, then lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).

Visualizations

experimental_workflow cluster_quality_control Quality Control of New Batch cluster_experiment Experimental Phase NewBatch Receive New Batch of this compound HPLC HPLC Quantification NewBatch->HPLC LCMS LC-MS Profiling NewBatch->LCMS ActivityAssay In-vitro Activity Assay NewBatch->ActivityAssay Normalization Normalize Concentration ActivityAssay->Normalization Proceed if activity is confirmed Experiment Perform Experiment Normalization->Experiment Analysis Data Analysis and Comparison Experiment->Analysis

Caption: Workflow for quality control and experimental use of new this compound batches.

troubleshooting_logic Start Inconsistent Experimental Results Observed CheckConcentration Is this compound concentration verified for this batch? Start->CheckConcentration Quantify Action: Quantify via HPLC and normalize dose CheckConcentration->Quantify No CheckPurity Is the chemical profile consistent with previous active batches? CheckConcentration->CheckPurity Yes Quantify->CheckPurity Profile Action: Perform LC-MS fingerprinting CheckPurity->Profile No CheckHandling Were storage and handling protocols followed correctly? CheckPurity->CheckHandling Yes Profile->CheckHandling ReviewProtocols Action: Review storage and aliquotting procedures CheckHandling->ReviewProtocols No ConsistentResults Problem Resolved CheckHandling->ConsistentResults Yes ReviewProtocols->ConsistentResults

Caption: Decision tree for troubleshooting inconsistent experimental results.

melanogenesis_pathway Tyrosinase Tyrosinase TRP1 TRP-1 Tyrosinase->TRP1 TRP2 TRP-2 TRP1->TRP2 Melanin Melanin TRP2->Melanin This compound This compound This compound->TRP1 Inhibits Expression

Caption: Simplified overview of this compound's inhibitory effect on the melanogenesis pathway.

References

Preventing Elasticamide precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elasticamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a ceramide, a type of lipid molecule.[1][2] Due to its lipid nature, this compound is inherently hydrophobic and has low solubility in aqueous solutions such as cell culture media and buffers. This can lead to precipitation, which can negatively impact experimental results by reducing the effective concentration of the compound and potentially causing cytotoxicity.

Q2: I observed a precipitate immediately after adding my this compound stock solution to my aqueous buffer. What is the likely cause?

A: This is a common issue known as "crashing out," which occurs when a concentrated stock of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution. The solvent shift causes the compound to exceed its solubility limit in the aqueous environment, leading to immediate precipitation.[3]

Q3: My this compound solution appeared clear initially but became cloudy after incubation. Why did this happen?

A: Delayed precipitation can be caused by several factors:

  • Temperature Changes: Solubility of compounds can be temperature-dependent. A decrease in temperature, even minor fluctuations, can reduce solubility.[3]

  • pH Shifts: Changes in the pH of the medium during cell culture can alter the ionization state of the compound or other components, affecting solubility.[4]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the medium over time, forming less soluble complexes.[3]

  • Evaporation: Evaporation of the solvent from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[5]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, research-grade DMSO to minimize the introduction of water, which could affect the stability of the stock solution.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Determine the maximum aqueous solubility of this compound under your experimental conditions. Start with a lower final concentration and perform a concentration-response curve.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media or buffer. Then, add this intermediate dilution to the final volume.[3]
Low Temperature of Aqueous Solution The solubility of many hydrophobic compounds decreases at lower temperatures.Always use pre-warmed (37°C) aqueous solutions (e.g., cell culture media) for dilutions.[3]
Incorrect Order of Addition When preparing complex solutions, the order of adding components can be critical.When preparing media or buffers from scratch, dissolve salts like CaCl₂ separately in deionized water before adding other components.
Issue 2: Delayed Precipitation During Incubation
Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator.[3]
pH Instability The pH of cell culture media can change due to cellular metabolism.Ensure the medium is adequately buffered (e.g., with HEPES, in addition to bicarbonate) for your specific cell type and experimental duration.
Interaction with Media Components This compound may form insoluble complexes with components in the medium over time.Consider using a different basal media formulation or a serum-free medium if compatible with your experiment. Protein-binding of this compound to serum albumin might also affect its availability.
Evaporation Water loss from the culture vessel increases the concentration of this compound.Maintain proper humidity in the incubator. For long-term experiments, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[5]

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, solubility data for this compound to guide experimental design. Note: This data is for illustrative purposes and should be experimentally verified.

Table 1: Approximate Solubility of this compound in Different Solvents

SolventTemperature (°C)Approximate Max. Solubility
DMSO25> 50 mg/mL
Ethanol25~ 10 mg/mL
PBS (pH 7.4)37< 1 µg/mL
Cell Culture Medium + 10% FBS37~ 5-10 µg/mL

Table 2: Effect of Co-solvents on Aqueous Solubility of this compound (in PBS, pH 7.4 at 37°C)

Co-solvent (% v/v)Approximate Max. Soluble Concentration
0.1% DMSO~ 5 µM
0.5% DMSO~ 25 µM
1% Ethanol~ 2 µM
5% Solutol® HS 15~ 50 µM

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium (Serial Dilution Method)
  • Materials: this compound stock solution (e.g., 10 mM in DMSO), pre-warmed (37°C) cell culture medium, sterile polypropylene (B1209903) tubes.

  • Procedure:

    • Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed medium. This results in a 100 µM solution in 1% DMSO. Vortex gently immediately after addition.

    • Final Dilution: Add the desired volume of the intermediate dilution to your final volume of pre-warmed medium. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of medium. The final DMSO concentration will be 0.01%.

    • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells or experiment.

Visualizations

cluster_factors Factors Influencing this compound Precipitation cluster_solutions Preventative Measures Concentration High Final Concentration Precipitation Precipitation Concentration->Precipitation Solvent Rapid Solvent Exchange Solvent->Precipitation Temperature Low Temperature Temperature->Precipitation pH pH Instability pH->Precipitation Media Media Component Interactions Media->Precipitation LowerConc Lower Final Concentration NoPrecipitation Soluble this compound LowerConc->NoPrecipitation SerialDilution Use Serial Dilution SerialDilution->NoPrecipitation PreWarm Pre-warm Aqueous Solution PreWarm->NoPrecipitation Buffer Use Buffered Solutions Buffer->NoPrecipitation MediaChoice Optimize Media Formulation MediaChoice->NoPrecipitation

Caption: Factors leading to this compound precipitation and corresponding preventative measures.

cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation start Precipitate Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation q1->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_evap Is there evidence of evaporation? delayed->check_evap check_dilution Was dilution too rapid? check_conc->check_dilution No sol_conc Action: Lower final concentration check_conc->sol_conc Yes check_temp Was the medium cold? check_dilution->check_temp No sol_dilution Action: Use serial dilution check_dilution->sol_dilution Yes sol_temp Action: Pre-warm medium to 37°C check_temp->sol_temp Yes check_ph Has the medium pH shifted? check_evap->check_ph No sol_evap Action: Improve humidification check_evap->sol_evap Yes sol_ph Action: Use additional buffering (HEPES) check_ph->sol_ph Yes

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

cluster_prep Solution Preparation Workflow cluster_dilution Working Solution Preparation Elasticamide_Powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO Elasticamide_Powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution 100 µM Intermediate Dilution Stock_Solution->Intermediate_Dilution 1:100 Dilution Warm_Medium Pre-warmed (37°C) Aqueous Medium Warm_Medium->Intermediate_Dilution Final_Working_Solution Final Working Solution (e.g., 1 µM) Intermediate_Dilution->Final_Working_Solution 1:100 Dilution Experiment Cell-based Assay Final_Working_Solution->Experiment Add to Experiment

Caption: Recommended experimental workflow for preparing this compound solutions.

References

Technical Support Center: Elasticamide Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the toxicity of novel compounds like Elasticamide.

General Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the toxicological assessment of a novel compound such as this compound.

Q1: My results from different cell viability assays (e.g., MTT vs. alamarBlue) are conflicting after this compound treatment. Why is this happening?

A1: Discrepancies between different viability assays are not uncommon when testing a novel compound. The reason often lies in the different cellular processes each assay measures.[1]

  • MTT assays measure mitochondrial dehydrogenase activity, reflecting metabolic rate.[2]

  • alamarBlue (Resazurin) assays also measure metabolic activity through the reducing environment of the cell.[3][4]

  • LDH assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[5][6][7]

  • Caspase assays specifically measure the activity of caspases, which are key mediators of apoptosis (programmed cell death).[8][9][10]

This compound might be affecting one of these processes more than others. For instance, it could be reducing metabolic activity without causing membrane damage, which would show a decrease in viability with MTT but not with an LDH assay. It is crucial to use a combination of assays to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects.[1][11]

Q2: Can this compound directly interfere with the assay reagents, leading to false results?

A2: Yes, novel compounds can interfere with assay chemistry.[12][13] For example, compounds with reducing properties can directly reduce MTT tetrazolium salt to formazan (B1609692) or resazurin (B115843) to resorufin, independent of cellular activity, leading to a false positive signal of high viability.[12][13] Conversely, some compounds might inhibit the enzymes responsible for the colorimetric or fluorometric changes, underestimating viability.[12] To test for this, it is essential to run cell-free controls containing only the media, this compound at the highest concentration, and the assay reagent.[13]

Q3: How do I distinguish between apoptosis and necrosis induced by this compound?

A3: To differentiate between these two modes of cell death, you can use a combination of assays:

  • Caspase-3/7 Assay: An increase in caspase-3/7 activity is a hallmark of apoptosis.[8][9][10]

  • LDH Assay: A significant release of LDH indicates a loss of membrane integrity, which is characteristic of necrosis.[5][6][7]

By performing both assays, you can determine the primary mechanism of this compound-induced cell death.

Assay-Specific Troubleshooting Guides

MTT Assay

Experimental Protocol: MTT Cell Viability Assay [2][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Troubleshooting

Issue Possible Cause Solution
High background in cell-free wells Contamination of media or reagents.Use fresh, sterile reagents. Filter-sterilize the MTT solution.
Phenol (B47542) red in the medium can interfere.Use phenol red-free medium for the assay steps.
This compound is reducing MTT directly.[13]Run a cell-free control with this compound and MTT to quantify the interference.
Low signal or poor dynamic range Cell number is too low or too high.Optimize the initial cell seeding density.
Incubation time with MTT is too short.Increase the incubation time to allow for sufficient formazan formation.
Incomplete dissolution of formazan crystals.Ensure thorough mixing after adding the solubilization solution.
High well-to-well variability Uneven cell seeding.Ensure a homogeneous cell suspension and use proper plating techniques.[12]
Edge effects due to evaporation.Fill the outer wells with sterile PBS or media and do not use them for experimental data.[12]

MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) seed_cells->adhere add_this compound Add this compound & Controls adhere->add_this compound incubate_treatment Incubate (e.g., 24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance alamarBlue_Principle cluster_cell Viable Cell metabolism Cellular Reductases (Metabolic Activity) resorufin Resorufin (Red, Highly Fluorescent) metabolism->resorufin Reduction resazurin Resazurin (Blue, Non-fluorescent) resazurin->metabolism Enters cell measurement Measure Fluorescence (Ex: 560nm, Em: 590nm) resorufin->measurement Signal LDH_Decision_Tree start Perform LDH Assay check_controls Are control values valid? (Max release > Spontaneous) start->check_controls calculate_cytotoxicity Calculate % Cytotoxicity: (Exp - Spon) / (Max - Spon) * 100 check_controls->calculate_cytotoxicity Yes troubleshoot Troubleshoot Assay (Check Lysis, Cell Health) check_controls->troubleshoot No high_cytotoxicity High Cytotoxicity (Membrane Damage) calculate_cytotoxicity->high_cytotoxicity High Value low_cytotoxicity Low/No Cytotoxicity (Membrane Intact) calculate_cytotoxicity->low_cytotoxicity Low Value Apoptosis_Pathway This compound This compound (Apoptotic Stimulus) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) This compound->Initiator_Caspases Activates Effector_Caspases Effector Caspases (Caspase-3/7) Initiator_Caspases->Effector_Caspases Activates Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage Leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

References

Technical Support Center: Large-Scale Purification of Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Elasticamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the purification of this compound?

A1: this compound, a ceramide derived from rice bran oil, presents unique challenges during large-scale purification due to its lipophilic nature.[1][2] Key challenges include:

  • Low Solubility: this compound is poorly soluble in aqueous solutions, which can lead to precipitation and low recovery rates during purification.

  • Aggregation: As a lipid, this compound molecules have a tendency to aggregate, which can interfere with chromatographic separation and lead to column clogging.

  • Complex Feedstock: The crude extract from rice oil by-products is a complex mixture of lipids, including various glucosylceramides and other ceramides (B1148491), making the isolation of pure this compound challenging.[1][2][3]

  • Solvent Selection: Identifying a solvent system that ensures this compound solubility while being compatible with large-scale chromatography and downstream processing is critical. The use of excessive amounts of organic solvents in large-scale production raises environmental and cost concerns.[4]

Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?

A2: Based on its chemical properties and successful lab-scale isolation, the following methods are recommended for large-scale purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for separating lipids like ceramides based on their hydrophobicity.[5] Scaling up RP-HPLC requires careful optimization of column size, stationary phase, and mobile phase composition to handle larger sample loads.

  • Flash Column Chromatography: This technique can be used as an initial, cost-effective step to enrich this compound from the crude extract before polishing with RP-HPLC.[3]

  • Ion-Exchange Chromatography (IEC): While less common for neutral lipids, IEC could potentially be used if this compound is derivatized to carry a charge, or to remove charged impurities from the feedstock.[6][7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be useful for removing larger or smaller impurities, particularly aggregates.[8][9] However, its primary application would likely be as a final polishing step.

Troubleshooting Guide

Issue 1: Low Yield of this compound Post-Purification
Possible Cause Troubleshooting Steps
Precipitation in the column or tubing • Increase the proportion of organic solvent in the mobile phase.• Screen for alternative, stronger organic solvents that are compatible with your system.• Consider heating the column and solvent reservoirs to improve solubility.
Poor binding to the chromatography resin • For RP-HPLC, ensure the mobile phase is sufficiently polar to promote binding to the non-polar stationary phase.• Verify that the sample is fully dissolved in the loading buffer.
Co-elution with other lipids • Optimize the gradient elution method to improve resolution between this compound and closely related impurities.[10]• Consider a multi-step purification strategy, combining different chromatography techniques (e.g., Flash Chromatography followed by RP-HPLC).
Degradation of this compound • Ensure the pH of the mobile phase is within the stability range of this compound.• Minimize the exposure of the sample to harsh conditions (e.g., extreme pH, high temperatures) during the purification process.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Inadequate resolution during chromatography • Decrease the flow rate to allow for better separation.[11]• Use a column with a smaller particle size for higher resolution (note: this will increase backpressure).• Optimize the elution gradient to be shallower, providing more time for separation of closely eluting compounds.[10]
Column overloading • Reduce the amount of crude material loaded onto the column.• Increase the column diameter to accommodate larger sample volumes.
Presence of structurally similar ceramides • Employ a multi-dimensional chromatography approach. For example, an initial separation based on polarity (RP-HPLC) could be followed by a separation based on a different property if applicable.
Issue 3: High Backpressure and Column Clogging
Possible Cause Troubleshooting Steps
Particulate matter in the sample • Filter the crude extract through a 0.22 µm or 0.45 µm filter before loading it onto the column.[10]• Centrifuge the sample at high speed to pellet any insoluble material.
Aggregation of this compound • Add a small percentage of a non-ionic detergent or a different organic co-solvent to the mobile phase to disrupt aggregates.• Optimize the sample preparation to ensure complete solubilization before injection.
Precipitation of buffer salts • Ensure that all buffer components are fully soluble in the mobile phase mixture.• Perform regular cleaning and flushing of the chromatography system and column.

Experimental Protocols

Protocol 1: Large-Scale Reversed-Phase HPLC for this compound Purification
  • Column Selection and Equilibration:

    • Select a preparative C18 column with appropriate dimensions for the desired sample load.

    • Equilibrate the column with the initial mobile phase (e.g., 80% Methanol in Water) at a determined flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound extract in the initial mobile phase.

    • Filter the sample through a solvent-compatible 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient from the initial mobile phase to a higher concentration of organic solvent (e.g., 100% Methanol or an Isopropanol/Methanol mixture) over a specified time to elute the bound components.

    • Monitor the elution profile using a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV at low wavelengths).

  • Fraction Collection and Analysis:

    • Collect fractions based on the detector signal corresponding to the expected retention time of this compound.

    • Analyze the purity of the collected fractions using analytical HPLC-MS.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Lyophilize the remaining aqueous solution to obtain pure, solid this compound.

Visualizations

G cluster_0 Upstream Processing cluster_1 Purification Workflow cluster_2 Downstream Processing RiceBranOil Rice Bran Oil By-product CrudeExtract Crude Lipid Extract RiceBranOil->CrudeExtract Solvent Extraction FlashChrom Flash Chromatography (Initial Enrichment) CrudeExtract->FlashChrom RPHPLC Preparative RP-HPLC (High-Resolution Separation) FlashChrom->RPHPLC Enriched Fraction SEC Size Exclusion Chromatography (Polishing/Aggregate Removal) RPHPLC->SEC Partially Pure Fraction SolventEvap Solvent Evaporation SEC->SolventEvap Pure Fractions Lyophilization Lyophilization SolventEvap->Lyophilization Purethis compound Pure this compound Lyophilization->Purethis compound

Caption: Workflow for Large-Scale Purification of this compound.

G Start Low Purity of this compound CheckResolution Is chromatographic resolution adequate? Start->CheckResolution OptimizeGradient Optimize Elution Gradient (shallower slope) CheckResolution->OptimizeGradient No CheckLoading Is the column overloaded? CheckResolution->CheckLoading Yes OptimizeGradient->CheckResolution ChangeColumn Use Higher Resolution Column (smaller particle size) ChangeColumn->CheckResolution ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes MultiStep Consider Multi-Step Purification CheckLoading->MultiStep No ReduceLoad->CheckLoading IncreaseColumnSize Increase Column Diameter IncreaseColumnSize->CheckLoading End Achieved Target Purity MultiStep->End

References

Technical Support Center: Enhancing the Stability of Elasticamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Elasticamide during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a type of ceramide, specifically Ceramide [AP], a lipid molecule naturally found in the skin.[1] It plays a crucial role in maintaining the skin's barrier function and has been studied for its anti-melanogenic properties, where it has been shown to suppress the expression of tyrosinase-related protein 1 (TYRP1).[2][3] Ensuring the stability of this compound is critical for the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the primary degradation pathways for this compound?

A2: As a ceramide, this compound's stability is primarily compromised through two main pathways:

  • Hydrolysis: The amide bond in the this compound molecule is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[4] This breaks the molecule into a sphingoid base and a fatty acid.

  • Oxidation: Exposure to oxidative conditions can also lead to the degradation of ceramides (B1148491).[5][6]

Q3: How do storage conditions affect the stability of this compound?

A3: Temperature, pH, and light are critical factors that can significantly impact the stability of this compound.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[7] For long-term storage, it is recommended to store this compound at low temperatures (e.g., -20°C).

  • pH: The rate of hydrolysis of the amide bond is slowest near neutral pH. Both acidic and basic conditions can accelerate degradation.[8]

  • Light: Exposure to light, particularly UV radiation, can contribute to the degradation of lipids. It is advisable to store this compound in light-protected containers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in stored this compound solutions. Degradation of this compound due to improper storage conditions (e.g., high temperature, non-optimal pH).1. Verify storage temperature is at or below -20°C for long-term storage.2. Ensure the solvent system is buffered to a neutral pH (around 6.8-7.4).3. Prepare fresh working solutions from a frozen stock for each experiment.
Precipitation or crystallization in this compound stock solution. Crystallization of the ceramide over time, especially at high concentrations. This can be exacerbated by temperature fluctuations.1. Consider using a co-solvent system to improve solubility.2. Formulate this compound in a delivery system like liposomes or nanoemulsions to enhance stability and prevent crystallization.[5][9]3. Gently warm the solution to redissolve the precipitate before use, ensuring the temperature does not exceed recommended limits.
Inconsistent results between experimental batches. Degradation of the stock solution, leading to a lower effective concentration of this compound.1. Implement a routine stability check of your stock solutions using an appropriate analytical method (e.g., HPLC, LC-MS/MS).2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in analytical chromatograms. Formation of degradation products from hydrolysis or oxidation.1. Conduct a forced degradation study to identify potential degradation products.2. Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Use high-purity solvents and reagents to avoid contaminants that may catalyze degradation.

Quantitative Data on Ceramide Stability

The following table summarizes illustrative data from a forced degradation study on a typical ceramide, demonstrating the impact of various stress conditions on its stability. This data can be used as a general guideline for designing stability studies for this compound.

Stress Condition Duration Temperature % Degradation (Illustrative) Primary Degradation Products
Acid Hydrolysis (0.1 M HCl) 24 hours60°C25%Sphingoid base, Fatty acid
Base Hydrolysis (0.1 M NaOH) 24 hours60°C35%Sphingoid base, Fatty acid
Oxidative (3% H₂O₂) 24 hoursRoom Temp15%Oxidized ceramide species
Thermal 7 days80°C20%Various degradation products
Photolytic (UV light) 48 hoursRoom Temp10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a method to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.[10]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for this compound (e.g., ethanol, DMSO)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 48 hours.

  • Control Sample: Store an aliquot of the stock solution at -20°C, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC or LC-MS/MS to quantify the remaining this compound and identify degradation products.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a method for the accurate quantification of this compound in stability samples.[11]

Materials:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled ceramide)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, chloroform)

  • Formic acid and ammonium (B1175870) formate

Methodology:

  • Sample Preparation:

    • To 100 µL of the sample from the forced degradation study, add the internal standard.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system to isolate the lipids.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of acetonitrile/water with formic acid and ammonium formate.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow stock This compound Stock Solution stress Addition of Stress Agent (Acid, Base, Oxidant) stock->stress 1 incubation Incubation (Temp, Light) stress->incubation 2 extraction Lipid Extraction incubation->extraction 3 lcms LC-MS/MS Analysis extraction->lcms 4 data Data Processing & Quantification lcms->data 5

Caption: Experimental workflow for this compound stability testing.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Melanocyte uv UV Radiation tyrp1 TYRP1 Expression uv->tyrp1 induces This compound This compound This compound->tyrp1 suppresses melanin Melanin Synthesis tyrp1->melanin promotes

Caption: Simplified signaling pathway of this compound in melanocytes.

References

Validation & Comparative

A Comparative Analysis of Elasticamide and Kojic Acid in Melanin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of dermatological research and cosmetic science, the quest for potent and safe melanogenesis inhibitors is perpetual. This guide provides a detailed, objective comparison of two such agents: Elasticamide, a novel ceramide, and the well-established kojic acid. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, mechanistic insights, and detailed protocols to inform future research and development.

Executive Summary

This compound demonstrates significant potential as a melanin (B1238610) inhibitor, exhibiting a lower half-maximal inhibitory concentration (IC50) for melanin production in B16 melanoma cells compared to kojic acid under specific experimental conditions. While both compounds ultimately disrupt melanin synthesis, their primary mechanisms of action appear to differ. Kojic acid is a direct inhibitor of tyrosinase, the key enzyme in melanogenesis. In contrast, this compound's primary reported mechanism involves the downstream regulation of melanogenesis-related proteins, specifically suppressing the expression of tyrosinase-related protein 1 (TRP-1). This guide synthesizes available data to facilitate a comprehensive understanding of their respective efficacies and modes of action.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and kojic acid based on available in vitro studies.

Compound Assay Cell Line IC50 Value Citation
This compoundMelanin Production InhibitionB16 Melanoma3.9 µM[1][2]
Kojic AcidMelanin Production InhibitionB16F10 Melanoma~36.18% inhibition at 25 µg/mL (~177 µM)[3]
Kojic AcidMushroom Tyrosinase Inhibition-23.18 ± 0.11 µM to 48.62 ± 3.38 µM[4]
Kojic Acid Derivative (KAD2)Diphenolase Activity Inhibition-7.50 µM[5]
Kojic Acid Derivative (KAD2)Monophenolase Activity Inhibition-20.51 µM[5]

Note: Direct comparative studies of IC50 values for melanin inhibition in the same B16 cell line under identical conditions are limited. The data presented for kojic acid's effect on melanin content is expressed as percentage inhibition at a specific concentration, as a precise IC50 value was not consistently available in the reviewed literature.

Mechanisms of Action

This compound: A Regulator of Melanogenic Gene Expression

This compound, a ceramide, appears to exert its inhibitory effect on melanin synthesis through the regulation of gene expression within the melanogenesis pathway. The primary evidence points to its ability to suppress the expression of tyrosinase-related protein 1 (TRP-1)[1][2]. TRP-1 is a key enzyme involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in the eumelanin (B1172464) synthesis pathway. By downregulating TRP-1, this compound effectively reduces the production of brown-black eumelanin. The precise upstream signaling cascade initiated by this compound that leads to TRP-1 suppression is an area for further investigation.

Elasticamide_Pathway This compound This compound Cell Melanocyte This compound->Cell Signaling_Cascade Intracellular Signaling Cascade (Unspecified) Cell->Signaling_Cascade Activates MITF MITF (Microphthalmia-associated Transcription Factor) Signaling_Cascade->MITF May influence TRP1_Gene TRP-1 Gene Signaling_Cascade->TRP1_Gene Suppresses Expression MITF->TRP1_Gene Transcription TRP1_Protein TRP-1 Protein TRP1_Gene->TRP1_Protein Translation Melanin_Inhibition Melanin Inhibition TRP1_Gene->Melanin_Inhibition Leads to Melanin_Synthesis Eumelanin Synthesis TRP1_Protein->Melanin_Synthesis Catalyzes

This compound's Proposed Mechanism of Action
Kojic Acid: A Direct Tyrosinase Inhibitor

Kojic acid's mechanism of action is well-established and primarily involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. It achieves this by chelating the copper ions within the active site of the tyrosinase enzyme, rendering it inactive. This prevents the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By blocking these initial steps, the entire melanin synthesis cascade is halted. Some studies also suggest that kojic acid can downregulate the expression of tyrosinase and other melanogenesis-related genes, such as TRP-1 and TRP-2, potentially through the suppression of the Microphthalmia-associated Transcription Factor (MITF) signaling pathway[5][6].

Kojic_Acid_Pathway Kojic_Acid Kojic Acid Tyrosinase Tyrosinase Enzyme (Copper-containing) Kojic_Acid->Tyrosinase Inhibits by chelating Copper L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Tyrosinase Melanin_Synthesis Melanin Synthesis Dopaquinone->Melanin_Synthesis

Kojic Acid's Primary Mechanism of Action

Experimental Protocols

Melanin Content Assay in B16F10 Melanoma Cells

This protocol is a standard method for quantifying the melanin content in cultured melanoma cells after treatment with inhibitory compounds.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound, Kojic Acid)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or kojic acid for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them in 1 N NaOH containing 10% DMSO.

  • Melanin Solubilization: Heat the cell lysates at 80°C for 1 hour to solubilize the melanin.

  • Quantification: Measure the absorbance of the lysates at 405 nm using a microplate reader.

  • Data Analysis: Normalize the melanin content to the total protein concentration of each sample. The inhibitory effect is calculated as a percentage of the vehicle-treated control.

Melanin_Assay_Workflow Start Start: B16F10 Cells Seed Seed cells in 6-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound or Kojic Acid for 72h Incubate1->Treat Wash Wash with PBS Treat->Wash Lyse Lyse cells with 1N NaOH + 10% DMSO Wash->Lyse Heat Heat at 80°C for 1h Lyse->Heat Measure Measure Absorbance at 405nm Heat->Measure Analyze Analyze Data (Normalize to protein) Measure->Analyze End End: Melanin Content Determined Analyze->End

Workflow for Melanin Content Assay
Mushroom Tyrosinase Activity Assay (In Vitro)

This assay is a common cell-free method to assess the direct inhibitory effect of compounds on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound, Kojic Acid)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

  • Enzyme Addition: Add mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding L-DOPA solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) to determine the rate of dopachrome (B613829) formation.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value can be determined from the dose-response curve.

Tyrosinase_Assay_Workflow Start Start: Prepare Reagents Mix Prepare reaction mixture: Buffer + Test Compound Start->Mix Add_Enzyme Add Mushroom Tyrosinase Mix->Add_Enzyme Incubate Incubate for 10 min Add_Enzyme->Incubate Add_Substrate Add L-DOPA Incubate->Add_Substrate Measure Kinetic Measurement at 475nm Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End: Tyrosinase Inhibition Determined Analyze->End

Workflow for Mushroom Tyrosinase Assay

Conclusion

Both this compound and kojic acid are effective inhibitors of melanin synthesis, albeit through different primary mechanisms. This compound's potency in cellular models and its targeted action on TRP-1 expression make it a promising candidate for further investigation, particularly for topical applications where targeted gene regulation may offer a more nuanced approach to pigmentation control. Kojic acid remains a benchmark tyrosinase inhibitor with a well-understood, direct enzymatic inhibition mechanism.

The choice between these two agents for research and development will depend on the desired therapeutic or cosmetic outcome. For applications requiring direct and potent tyrosinase inhibition, kojic acid and its derivatives are well-characterized options. For strategies focused on modulating the downstream pathways of melanogenesis, this compound presents an intriguing alternative. Further direct comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and to explore potential synergistic effects. This guide provides a foundational framework for such future investigations.

References

A Comparative Analysis of Elasticamide and Other Ceramides for Skin Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elasticamide, a naturally derived ceramide, with other common ceramides (B1148491) used in skincare and dermatological formulations. The analysis is based on available experimental data focusing on key performance indicators for skin health, including skin barrier function, hydration, and the synthesis of essential dermal proteins. Detailed experimental protocols are provided to facilitate the replication and validation of the cited findings.

Introduction to Ceramides and the Significance of this compound

Ceramides are a class of lipid molecules that are integral components of the stratum corneum, the outermost layer of the epidermis. They play a crucial role in maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting the skin from environmental aggressors. There are several types of ceramides, each with a unique molecular structure that influences its function within the skin.

This compound is a specific type of ceramide, identified as having the same structure as human Ceramide [AP]. It is a phytoceramide, meaning it is derived from plants, specifically rice. Its unique α-hydroxy fatty acid structure is believed to contribute to the stabilization of the skin's lipid matrix through additional hydrogen bonding and helps in maintaining the skin's acid mantle. This guide will delve into the available scientific evidence to compare the efficacy of this compound with other well-established ceramides.

Comparative Analysis of Skin Barrier Function and Hydration

A key indicator of a healthy skin barrier is its ability to retain moisture, which is often quantified by measuring Transepidermal Water Loss (TEWL). Lower TEWL values indicate a more robust barrier function.

Experimental Data Summary

A comparative study using a reconstructed human epidermal keratinization (RHEK) model demonstrated the efficacy of this compound in improving skin barrier function. The study compared the effects of various rice-derived glucosylceramides and ceramides on TEWL.

CompoundConcentrationMean TEWL (g/m²/h)% Reduction in TEWL vs. Control
Control-25.0-
This compound (Cer[AP]) 10 µg/mL ~17.5 ~30%
Ceramide [t18:0/23:0]10 µg/mL~18.0~28%
Ceramide [t18:1(8Z)/24:0]10 µg/mL~19.0~24%
Glucosylceramide [d18:2(4E,8Z)/26:0]10 µM~16.0~36%

Data extrapolated from graphical representations in the cited study. The study showed that 10 µg/mL of this compound significantly reduced TEWL[1].

In addition to its direct effect on barrier function, this compound was also found to increase the total ceramide content in the stratum corneum of the RHEK model, suggesting it may stimulate the skin's own ceramide synthesis[1]. Specifically, at a concentration of 10 µg/mL, this compound was shown to promote the expression of glucosylceramide synthase, an enzyme involved in the ceramide synthesis pathway[1].

Furthermore, the moisturizing effects of this compound are supported by findings that it up-regulates the expression of filaggrin and corneodesmosin, proteins that are crucial for epidermal hydration[2].

Impact on Dermal Fibroblasts: Collagen and Elastin (B1584352) Synthesis

The dermis, the layer of skin beneath the epidermis, is rich in collagen and elastin, proteins that provide the skin with its strength and elasticity. The synthesis of these proteins by dermal fibroblasts is a key target for anti-aging and skin repair therapies. While direct comparative studies on the effects of this compound versus other ceramides on collagen and elastin synthesis are limited, general findings indicate that ceramides can influence fibroblast activity.

Some studies suggest that certain ceramides, like Ceramide AP, may stimulate collagen production and promote deeper skin regeneration[3]. Another study indicated that ceramides at a concentration of 0.49 µg/mL can increase the expression of type I collagen mRNA in fibroblasts by 160% compared to a control[4]. However, specific quantitative data directly comparing this compound with other ceramides such as Ceramide NP and EOP in this context is not yet available in the reviewed literature.

Signaling Pathways

Ceramides are not only structural components of the skin barrier but also act as signaling molecules that can influence various cellular processes. The pro-fibrotic effects of some growth factors, such as Transforming Growth Factor-beta (TGF-β), are known to be mediated through ceramide-dependent pathways.

Below is a generalized signaling pathway illustrating how ceramides can be involved in the regulation of extracellular matrix protein synthesis in dermal fibroblasts.

Ceramide_Signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Ceramide_Synthase Ceramide Synthase TGF_beta_R->Ceramide_Synthase activates Ceramides Ceramides (e.g., this compound) Ceramide_Synthase->Ceramides Downstream_Effectors Downstream Effectors (e.g., Smad proteins) Ceramides->Downstream_Effectors activates Gene_Expression Increased Gene Expression Downstream_Effectors->Gene_Expression Collagen_Elastin Collagen & Elastin Synthesis Gene_Expression->Collagen_Elastin TEWL_Workflow Start Start: RHEK Model Culture Treatment Apply Test Compound (e.g., this compound) and Control Start->Treatment Incubation Incubate for a Defined Period (e.g., 7 days) Treatment->Incubation Measurement Measure TEWL using a Tewameter or similar device Incubation->Measurement Analysis Analyze and Compare TEWL values Measurement->Analysis End End: Assess Barrier Function Analysis->End

References

Validating the anti-pigmentation effects of Elasticamide in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Elasticamide's performance with alternative depigmenting agents, supported by available experimental data.

Introduction

This compound, a ceramide also known by its chemical name N-acetyl-N-seryl-N-dodecylamine, has emerged as a compound of interest in the field of dermatology for its potential anti-pigmentation properties. This guide provides a comprehensive analysis of the available clinical and in-vitro data to validate the anti-pigmentation effects of this compound. We will delve into its mechanism of action, compare its efficacy with established depigmenting agents, and provide detailed experimental protocols for the key studies cited. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of evidence for this compound in the context of skin hyperpigmentation.

Performance of this compound in Clinical and In-Vitro Studies

The primary evidence for the anti-pigmentation effects of this compound comes from a clinical trial investigating an oral rice ceramide extract. This study demonstrated that daily oral supplementation containing this compound and Glucosylceramides (GlcCer) for eight weeks significantly suppressed UV-induced skin pigmentation.[1][2] In-vitro studies further support these findings, indicating that this compound is a potent inhibitor of melanin (B1238610) production.

Comparative In-Vitro Efficacy

While direct head-to-head clinical trials are not yet available, in-vitro studies provide valuable insights into the comparative potency of this compound against other compounds.

CompoundCell LineAssayIC50 (µM)Source
This compound B16 Melanoma CellsTheophylline-induced melanogenesis3.9 [1][2]
GlcCer [d18:2(4E,8Z)/18:0]B16 Melanoma CellsTheophylline-induced melanogenesis6.6[1][2]
GlcCer [d18:2(4E,8Z)/20:0]B16 Melanoma CellsTheophylline-induced melanogenesis5.2[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher potency.

These results suggest that this compound is a more potent inhibitor of melanin production in this in-vitro model compared to the tested Glucosylceramides.[1][2]

Mechanism of Action: Targeting the Melanogenesis Pathway

This compound exerts its anti-pigmentation effects by modulating the melanogenesis signaling pathway. Research has shown that this compound suppresses the expression of Tyrosinase-Related Protein 1 (TRP-1), a key enzyme in the melanin synthesis cascade.[1][2] TRP-1 is involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) into a precursor of eumelanin. By downregulating TRP-1, this compound effectively reduces the production of melanin.

Melanogenesis_Pathway cluster_0 Melanogenesis Signaling Tyrosinase Tyrosinase TRP1 TRP-1 Tyrosinase->TRP1 TRP2 TRP-2 TRP1->TRP2 Melanin Melanin (Pigment) TRP2->Melanin This compound This compound This compound->TRP1 inhibits expression

Caption: Simplified signaling pathway of melanogenesis highlighting the inhibitory action of this compound on TRP-1 expression.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

In-Vitro Melanin Production Assay
  • Cell Line: B16 melanoma cells.

  • Inducer: Theophylline is used to stimulate melanogenesis.

  • Treatment: Cells are treated with varying concentrations of this compound, GlcCer [d18:2(4E,8Z)/18:0], and GlcCer [d18:2(4E,8Z)/20:0].

  • Melanin Quantification: After a set incubation period, the cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm. The results are used to calculate the IC50 value for each compound.[1][2]

Clinical Trial of Oral Rice Ceramide Extract
  • Study Design: A clinical trial was conducted to evaluate the effects of an oral rice ceramide extract on UV-induced skin pigmentation.[1][2]

  • Participants: Human subjects susceptible to UV-induced pigmentation.

  • Intervention: Ingestion of a rice ceramide extract containing 1.2 mg/day of Glucosylceramides and 56 µ g/day of this compound for 8 weeks.[1][2]

  • Primary Outcome: Suppression of melanin accumulation 7 days after UV irradiation.[1][2]

  • Method of Assessment: Quantitative analysis of skin pigmentation following controlled UV exposure.

Caption: Workflow of the in-vitro and clinical studies on this compound's anti-pigmentation effects.

Comparison with Other Depigmenting Agents

A direct clinical comparison of this compound with gold-standard depigmenting agents such as hydroquinone (B1673460), kojic acid, and arbutin (B1665170) is not available in the current literature. The existing clinical data is limited to an oral formulation of a rice ceramide extract containing this compound. Therefore, a quantitative comparison of clinical efficacy is not possible at this time.

For context, a summary of the mechanisms of action of other common depigmenting agents is provided below:

AgentMechanism of Action
Hydroquinone Competitive inhibitor of tyrosinase; also causes melanocyte cytotoxicity.
Kojic Acid Chelates copper ions in the active site of tyrosinase, inhibiting its activity.
Arbutin A hydroquinone derivative that inhibits tyrosinase activity.
Niacinamide Inhibits the transfer of melanosomes from melanocytes to keratinocytes.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising anti-pigmentation agent. A clinical trial with an oral formulation demonstrated its ability to significantly suppress UV-induced skin pigmentation.[1][2] In-vitro studies have further elucidated its mechanism of action, which involves the suppression of TRP-1 expression, and have indicated its potential as a potent inhibitor of melanin production.[1][2]

However, the current body of research has notable limitations. The lack of clinical data on the topical application of this compound and the absence of direct comparative studies against other well-established depigmenting agents make it difficult to fully assess its clinical utility and positioning.

Future research should focus on:

  • Conducting randomized, double-blind, controlled clinical trials to evaluate the efficacy and safety of topical this compound for the treatment of hyperpigmentation disorders.

  • Performing head-to-head comparative studies of this compound against other depigmenting agents to establish its relative efficacy.

  • Further investigating the molecular mechanisms underlying this compound's effect on melanogenesis to identify other potential targets in the signaling pathway.

Such studies are crucial to fully validate the anti-pigmentation effects of this compound and to pave the way for its potential integration into clinical practice and dermatological formulations.

References

Elasticamide vs. Synthetic Ceramides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elasticamide and synthetic ceramides (B1148491), focusing on their mechanisms of action and performance in skin barrier function and hydration. The information is supported by available experimental data.

Executive Summary

This compound, a ceramide derived from rice, and synthetic ceramides both play a crucial role in maintaining and restoring the skin's barrier function. While synthetic ceramides directly replenish the skin's lipid layer, this compound appears to work by stimulating the skin's own ceramide production. Clinical evidence for the efficacy of synthetic ceramides in improving skin hydration and barrier function is well-established. In contrast, the data for this compound is primarily from in-vitro models, with clinical studies focusing on oral supplementation for different endpoints like pigmentation. This guide provides a detailed analysis of the current scientific evidence for both.

Mechanism of Action

This compound

This compound, a naturally derived ceramide, is understood to enhance the skin's barrier function by stimulating the endogenous production of ceramides. Specifically, it has been shown to increase the expression of glucosylceramide (GlcCer) synthase.[1][2][3][4][5] This enzyme is critical in the ceramide synthesis pathway, catalyzing the transfer of glucose to ceramide to form glucosylceramide, a precursor for more complex sphingolipids that are essential components of the stratum corneum. By upregulating this pathway, this compound helps to increase the total ceramide content in the outermost layer of the skin.

Synthetic Ceramides

Synthetic ceramides, also known as pseudo-ceramides, are designed to mimic the structure and function of the natural ceramides found in the skin.[6][7][8] Their primary mechanism of action is to directly replenish the depleted levels of ceramides in the stratum corneum.[9] By integrating into the lipid lamellae, they help to restore the integrity of the skin barrier, reduce transepidermal water loss (TEWL), and improve skin hydration.[7][10]

Data Presentation

In-Vitro Efficacy on Skin Barrier Function
CompoundModelConcentrationKey FindingReference
This compound Reconstructed Human Epidermal Keratinization (RHEK) Model10 µg/mLSignificantly reduced Transepidermal Water Loss (TEWL).[2][4]
This compound Reconstructed Human Epidermal Keratinization (RHEK) Model10 µg/mLIncreased the content of Ceramide [NS, NDS] in the Stratum Corneum.[5]
Clinical Efficacy on Skin Hydration and Barrier Function
CompoundStudy DesignKey FindingsReference
Synthetic Ceramides Randomized, double-blind, vehicle-controlledSignificantly increased skin hydration and reduced TEWL compared to vehicle. Effects sustained for up to 24 hours.[6][7][10]
Synthetic Ceramides Meta-analysis of clinical trialsCeramide-containing moisturizers were more effective at improving TEWL and atopic dermatitis scores than other moisturizers.[11]
This compound 8-week clinical trial (oral supplementation)An oral supplement containing 1.2 mg/day of GlcCer and 56 µ g/day of this compound significantly suppressed UV-induced skin pigmentation.[1][12]

Note: There is a lack of direct head-to-head clinical trials comparing the topical application of this compound and synthetic ceramides for skin barrier repair and hydration.

Experimental Protocols

In-Vitro Skin Barrier Function Assessment using a Reconstructed Human Epidermis (RHE) Model

This protocol outlines a general procedure for assessing the effect of a test compound on skin barrier function, as measured by Transepidermal Water Loss (TEWL).

  • Model Preparation: Reconstructed Human Epidermis (RHE) models are cultured at the air-liquid interface to form a differentiated epidermis with a functional stratum corneum.[13][14][15][16][17]

  • Compound Application: The test compound (e.g., this compound or synthetic ceramide) is topically applied to the surface of the RHE model at a defined concentration. A vehicle control is also applied to a separate set of models.

  • Incubation: The models are incubated for a specified period (e.g., 24-48 hours) under controlled temperature and humidity.

  • TEWL Measurement: TEWL is measured using a Tewameter or VapoMeter. The probe is placed on the surface of the RHE model, and the rate of water vapor loss is recorded.

  • Data Analysis: The TEWL values of the compound-treated group are compared to the vehicle control group to determine the effect on barrier function. A significant decrease in TEWL indicates an improvement in barrier integrity.

Clinical Assessment of Skin Hydration and Barrier Function

This protocol describes a standard method for evaluating the efficacy of a topical product in human subjects.

  • Subject Recruitment: A cohort of healthy volunteers with dry skin is recruited for the study.

  • Study Design: A double-blind, vehicle-controlled study design is typically employed. Test sites are marked on the volar forearms of the subjects.

  • Product Application: A standardized amount of the test product (containing synthetic ceramides) and a vehicle control are applied to the designated test sites.

  • Measurements:

    • Skin Hydration: Measured using a Corneometer at baseline and at various time points post-application (e.g., 2, 4, 6, and 24 hours).[6][10][18]

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter at the same time points to assess barrier function.[6][7]

  • Data Analysis: Statistical analysis is performed to compare the changes in skin hydration and TEWL from baseline between the active and vehicle-treated sites.

Determination of Ceramide Content in the Stratum Corneum

This protocol provides an overview of how ceramide levels in the stratum corneum can be quantified.

  • Sample Collection: Stratum corneum samples are collected from the skin surface using tape stripping.[19][20]

  • Lipid Extraction: The lipids are extracted from the tape strips using a solvent system (e.g., chloroform/methanol).

  • Chromatographic Separation: The extracted lipids are separated using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[19][20][21]

  • Mass Spectrometry (MS) Analysis: The separated ceramides are identified and quantified using mass spectrometry.[8][19][20]

  • Data Analysis: The abundance of different ceramide species is determined and compared between different treatment groups.

Glucosylceramide (GlcCer) Synthase Activity Assay

This protocol outlines a method to measure the activity of the GlcCer synthase enzyme.

  • Enzyme Source Preparation: A cell or tissue homogenate containing GlcCer synthase is prepared.

  • Substrate Addition: A labeled precursor, such as a fluorescently tagged ceramide (e.g., NBD C6-ceramide), is added to the enzyme preparation along with the glucose donor, UDP-glucose.[22][23][24]

  • Enzyme Reaction: The reaction mixture is incubated at 37°C to allow for the enzymatic conversion of the ceramide substrate to glucosylceramide.

  • Product Detection: The formation of the labeled glucosylceramide product is measured using techniques such as HPLC with fluorescence detection or mass spectrometry.[22][23][24][25]

  • Activity Calculation: The enzyme activity is calculated based on the rate of product formation.

Mandatory Visualizations

Elasticamide_Signaling_Pathway cluster_cell Inside Keratinocyte This compound This compound Cell Keratinocyte This compound->Cell Enters Cell GlcCer_Synthase Glucosylceramide Synthase (GCS) Cell->GlcCer_Synthase Upregulates Expression GlcCer Glucosylceramide (GlcCer) Ceramide_pool Endogenous Ceramide Pool Ceramide_pool->GlcCer Glucose UDP-Glucose SC_Ceramides Stratum Corneum Ceramides GlcCer->SC_Ceramides Metabolic Conversion Barrier_Function Improved Skin Barrier Function SC_Ceramides->Barrier_Function Strengthens

Caption: this compound's proposed mechanism of action.

Synthetic_Ceramides_Workflow start Topical Application of Synthetic Ceramides penetration Penetration into Stratum Corneum start->penetration integration Integration into Lipid Lamellae penetration->integration replenishment Replenishment of Depleted Ceramides integration->replenishment barrier_restoration Restoration of Skin Barrier Integrity replenishment->barrier_restoration te_wl_reduction Reduced TEWL barrier_restoration->te_wl_reduction hydration_increase Increased Skin Hydration barrier_restoration->hydration_increase

Caption: Action workflow of synthetic ceramides.

Experimental_Workflow_TEWL start RHE Model Culture treatment Topical Application (Test Compound vs. Vehicle) start->treatment incubation Incubation (24-48h) treatment->incubation measurement TEWL Measurement (Tewameter) incubation->measurement analysis Data Analysis and Comparison measurement->analysis

Caption: In-vitro TEWL experimental workflow.

References

A Comparative Guide to the Bio-Effects of Elasticamide in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elasticamide's performance against other established compounds, supported by experimental data. We delve into its dual-action effects on melanogenesis and skin hydration across various cell lines.

Executive Summary

This compound, a ceramide derived from rice bran oil, has demonstrated significant potential in dermatological applications. It exhibits potent anti-melanogenic activity by suppressing melanin (B1238610) production and inhibiting key enzymes in the melanogenesis pathway. Concurrently, it enhances skin barrier function by promoting the synthesis of essential lipids in the epidermis. This guide provides a cross-validation of these effects in different cell lines and compares its efficacy with well-known cosmetic ingredients: Kojic Acid and Arbutin for skin lightening, and Hyaluronic Acid for moisturization.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for this compound and its alternatives.

Table 1: Anti-Melanogenic Activity in B16 Melanoma Cells

CompoundTargetMetricValueCitation
This compound Melanin ProductionIC503.9 µM[1]
Kojic AcidMelanin ProductionIC50~200 µM[2]
ArbutinMelanin ProductionIC50~100 µM[2]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Mechanism of Action

CompoundPrimary MechanismEffectCell Line(s)Citation(s)
This compound Inhibition of TRP-1 ExpressionReduced Melanin SynthesisNormal Human Melanocytes[1]
Promotion of GlcCer Synthase ExpressionIncreased Stratum Corneum Ceramide ContentReconstructed Human Epidermal Keratinization Model[2]
Kojic AcidTyrosinase InhibitionReduced Melanin SynthesisB16F10 Melanoma Cells[3][4]
ArbutinTyrosinase InhibitionReduced Melanin SynthesisB16 Murine Melanoma Cells[5][6]
Hyaluronic AcidWater Retention, Skin Barrier EnhancementImproved Skin HydrationReconstructed Epidermis, Keratinocytes[7][[“]]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Melanin Content Assay in B16 Melanoma Cells

This protocol is used to quantify the melanin content in B16 melanoma cells after treatment with test compounds.

Materials:

  • B16 Melanoma Cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound, Kojic Acid, Arbutin)

  • L-DOPA

  • Phosphate-Buffered Saline (PBS)

  • 1 M NaOH with 10% DMSO

  • Microplate reader

Procedure:

  • Seed B16 melanoma cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of the test compounds for 48-72 hours.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.[9]

  • Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.[9]

  • The melanin content is normalized to the total protein content of the cells.

Tyrosinase-Related Protein 1 (TRP-1) Expression Analysis

This protocol is used to determine the effect of a test compound on the expression of TRP-1, a key enzyme in the melanogenesis pathway.

Materials:

  • Normal Human Melanocytes

  • Appropriate cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody against TRP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Culture normal human melanocytes and treat them with the test compound for a specified period.

  • Lyse the cells in RIPA buffer to extract total proteins.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-TRP-1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity to determine the relative expression of TRP-1.

Glucosylceramide (GlcCer) Synthase Activity Assay

This assay measures the activity of GlcCer synthase, an enzyme involved in ceramide metabolism and skin barrier function.

Materials:

  • Reconstructed Human Epidermal Keratinization Model

  • Test compound (this compound)

  • NBD-C6-ceramide (fluorescent substrate)

  • Bovine Serum Albumin (BSA)

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Treat the reconstructed human epidermal model with the test compound.

  • Incubate the treated tissue with NBD-C6-ceramide complexed to BSA.

  • After incubation, extract the cellular lipids using a chloroform/methanol solvent system.[1]

  • Separate the fluorescently labeled lipids (NBD-C6-ceramide and NBD-C6-glucosylceramide) using HPLC.[10]

  • Detect the separated lipids using a fluorescence detector.[10]

  • Quantify the amount of NBD-C6-glucosylceramide produced to determine the GlcCer synthase activity, which is then normalized to the total protein content.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Melanogenesis_Inhibition cluster_0 This compound Action cluster_1 Alternative Action This compound This compound TRP1 TRP-1 Expression This compound->TRP1 Inhibits Melanin Melanin Synthesis TRP1->Melanin Contributes to Alternatives Kojic Acid / Arbutin Tyrosinase Tyrosinase Activity Alternatives->Tyrosinase Inhibits Tyrosinase->Melanin

Caption: Comparative mechanism of melanogenesis inhibition.

Skin_Hydration_Mechanism cluster_this compound This compound cluster_Hyaluronic_Acid Hyaluronic Acid This compound This compound GlcCer_Synthase GlcCer Synthase Expression This compound->GlcCer_Synthase Promotes SC_Ceramides Stratum Corneum Ceramides GlcCer_Synthase->SC_Ceramides Increases Barrier Skin Barrier Function SC_Ceramides->Barrier Improves HA Hyaluronic Acid Water_Retention Water Retention HA->Water_Retention Increases TEWL Transepidermal Water Loss HA->TEWL Reduces Hydration Skin Hydration Water_Retention->Hydration TEWL->Hydration

Caption: Mechanisms of skin hydration enhancement.

Experimental_Workflow_Melanin_Assay start Seed B16 Cells treatment Treat with Test Compound start->treatment harvest Harvest Cells treatment->harvest dissolve Dissolve Pellet in NaOH/DMSO harvest->dissolve measure Measure Absorbance at 405/475 nm dissolve->measure end Quantify Melanin measure->end

Caption: Workflow for Melanin Content Assay.

References

Comparative Efficacy Analysis: Elasticamide vs. Glucosylceramides for Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of Elasticamide and glucosylceramides, two key lipid molecules involved in maintaining skin health. The information is intended for researchers, scientists, and professionals in drug and cosmetic development, with a focus on experimental data and molecular pathways.

Introduction to Compounds

Glucosylceramides (GlcCer)

Glucosylceramides are a class of glycosphingolipids that serve as direct precursors to ceramides (B1148491), the most abundant lipid component in the stratum corneum (SC).[1][2] They are integral to the formation and maintenance of the epidermal permeability barrier.[3][4] In the final stages of keratinocyte differentiation, GlcCer are hydrolyzed by the enzyme β-glucocerebrosidase, releasing ceramides into the extracellular space of the SC.[3][5][6] This enzymatic conversion is critical for the proper formation of the lamellar lipid structures that regulate skin hydration and protect against external stressors.[3][4][7] Deficiencies in ceramide levels are linked to impaired barrier function and skin conditions like atopic dermatitis and xerosis.[1][5][8]

This compound

This compound is a specific type of free ceramide, identified as having a structure identical to human Ceramide [AP] (composed of an α-hydroxy fatty acid and a phytosphingosine (B30862) base).[9] It is a minor constituent found alongside glucosylceramides in rice bran by-products.[10][11] Unlike glucosylceramides, which are precursors, this compound is a ceramide itself. Its purported mechanism involves stimulating the synthesis of ceramides from within the epidermis by upregulating the expression of key enzymes.[9] Research has primarily focused on its role in skin moisturization and, to a lesser extent, its anti-melanogenic properties.[9][10][12]

Mechanism of Action

The two compounds enhance the skin's barrier function through distinct, albeit related, pathways. Glucosylceramides act as a direct substrate for ceramide production, while this compound functions as a signaling molecule to stimulate endogenous ceramide synthesis.

Glucosylceramide Pathway

Orally or topically administered glucosylceramides are delivered to the epidermis. Within the keratinocytes of the stratum granulosum and stratum corneum, the enzyme β-glucocerebrosidase cleaves the glucose moiety from GlcCer, yielding ceramides.[6][13][14] These newly formed ceramides are then integrated into the lamellar lipid matrix. Additionally, studies suggest that GlcCer and its metabolites can upregulate the expression of proteins crucial for barrier integrity, such as filaggrin and corneodesmosin, and genes associated with tight junction formation.[9][15][16]

glucosylceramide_pathway GlcCer Glucosylceramide (GlcCer) (External Supply) Epidermis Epidermal Keratinocyte GlcCer->Epidermis Genes Upregulation of Barrier Genes (e.g., Filaggrin, Corneodesmosin) GlcCer->Genes Signaling Enzyme β-glucocerebrosidase Ceramide Ceramides Enzyme->Ceramide Barrier Stratum Corneum Lamellar Lipid Matrix Ceramide->Barrier Integration Genes->Barrier

Glucosylceramide metabolic pathway in the epidermis.
This compound Pathway

This compound, as a ceramide, can be directly incorporated into the lipid barrier. However, its primary proposed mechanism is the stimulation of the skin's own ceramide production machinery. Research on reconstructed human epidermal models indicates that this compound increases the total content of ceramides in the stratum corneum by promoting the expression of glucosylceramide synthase (GCS).[9][12] GCS is the enzyme responsible for the initial step of glucosylceramide synthesis, which is a precursor to other complex ceramides. By upregulating this enzyme, this compound effectively boosts the entire ceramide synthesis pathway.

elasticamide_pathway This compound This compound (Ceramide [AP]) Keratinocyte Epidermal Keratinocyte This compound->Keratinocyte GCS Glucosylceramide Synthase (GCS) Gene Expression This compound->GCS Upregulates GlcCer_endo Endogenous Glucosylceramides GCS->GlcCer_endo Ceramide_pool Increased Endogenous Ceramide Pool GlcCer_endo->Ceramide_pool Metabolized to Ceramides Barrier Stratum Corneum Barrier Enhancement Ceramide_pool->Barrier

Proposed signaling pathway for this compound in keratinocytes.

Efficacy Data from Experimental Studies

Quantitative data from in vitro and human clinical studies demonstrate the efficacy of both compounds in improving skin barrier function, primarily measured by Transepidermal Water Loss (TEWL) and skin hydration (Corneometry).

Table 1: Efficacy of Oral Glucosylceramides in Human Clinical Trials
Study ParameterTreatment GroupPlacebo GroupDurationOutcomep-valueReference
Skin Hydration Wheat Polar Lipid Complex (1.7 mg GlcCer/day)Matched Placebo60 DaysSignificant increase vs. baseline and placebo at Day 15, 30, 60< 0.001[17][18]
TEWL Wheat Polar Lipid Complex (1.7 mg GlcCer/day)Matched Placebo60 DaysSignificant decrease vs. baseline and placebo at Day 15, 30, 60< 0.001[17][18]
TEWL Wine Lees Extract (Ceramides + GlcCer)Matched Placebo12 WeeksSignificantly lower TEWL compared to placebo0.04[19]
Skin Roughness Wheat Polar Lipid Complex (1.7 mg GlcCer/day)Matched Placebo60 DaysSignificant decrease vs. baseline and placebo< 0.001[18]
Table 2: Efficacy of this compound and Glucosylceramides in an In Vitro Skin Model

Study conducted on a reconstructed human epidermal keratinization (RHEK) model.

Compound (Concentration) Measurement Outcome p-value Reference
This compound (10 µg/mL) TEWL Significant reduction vs. control < 0.05 [9]
This compound (10 µg/mL) Stratum Corneum Ceramide Content Significant increase vs. control < 0.05 [9][20]
GlcCer [d18:2] (10 µM) TEWL Significant reduction vs. control < 0.05 [9]

| GlcCer [d18:2(4E,8Z)/26:0] (1 µM) | Filaggrin & Corneodesmosin Expression | Upregulation of protein expression | N/A |[9] |

Experimental Protocols

The assessment of skin barrier function relies on standardized biophysical techniques. Below are the methodologies for the key measurements cited in the efficacy studies.

Measurement of Transepidermal Water Loss (TEWL)

TEWL quantifies the amount of water that passively evaporates through the skin, serving as a primary indicator of barrier integrity. A lower TEWL value signifies a more robust barrier function.[21]

  • Instrumentation: Open-chamber probe devices (e.g., Tewameter®) are commonly used. These instruments measure the water vapor pressure gradient above the skin surface.[22]

  • Procedure:

    • Acclimatization: Subjects rest for at least 20-30 minutes in a room with controlled temperature (e.g., 18-22°C) and humidity (e.g., 50% ± 5% RH) to stabilize skin parameters.[23]

    • Measurement: The probe is held gently and perpendicularly to the designated skin area (e.g., forearm) without excessive pressure.[23]

    • Data Acquisition: The device records the water vapor flux in g/m²·h. Multiple readings (e.g., 20 measurements over a short duration) are taken and averaged to ensure reliability.[24]

    • Analysis: TEWL values are compared between baseline, treatment, and placebo groups at specified time points.[19]

Measurement of Skin Hydration (Corneometry)

Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance. Water has a higher dielectric constant than other skin components, so an increase in capacitance corresponds to higher skin moisture.[25][26]

  • Instrumentation: Corneometer® (e.g., CM 825) is the most widely used device.[25][27][28]

  • Procedure:

    • Acclimatization: Subjects acclimate to a controlled environment as described for TEWL measurements.[18]

    • Measurement: The probe head is pressed firmly and consistently onto the skin surface for a brief period (approx. 1 second).[26]

    • Data Acquisition: The instrument provides a hydration value in arbitrary units (A.U.). The measurement is repeated (e.g., 5 independent measurements) and the average is calculated.[24]

    • Analysis: Changes in hydration are evaluated by comparing measurements taken before and after product application or intervention period against a control or placebo.[18][27]

experimental_workflow Start Start: Subject Recruitment (e.g., Dry Skin Phenotype) Acclimatization Acclimatization (Controlled Temp/Humidity) Start->Acclimatization Baseline Baseline Measurements (TEWL, Corneometry) Acclimatization->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Test Product) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 60 Days) GroupA->Treatment GroupB->Treatment Measurements Follow-up Measurements (e.g., Day 15, 30, 60) Treatment->Measurements Analysis Statistical Analysis (Comparison of Groups) Measurements->Analysis End End: Efficacy Conclusion Analysis->End

Typical workflow for a clinical skin hydration study.

Conclusion

Both glucosylceramides and this compound demonstrate a clear capacity to improve skin barrier function, though through different primary mechanisms.

  • Glucosylceramides act as a direct precursor, providing the building blocks for ceramide synthesis in the epidermis. Their efficacy is supported by multiple human clinical trials (both oral and topical), showing significant improvements in skin hydration and reductions in TEWL.[15][17][19][29] They represent a well-established strategy for reinforcing the skin barrier by replenishing the ceramide pool.

  • This compound , a specific ceramide [AP], appears to function more as a stimulant of the endogenous ceramide production pathway by upregulating glucosylceramide synthase.[9] While the in vitro data are promising, demonstrating a direct effect on ceramide synthesis and TEWL, comprehensive human clinical data focusing specifically on this compound is less prevalent than for the broader glucosylceramide class.

For drug and cosmetic development, glucosylceramides offer a robust, clinically validated option for barrier repair. This compound presents a novel and more targeted approach, potentially offering synergistic benefits by stimulating the skin's innate capacity for lipid synthesis. Further clinical research is warranted to directly compare the in vivo efficacy of these two molecules and to explore their potential in combination therapies.

References

Independent Verification of Elasticamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elasticamide's performance with other alternatives in the regulation of melanogenesis and skin hydration. Supporting experimental data, detailed methodologies, and visual representations of signaling pathways are presented to facilitate independent verification and further research.

I. Comparative Analysis of Anti-Melanogenic Activity

This compound has been identified as a potent inhibitor of melanin (B1238610) synthesis.[1][2] Its efficacy is comparable to or greater than other well-known anti-melanogenic compounds. This section compares the quantitative data on the inhibitory effects of this compound and its alternatives on melanin production and the activity of tyrosinase, a key enzyme in melanogenesis.

Table 1: Comparison of IC50 Values for Melanin Production Inhibition in B16 Melanoma Cells

CompoundIC50 (µM)Cell LineInducerReference
This compound 3.9 B16Theophylline (B1681296)[1][2]
Glucosylceramide [d18:2(4E,8Z)/20:0]5.2B16Theophylline[1][2]
Glucosylceramide [d18:2(4E,8Z)/18:0]6.6B16Theophylline[1][2]
Kojic Acid121B16F10-[3]
α-Arbutin~500 (0.5 mM)HMV-II-[4][5]

Table 2: Comparison of Tyrosinase Inhibition

CompoundIC50 (µM)Enzyme SourceSubstrateReference
This compound Indirect inhibitor (reduces TRP-1 expression)--[1][2]
Kojic Acid30.6MushroomL-DOPA[6]
α-Arbutin480Mouse Melanoma-[7]
β-Arbutin700MushroomDiphenolase[8][9]

II. Mechanism of Action: A Comparative Overview

The primary mechanism of action for this compound in reducing melanin production is through the downregulation of melanogenic gene expression. This contrasts with some common skin-lightening agents that directly inhibit tyrosinase activity.

This compound: this compound suppresses the expression of Tyrosinase-Related Protein 1 (TRP-1), an enzyme involved in the later stages of melanin synthesis.[1][2] While the precise signaling pathway for this compound has not been fully elucidated, studies on other ceramides (B1148491) suggest a probable mechanism involving the regulation of the Microphthalmia-associated transcription factor (MITF).[10][11][12][13] Ceramides have been shown to induce a delayed activation of the Extracellular signal-regulated kinase (ERK) pathway, leading to the proteasomal degradation of MITF.[10][11][13] As MITF is the master transcriptional regulator of melanogenic genes, including TRP1, its downregulation would lead to reduced TRP-1 expression and consequently, decreased melanin synthesis.

Alternative Mechanisms:

  • Arbutin (α and β): Acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the oxidation of tyrosine.[7][9][14] This directly blocks the initial and rate-limiting step of melanogenesis.

  • Kojic Acid: Functions as a chelating agent, binding to the copper ions in the active site of tyrosinase, thereby inactivating the enzyme.[3][6][15] It also acts as a competitive inhibitor.

  • Isoliquiritigenin (ISL): Activates the ERK signaling pathway, which leads to the phosphorylation and subsequent degradation of MITF.[2] This results in the downregulation of tyrosinase, TRP-1, and other melanogenic enzymes.

III. Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and its comparators.

Elasticamide_Pathway This compound This compound Cell_Membrane ERK ERK (Delayed Activation) Cell_Membrane->ERK MITF MITF ERK->MITF Degradation Proteasome Proteasome Proteasome->MITF MITF->Proteasome TRP1_Gene TRP1 Gene MITF->TRP1_Gene Transcription TRP1_mRNA TRP1 mRNA TRP1_Gene->TRP1_mRNA TRP1_Protein TRP-1 Protein TRP1_mRNA->TRP1_Protein Melanin Melanin Synthesis TRP1_Protein->Melanin

Caption: Proposed signaling pathway for this compound in melanogenesis inhibition.

Competitor_Pathways cluster_Arbutin_Kojic Arbutin & Kojic Acid cluster_ISL Isoliquiritigenin (ISL) Tyrosinase Tyrosinase Melanin_A Melanin Tyrosinase->Melanin_A Arbutin Arbutin Arbutin->Tyrosinase Competitive Inhibition Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Chelation & Competitive Inhibition Tyrosine Tyrosine Tyrosine->Tyrosinase ISL Isoliquiritigenin ERK_ISL ERK Activation ISL->ERK_ISL MITF_ISL MITF ERK_ISL->MITF_ISL Degradation Melanogenic_Enzymes Tyrosinase, TRP-1, etc. MITF_ISL->Melanogenic_Enzymes Transcription Melanin_B Melanin Melanogenic_Enzymes->Melanin_B

Caption: Signaling pathways for Arbutin, Kojic Acid, and Isoliquiritigenin.

IV. Skin Hydration Mechanism of this compound

In addition to its anti-melanogenic properties, this compound contributes to skin hydration by enhancing the skin's natural barrier function.

Mechanism of Action: this compound increases the content of ceramides in the stratum corneum (SC) by promoting the expression of glucosylceramide (GlcCer) synthase.[2] Glucosylceramides are precursors to ceramides, which are essential lipids in the SC that prevent transepidermal water loss (TEWL) and maintain skin hydration.

Elasticamide_Hydration This compound This compound GlcCer_Synthase GlcCer Synthase Expression This compound->GlcCer_Synthase Glucosylceramides Glucosylceramides GlcCer_Synthase->Glucosylceramides Ceramides Stratum Corneum Ceramides Glucosylceramides->Ceramides Skin_Barrier Improved Skin Barrier Function Ceramides->Skin_Barrier Hydration Increased Skin Hydration Skin_Barrier->Hydration

Caption: Mechanism of this compound in promoting skin hydration.

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for independent verification.

1. Melanin Content Assay in B16 Melanoma Cells

  • Cell Culture: B16 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Kojic Acid) and an inducer of melanogenesis if necessary (e.g., 1 mM theophylline or 100 nM α-MSH). A vehicle control is also included.

  • Melanin Extraction: After 72 hours of incubation, cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: The absorbance of the lysate is measured at 405 nm using a microplate reader. A standard curve is generated using synthetic melanin to quantify the melanin content. The total protein content of the cells is determined using a BCA protein assay kit to normalize the melanin content.[16][17][18]

2. Western Blot for TRP-1 Expression

  • Cell Lysis: B16 melanoma cells are treated as described above. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates is determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against TRP-1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.[4][19][20][21][22]

3. Glucosylceramide Synthase (GCS) Expression Assay (RT-qPCR)

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for Glucosylceramide Synthase and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the GCS gene is calculated using the 2^-ΔΔCt method, with the housekeeping gene used for normalization.

4. 3D Human Melanocyte Culture for Melanogenesis Assay

  • Model System: A reconstructed human epidermal model containing normal human melanocytes and keratinocytes is used.

  • Treatment: The test compound is added to the culture medium, and the 3D culture is maintained for a specified period (e.g., 7-14 days).

  • Analysis:

    • Visual Assessment: Pigmentation of the 3D model can be visually assessed and photographed.

    • Histology: The tissue is fixed, sectioned, and stained with Fontana-Masson to visualize melanin deposits.

    • Melanin Quantification: The tissue is lysed, and the melanin content is quantified as described in the B16 cell protocol.[5][9][11][13][23]

VI. Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis B16_Culture B16 Melanoma Cell Culture Treatment Treatment with this compound and Comparators B16_Culture->Treatment Human_3D_Culture 3D Human Melanocyte Culture Human_3D_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Western_Blot Western Blot (TRP-1, MITF) Treatment->Western_Blot qPCR RT-qPCR (GCS Expression) Treatment->qPCR Data_Analysis Data Analysis & Comparison Melanin_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General experimental workflow for comparative analysis.

References

A Comparative Analysis of the Moisturizing Properties of Elasticamide and Hyaluronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cosmetic and dermatological research, the quest for superior moisturizing agents is perpetual. This guide provides a detailed, evidence-based comparison of two prominent moisturizing compounds: Elasticamide and Hyaluronic Acid. Directed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and experimental validation.

Executive Summary

Hyaluronic Acid, a well-established humectant, is renowned for its ability to bind and retain water, providing immediate and surface-level hydration. Its efficacy is largely dependent on its molecular weight, which dictates its penetration depth and mode of action. This compound, a ceramide, operates through a different modality, enhancing the skin's intrinsic barrier function by stimulating the synthesis of ceramides (B1148491) within the stratum corneum. This comparison elucidates these distinct mechanisms and presents the quantitative data supporting their moisturizing effects.

Mechanisms of Action

Hyaluronic Acid: The Humectant Powerhouse

Hyaluronic Acid (HA) is a glycosaminoglycan naturally present in the skin's extracellular matrix.[1][2][3] Its primary moisturizing property stems from its remarkable capacity to bind up to 1000 times its weight in water.[2][4] This hygroscopic nature allows it to draw moisture from the environment and the deeper layers of the skin to hydrate (B1144303) the stratum corneum.

The moisturizing effects of Hyaluronic Acid are stratified by its molecular weight:

  • High Molecular Weight (HMW) HA (>1000 kDa): Forms a protective film on the skin's surface, preventing transepidermal water loss (TEWL) and providing immediate, superficial hydration.[4]

  • Low Molecular Weight (LMW) HA (<100 kDa): Penetrates deeper into the epidermis, offering more sustained hydration and potentially influencing cellular processes.[4]

Hyaluronic Acid exerts its biological effects in part through interaction with the cell surface receptor CD44, which can trigger downstream signaling pathways influencing cell proliferation and migration.

This compound: The Barrier Builder

This compound, a ceramide with a structure analogous to human Ceramide[AP], enhances skin hydration by reinforcing the skin's natural barrier.[5] Ceramides are essential lipid components of the stratum corneum, crucial for maintaining its integrity and preventing water loss.

This compound's mechanism involves the upregulation of glucosylceramide synthase (GCS).[5][6] This enzyme is a key catalyst in the ceramide synthesis pathway, leading to an increased concentration of ceramides in the stratum corneum. This enhanced lipid barrier is more effective at retaining moisture and protecting the skin from external aggressors.

Quantitative Data Comparison

The following tables summarize the quantitative data on the moisturizing efficacy of this compound and Hyaluronic Acid from various studies. It is important to note that these results are from different studies with varying experimental conditions and are not from a head-to-head comparative trial.

Ingredient Metric Concentration Result Study Type Citation
This compound TEWL Reduction10 µg/mLSignificant reductionIn vitro (Reconstructed Human Epidermis)[5][6]
Hyaluronic Acid Skin Hydration IncreaseNot Specified55% (sustained at week 6)In vivo (Human Subjects)[7]
Hyaluronic Acid Skin Hydration IncreaseNot Specified134% (immediately after application)In vivo (Human Subjects)[7]
Hyaluronic Acid Skin Elasticity Increase0.1% (130 kDa)20%In vivo (Human Subjects)[8]

Table 1: Summary of Moisturizing Efficacy Data

Experimental Protocols

Transepidermal Water Loss (TEWL) Measurement (In Vitro)

This protocol outlines the methodology used to assess the effect of a test substance on the barrier function of a reconstructed human epidermis (RHE) model by measuring TEWL.

  • Model Preparation: Reconstructed human epidermis tissue inserts are cultured according to the manufacturer's instructions.

  • Test Substance Application: The test substance (e.g., this compound solution) is topically applied to the surface of the RHE tissue. A control group with no treatment or a vehicle control is also maintained.

  • Incubation: The treated RHE tissues are incubated for a specified period (e.g., 7 days) under controlled temperature and humidity (e.g., 37°C, 5% CO2).

  • TEWL Measurement: A TEWL meter with an open-chamber probe is used to measure the rate of water vapor evaporation from the surface of the RHE. Measurements are taken at predefined time points (e.g., days 0, 1, 3, 5, and 7).

  • Data Analysis: The TEWL values (in g/m²/h) for the treated group are compared to the control group to determine the effect of the test substance on barrier function. A significant decrease in TEWL indicates an improvement in barrier integrity.

Corneometry (In Vivo)

This protocol describes the clinical measurement of skin surface hydration using a Corneometer.

  • Subject Recruitment: A panel of healthy volunteers with specific skin characteristics (e.g., dry skin) is recruited.

  • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for a minimum of 20-30 minutes before measurements are taken.

  • Baseline Measurement: Baseline skin hydration is measured on a defined area of the skin (e.g., forearm or face) using a Corneometer. The probe of the Corneometer, which measures electrical capacitance, is pressed onto the skin surface.

  • Product Application: A standardized amount of the test product (e.g., Hyaluronic Acid serum) is applied to the designated test area.

  • Post-Application Measurements: Corneometry readings are taken at specified time points after product application (e.g., immediately after, 2, 4, and 6 weeks) to assess changes in skin hydration.

  • Data Analysis: The change in Corneometer units from baseline is calculated to determine the moisturizing efficacy of the product. An increase in the Corneometer reading indicates an increase in skin hydration.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Hyaluronic_Acid_Signaling_Pathway cluster_membrane HA Hyaluronic Acid (High Molecular Weight) CD44 CD44 Receptor HA->CD44 binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CD44->Downstream activates CellMembrane Keratinocyte Cell Membrane Proliferation Cell Proliferation & Migration Downstream->Proliferation promotes

Caption: Hyaluronic Acid Signaling Pathway.

Elasticamide_Signaling_Pathway This compound This compound Keratinocyte Keratinocyte Upregulation Upregulation of Glucosylceramide Synthase (GCS) Expression Keratinocyte->Upregulation stimulates GCS Glucosylceramide Synthase (GCS) Upregulation->GCS leads to more CeramideSynthesis Increased Ceramide Synthesis GCS->CeramideSynthesis catalyzes StratumCorneum Enhanced Stratum Corneum Barrier CeramideSynthesis->StratumCorneum results in

Caption: this compound Mechanism of Action.

TEWL_Experimental_Workflow Start Start RHE_Culture Culture Reconstructed Human Epidermis (RHE) Start->RHE_Culture Treatment Apply Test Substance (e.g., this compound) RHE_Culture->Treatment Incubation Incubate for Specified Period Treatment->Incubation TEWL_Measurement Measure TEWL at Predefined Timepoints Incubation->TEWL_Measurement Analysis Analyze and Compare TEWL Data TEWL_Measurement->Analysis End End Analysis->End

Caption: In Vitro TEWL Experimental Workflow.

Corneometry_Experimental_Workflow Start Start Acclimatization Subject Acclimatization (Controlled Environment) Start->Acclimatization Baseline Baseline Corneometry Measurement Acclimatization->Baseline Application Apply Test Product (e.g., Hyaluronic Acid Serum) Baseline->Application Post_Measurement Post-Application Corneometry Measurements Application->Post_Measurement Analysis Analyze Change from Baseline Post_Measurement->Analysis End End Analysis->End

Caption: In Vivo Corneometry Experimental Workflow.

Conclusion

This compound and Hyaluronic Acid are both effective moisturizing agents that operate through fundamentally different, yet complementary, mechanisms. Hyaluronic Acid provides rapid and significant hydration by attracting and holding water in the upper layers of the skin. Its performance is well-documented and varies with molecular weight. This compound, on the other hand, offers a strategic approach to long-term skin hydration by enhancing the skin's own barrier function through the stimulation of ceramide synthesis.

The choice between these two ingredients, or their potential synergistic use, will depend on the desired outcome and formulation strategy. For immediate, surface-level hydration and plumping, Hyaluronic Acid is a proven option. For reinforcing the skin's natural defenses and improving its intrinsic ability to retain moisture, this compound presents a compelling, mechanistically distinct alternative. Further head-to-head clinical trials would be beneficial to directly compare their efficacy under identical conditions and to explore the potential benefits of their combined use.

References

A Comparative Analysis of Elasticamide from Diverse Rice Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative guide on Elasticamide, a bioactive ceramide found in rice, for researchers, scientists, and professionals in drug development. The guide focuses on the variable content of this compound and related ceramides (B1148491) across different rice sources and details its biological activities, particularly its potent anti-melanogenic and skin-moisturizing properties. This document synthesizes available experimental data to offer a clear comparison and outlines detailed protocols for extraction, quantification, and biological assessment.

Executive Summary

This compound, a ceramide with significant therapeutic potential, has been identified as a key compound in rice bran. Research highlights its ability to inhibit melanin (B1238610) synthesis and enhance skin barrier function. However, the concentration of this compound and other ceramides can vary significantly depending on the rice variety. This guide presents a comparative analysis of ceramide profiles in different rice sources, provides detailed experimental methodologies for its study, and illustrates the signaling pathways through which it exerts its biological effects.

Data on Ceramide Content in Different Rice Sources

While a direct comparative study quantifying this compound across a wide range of named rice varieties remains an area for further research, existing studies on specific rice types and general rice by-products provide valuable insights into the varying ceramide content.

Table 1: Profile of Major Ceramides Identified in Sea Red Rice Bran. [1]

Ceramide SpeciesPercentage of Total Ceramides Identified (%)
Cer 18:0/24:0 (2OH)23.66
Cer 18:0/26:017.54
Cer 18:0/26:0 (2OH)14.91
Cer 18:0/24:011.96
Cer 18:0/25:0 (2OH)7.32
Cer 18:0/25:06.10
Cer 18:0/22:0 (2OH)2.81
Cer 18:0/28:02.51
Cer 18:1/24:0 (2OH)2.12

Data from a study on sea red rice bran using UHPLC-Triple-TOF-MS/MS. "2OH" indicates a hydroxyl group.

A clinical trial using a rice ceramide extract named Oryza Ceramide® demonstrated significant skin benefits.[2][3] The extract, derived from rice bran oil by-products, contained 1.2 mg/day of glucosylceramides and 56 µ g/day of this compound.[2]

Biological Activity of this compound

This compound has demonstrated significant biological effects, particularly in the context of dermatology.

Table 2: Anti-Melanogenic Activity of this compound and Related Glucosylceramides. [2]

CompoundIC50 Value (µM) for Melanin Production Inhibition
This compound 3.9
GlcCer [d18:2(4E,8Z)/20:0]5.2
GlcCer [d18:2(4E,8Z)/18:0]6.6

IC50 values were determined in theophylline-induced B16 melanoma cells.

Experimental Protocols

Extraction and Purification of Ceramides from Rice Bran

This protocol is a composite based on methodologies described for the extraction of ceramides from rice bran.[1][4]

Objective: To extract and purify a ceramide-rich fraction from rice bran for subsequent analysis.

Materials:

  • Rice bran (from specified variety)

  • 95% Ethanol (B145695)

  • Petroleum ether

  • Chloroform

  • Methanol

  • Acetic acid

  • Silica (B1680970) gel for column chromatography

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • Freeze dryer

Procedure:

  • Sample Preparation: Dry the rice bran to remove moisture and grind it into a fine powder.

  • Ultrasonic-Assisted Extraction:

    • Mix the rice bran powder with 95% ethanol at a solid-to-liquid ratio of 1:10 (g/mL).

    • Perform ultrasonic extraction at 46°C for 46 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for optimal yield.

  • Solvent Partitioning:

    • Combine the ethanol extracts and concentrate using a rotary evaporator.

    • Partition the concentrated extract with petroleum ether to remove neutral lipids. Discard the petroleum ether layer.

  • Silica Gel Column Chromatography:

    • Dissolve the remaining extract in a minimal amount of chloroform.

    • Load the sample onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a gradient of chloroform:methanol to separate different lipid classes.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a developing solvent of chloroform:methanol:acetic acid (19:0.9:0.1, v/v/v).

    • Pool the fractions containing ceramides.

  • Final Purification and Drying:

    • Evaporate the solvent from the ceramide-rich fractions under reduced pressure.

    • Freeze-dry the resulting residue to obtain a purified ceramide powder.

Quantification of this compound by UHPLC-Triple-TOF-MS/MS

This protocol is adapted from methods used for the analysis of ceramides in rice bran.[1]

Objective: To quantify the amount of this compound in the purified ceramide extract.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Time-of-Flight (TOF) Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 60% B to 100% B over approximately 20 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: Specific m/z transitions for this compound need to be determined using a pure standard.

Quantification:

  • Prepare a standard curve using a certified this compound standard.

  • Analyze the purified rice bran extract under the same conditions.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Mechanisms of Action

Anti-Melanogenic Signaling Pathway of this compound

This compound exerts its anti-melanogenic effects through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It leads to the downregulation of key enzymes and transcription factors involved in melanin synthesis.

Experimental_Workflow Start Start: Rice Bran from Different Varieties Extraction Extraction and Purification of this compound Start->Extraction Quantification Quantification of this compound (e.g., HPLC-MS/MS) Extraction->Quantification Treatment Treat Cells with Purified This compound Fractions Quantification->Treatment Cell_Culture Culture B16 Melanoma Cells Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Western_Blot Western Blot Analysis (MITF, Tyrosinase, TRP-1, TRP-2) Treatment->Western_Blot Data_Analysis Comparative Data Analysis and IC50 Determination Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy of this compound from Different Rice Varieties Data_Analysis->Conclusion

References

Statistical Validation of Elasticamide's Effect on Tyrosinase Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Elasticamide's effect on the expression of key melanogenesis enzymes against common alternative tyrosinase inhibitors. The information is compiled from publicly available experimental data to assist researchers and professionals in drug development in their evaluation of these compounds.

Executive Summary

This compound has demonstrated significant potential in the regulation of melanogenesis. Experimental data indicates its capability to suppress melanin (B1238610) production by inhibiting the expression of tyrosinase-related protein 1 (TRP-1), a critical enzyme in the melanin synthesis pathway. This guide presents a statistical comparison of this compound with established tyrosinase inhibitors such as Kojic Acid, Arbutin, and Hydroquinone (B1673460), supported by detailed experimental protocols and visual diagrams of the underlying biological pathways and workflows.

Comparative Data on Tyrosinase and TRP-1 Expression

The following tables summarize the quantitative data on the effects of this compound and its alternatives on key markers of melanogenesis.

CompoundCell LineTargetConcentration% of Control (mRNA)Statistical Significance (p-value)
This compound NHEMsTRP-110 µM~60%< 0.05[1]

NHEMs: Normal Human Epidermal Melanocytes TRP-1: Tyrosinase-Related Protein 1

CompoundCell LineTargetConcentrationIC50Notes
This compound B16 MelanomaMelanin Production3.9 µM3.9 µMSignificantly suppressed melanin production.[1]
Kojic Acid B16F10 MelanomaTyrosinase Activity100 µg/ml-15.44% inhibition.
250 µg/ml-31.23% inhibition.
500 µg/ml-41.37% inhibition.
Arbutin (β-Arbutin) B16-4A5 MelanomaTyrosinase Expression--Showed stronger inhibitory effect on tyrosinase expression compared to α-arbutin and kojic acid in this cell line.[2]
Hydroquinone MelanocytesTyrosinase Activity--Its melanotoxicity is dependent on tyrosinase activity, but it acts more as a substrate than a direct inhibitor of expression.[3][4][5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in the validation of these compounds, the following diagrams are provided.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV_Radiation UV Radiation α-MSH α-MSH UV_Radiation->α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase TRP1 TRP-1 TRP1_Gene->TRP1 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin Elasticamide_Target This compound Elasticamide_Target->TRP1_Gene

Melanogenesis Signaling Pathway and the Target of this compound.

Experimental_Workflow cluster_assays Assays Cell_Culture 1. Cell Culture (B16F10 Melanoma Cells) Treatment 2. Treatment (this compound or Alternatives) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest qRT_PCR 4a. qRT-PCR (Tyrosinase/TRP-1 mRNA) Harvest->qRT_PCR Western_Blot 4b. Western Blot (Tyrosinase Protein) Harvest->Western_Blot Activity_Assay 4c. Tyrosinase Activity Assay Harvest->Activity_Assay Data_Analysis 5. Data Analysis (Statistical Validation) qRT_PCR->Data_Analysis Western_Blot->Data_Analysis Activity_Assay->Data_Analysis

General Experimental Workflow for Validation.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: B16F10 murine melanoma cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or the alternative compounds. A vehicle control (e.g., DMSO) is run in parallel.

Quantitative Real-Time PCR (qRT-PCR) for Tyrosinase and TRP-1 mRNA Expression
  • RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The relative expression levels of tyrosinase and TRP-1 mRNA are quantified using a real-time PCR system with specific primers for each gene. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences.

Western Blot for Tyrosinase Protein Expression
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for tyrosinase. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). Statistical analysis is performed to compare the protein levels between treated and control groups.

Cellular Tyrosinase Activity Assay
  • Cell Lysis: Treated and control cells are washed with PBS and lysed with a buffer containing Triton X-100.

  • Enzymatic Reaction: The cell lysate (containing tyrosinase) is incubated with L-DOPA as a substrate in a 96-well plate.

  • Measurement: The formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm at regular intervals.

  • Data Analysis: The tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the total protein concentration of the lysate. The percentage of inhibition is calculated relative to the control.

Conclusion

The available data suggests that this compound is a potent inhibitor of melanogenesis, acting at least in part by downregulating the expression of TRP-1. While direct quantitative data on its effect on tyrosinase expression is currently limited in the public domain, its impact on the closely related TRP-1 enzyme is statistically significant. In comparison, established agents like Kojic Acid and Arbutin primarily exhibit their effects through the inhibition of tyrosinase activity, with Arbutin showing some evidence of also reducing tyrosinase protein levels. Hydroquinone's mechanism is more complex and includes cytotoxic effects. For researchers and drug development professionals, this compound presents a promising candidate for further investigation as a modulator of melanogenesis at the gene expression level. Future studies should aim to provide direct quantitative validation of its effect on tyrosinase mRNA and protein to complete the comparative profile.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: The Case of Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Elasticamide necessitates treating it as a research chemical with unknown hazards, requiring a cautious and generalized disposal approach. Currently, a dedicated SDS for "this compound" is not publicly available. The information found in scientific literature describes it as a ceramide isolated for research purposes, primarily investigating its anti-melanogenic and skin-moisturizing properties.[1][2][3][4] Without a specific SDS, comprehensive hazard and disposal information is unavailable. Therefore, in a laboratory setting, this compound must be handled and disposed of as a chemical with unknown or not fully characterized hazards. The following procedures are based on established best practices for the management of such research compounds.

General Properties of Ceramides (B1148491) for Safe Handling

Ceramides, the class of molecules to which this compound belongs, are waxy lipid molecules. While specific data for this compound is not available, the general properties of ceramides can inform safe handling and disposal practices.

Property Relevant to DisposalGeneral Characteristics of CeramidesImplications for Handling and Disposal
Physical State Typically solid or waxy at room temperature.Spills are less likely to spread rapidly than liquids. However, dusts of solid compounds can be an inhalation hazard.
Solubility Generally insoluble in water, but soluble in organic solvents like ethanol, acetone, and chloroform.Do not dispose of down the drain. Use appropriate organic solvents for cleaning contaminated surfaces, and dispose of the resulting solution as hazardous waste.
Reactivity Generally stable under normal laboratory conditions. Incompatible with strong oxidizing agents.Store away from strong oxidizers. Avoid extreme heat.
Toxicity The toxicity of specific, novel ceramides like this compound is not well-established. Some ceramides are known to induce apoptosis (cell death) in research settings.Assume the compound is toxic and handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of any dust or aerosol.

Protocol for Small-Scale Inactivation and Disposal of a Novel Research Ceramide (e.g., this compound)

This protocol outlines a general procedure for the chemical inactivation and disposal of small quantities of a research ceramide like this compound, where the hazards are not fully known. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste (solid or in organic solvent)

  • Sodium hypochlorite (B82951) solution (bleach, ~5-6%) or 1 M Sodium Hydroxide (NaOH)

  • Ethanol (or another suitable organic solvent)

  • Two appropriately labeled hazardous waste containers: one for halogenated organic waste and one for corrosive liquid waste.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • pH paper

Procedure:

  • Dissolution (for solid waste): If the this compound waste is a solid, dissolve it in a minimal amount of a suitable organic solvent, such as ethanol. This will increase the surface area for the inactivation reaction.

  • Chemical Inactivation:

    • Method A: Hydrolysis with Sodium Hydroxide: To the dissolved this compound solution, slowly add an equal volume of 1 M NaOH. Stir the mixture at room temperature for at least 2 hours. This will hydrolyze the amide bond, breaking the molecule down into less biologically active components (a fatty acid and a sphingoid base).

    • Method B: Oxidation with Sodium Hypochlorite: Alternatively, to the dissolved this compound solution, slowly add an equal volume of sodium hypochlorite solution (bleach). Stir the mixture at room temperature for at least 2 hours. This will oxidize the molecule.

  • Neutralization (if using NaOH): After the inactivation period with NaOH, check the pH of the solution using pH paper. Neutralize the solution by adding a weak acid (e.g., 1 M HCl) dropwise until the pH is between 6 and 8.

  • Waste Segregation and Collection:

    • If a halogenated solvent was used for dissolution, or if sodium hypochlorite was used for inactivation, the resulting solution must be disposed of in a halogenated organic waste container.

    • If a non-halogenated solvent and NaOH were used, the neutralized aqueous/organic mixture should be disposed of in a non-halogenated organic waste container.

    • All disposable materials that came into contact with this compound (e.g., pipette tips, gloves) should be placed in a labeled solid hazardous waste container.

  • Container Labeling and Disposal:

    • Ensure all waste containers are clearly labeled with the full chemical names of the contents.

    • Store the sealed waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[5][6]

Disposal Decision Workflow for Research Chemicals with Unknown Hazards

The following diagram illustrates a logical workflow for making decisions about the disposal of a research chemical, such as this compound, for which a specific Safety Data Sheet is not available.

DisposalWorkflow start Start: New Research Chemical (e.g., this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_unknown Treat as a chemical with UNKNOWN HAZARDS sds_check->treat_unknown No follow_sds Follow specific disposal instructions in the SDS sds_check->follow_sds Yes characterize Assess general chemical properties (e.g., solid/liquid, solubility, functional groups) treat_unknown->characterize consult_ehs Consult Institutional Environmental Health & Safety (EHS) characterize->consult_ehs inactivate Can the chemical be inactivated in the lab (e.g., hydrolysis, oxidation)? consult_ehs->inactivate protocol Follow established lab protocol for chemical inactivation inactivate->protocol Yes direct_disposal Dispose of directly as hazardous chemical waste inactivate->direct_disposal No segregate Segregate waste by hazard class (e.g., halogenated, non-halogenated, solid) protocol->segregate direct_disposal->segregate label_dispose Label waste container with full chemical names and arrange for EHS pickup segregate->label_dispose

Caption: Disposal Decision Workflow for a Novel Research Chemical.

This guide provides a framework for the responsible and safe disposal of research chemicals like this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.